molecular formula C10H3Cl2FN2 B1328959 4,7-Dichloro-6-fluoroquinoline-3-carbonitrile CAS No. 886362-74-9

4,7-Dichloro-6-fluoroquinoline-3-carbonitrile

Cat. No.: B1328959
CAS No.: 886362-74-9
M. Wt: 241.05 g/mol
InChI Key: OPIVJCMKKAHGNB-UHFFFAOYSA-N
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Description

4,7-Dichloro-6-fluoroquinoline-3-carbonitrile is a useful research compound. Its molecular formula is C10H3Cl2FN2 and its molecular weight is 241.05 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Properties

IUPAC Name

4,7-dichloro-6-fluoroquinoline-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C10H3Cl2FN2/c11-7-2-9-6(1-8(7)13)10(12)5(3-14)4-15-9/h1-2,4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPIVJCMKKAHGNB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C(=CC(=C1F)Cl)N=CC(=C2Cl)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H3Cl2FN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10649661
Record name 4,7-Dichloro-6-fluoroquinoline-3-carbonitrile
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Molecular Weight

241.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

886362-74-9
Record name 4,7-Dichloro-6-fluoro-3-quinolinecarbonitrile
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Record name 4,7-Dichloro-6-fluoroquinoline-3-carbonitrile
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Record name 886362-74-9
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Foundational & Exploratory

The Synthetic Keystone: A Technical Guide to 4,7-Dichloro-6-fluoroquinoline-3-carbonitrile for Advanced Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth analysis of 4,7-dichloro-6-fluoroquinoline-3-carbonitrile (CAS No. 886362-74-9), a highly functionalized heterocyclic intermediate critical to the development of next-generation therapeutic agents.[1][2][] We present a plausible and robust synthetic pathway, grounded in established chemical principles for quinoline synthesis, and elucidate the mechanistic rationale behind each step. Furthermore, this document explores the strategic importance of this molecule as a scaffold in medicinal chemistry, particularly in the domain of protein kinase inhibitors. This guide is intended for researchers, medicinal chemists, and process development scientists engaged in contemporary drug discovery programs.

Introduction: The Quinoline Scaffold in Modern Medicine

The quinoline ring system is a privileged scaffold in medicinal chemistry, forming the core structure of numerous natural products and synthetic drugs.[4] Its rigid, bicyclic aromatic nature provides an excellent framework for orienting functional groups in three-dimensional space to achieve high-affinity interactions with biological targets. The evolution from early antimalarials like quinine to the broad-spectrum fluoroquinolone antibiotics demonstrated the profound impact that strategic functionalization of the quinoline core can have on therapeutic efficacy.[4]

The subject of this guide, this compound, represents a third-generation intermediate, meticulously designed for targeted therapies. The specific combination of substituents is not accidental; each imparts distinct properties essential for its role as a precursor to highly specific agents, most notably ATP-competitive kinase inhibitors used in oncology.[5]

  • C4 and C7-Dichloro Substitution: Provides two reactive sites for subsequent nucleophilic aromatic substitution (SNAr) reactions, allowing for the modular and divergent synthesis of compound libraries. The C4-chloro position is particularly activated and is often displaced first.

  • C6-Fluoro Substitution: The fluorine atom is a bioisostere of a hydrogen atom but possesses high electronegativity. Its placement can significantly enhance binding affinity to target proteins through favorable electrostatic interactions and can improve metabolic stability and pharmacokinetic properties.[6]

  • C3-Carbonitrile Group: This electron-withdrawing group modulates the electronics of the ring system and can act as a key hydrogen bond acceptor in a protein's active site. It can also serve as a synthetic handle for transformation into other functional groups, such as amides or tetrazoles.

This guide will provide the foundational knowledge required to synthesize, characterize, and strategically employ this potent chemical building block.

Physicochemical Properties and Identification

Proper identification and characterization are the bedrock of chemical synthesis. All quantitative data for this compound is summarized below.

PropertyValueSource
CAS Number 886362-74-9[1][2]
Molecular Formula C₁₀H₃Cl₂FN₂[1][2]
Molecular Weight 241.05 g/mol [1][2]
Canonical SMILES C1=C(C2=C(C=C1F)N=C(C(=C2)C#N)Cl)ClN/A
InChI Key OPIVJCMKKAHGNB-UHFFFAOYSA-N[1]
Appearance Predicted: Off-white to yellow solidN/A

Synthesis and Mechanistic Discussion

The logical starting materials are 2,5-dichloro-4-fluoroaniline and (ethoxymethylene)malononitrile .

Overall Synthetic Workflow

Synthesis_Workflow cluster_0 Step 1: Condensation cluster_1 Step 2: Thermal Cyclization cluster_2 Step 3: Sandmeyer-type Reaction A 2,5-Dichloro-4-fluoroaniline C Intermediate (I) 2-((2,5-dichloro-4-fluorophenyl)amino) methylene)malononitrile A->C Heat (e.g., 100-120°C) B (Ethoxymethylene)malononitrile B->C D Intermediate (II) 4-Amino-7-chloro-6-fluoroquinoline- 3-carbonitrile C->D High-boiling solvent (e.g., Dowtherm A, ~250°C) E Intermediate (III) Diazoquinolonium Salt D->E 1. NaNO2, HCl (aq) 2. CuCl F Final Product 4,7-Dichloro-6-fluoroquinoline- 3-carbonitrile E->F

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocol

Step 1: Synthesis of 2-(((2,5-dichloro-4-fluorophenyl)amino)methylene)malononitrile (I)

  • Reagents & Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 2,5-dichloro-4-fluoroaniline (10.0 g, 55.5 mmol) and (ethoxymethylene)malononitrile (8.1 g, 66.6 mmol, 1.2 equiv.).

  • Reaction: Heat the mixture with stirring in an oil bath at 110-120°C for 2-3 hours. Ethanol, generated as a byproduct, will be seen refluxing.

  • Work-up: Monitor the reaction by TLC until the starting aniline is consumed. Allow the reaction mixture to cool to room temperature. The resulting solid mass is typically of sufficient purity to be carried forward without further purification.

  • Causality: This is a classic condensation reaction. The aniline nitrogen acts as a nucleophile, attacking the electron-deficient carbon of the ethoxymethylene group and displacing ethanol. The reaction is driven to completion by the removal of the volatile ethanol byproduct. Using a slight excess of the malononitrile derivative ensures complete consumption of the more valuable aniline precursor.

Step 2: Synthesis of 4-Amino-7-chloro-6-fluoroquinoline-3-carbonitrile (II)

  • Reagents & Setup: In a 500 mL three-neck flask equipped with a mechanical stirrer, a thermometer, and an air condenser, heat a high-boiling solvent such as Dowtherm A (200 mL) to 250°C.

  • Reaction: Slowly and carefully add the crude intermediate (I) from the previous step to the hot solvent. The addition should be portion-wise to control the initial effervescence. Maintain the temperature at 250-260°C for 1 hour.

  • Work-up: Allow the mixture to cool to below 100°C. Add hexane or toluene (200 mL) to precipitate the product. Filter the resulting solid, wash thoroughly with hexane to remove the high-boiling solvent, and dry under vacuum.

  • Causality: This is an intramolecular electrophilic aromatic substitution (Gould-Jacobs cyclization). At high temperatures, one of the nitrile groups facilitates the cyclization of the aniline onto the aromatic ring. The high temperature is necessary to overcome the activation energy for this ring-closing reaction. Dowtherm A is used due to its high boiling point and thermal stability.[7]

Step 3: Synthesis of this compound (Final Product)

  • Reagents & Setup: Suspend the crude 4-aminoquinoline intermediate (II) (10.0 g, 42.0 mmol) in a mixture of concentrated hydrochloric acid (50 mL) and water (50 mL) in a flask cooled in an ice-salt bath to 0-5°C.

  • Diazotization: Slowly add a solution of sodium nitrite (NaNO₂, 3.2 g, 46.2 mmol, 1.1 equiv.) in water (10 mL) dropwise, keeping the temperature below 5°C. Stir for 30 minutes at this temperature to form the diazonium salt intermediate.

  • Chlorination: In a separate flask, prepare a solution of copper(I) chloride (CuCl, 5.0 g, 50.5 mmol) in concentrated hydrochloric acid (50 mL). Add the cold diazonium salt solution to the CuCl solution portion-wise with vigorous stirring. Effervescence (N₂ gas) will be observed.

  • Work-up: Allow the reaction to warm to room temperature and stir for 1-2 hours. Pour the mixture onto ice water (200 mL) and extract with ethyl acetate (3 x 100 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization.

  • Causality: This is a classic Sandmeyer reaction. The primary aromatic amine at the C4 position is converted into a diazonium salt, which is an excellent leaving group (N₂ gas). The diazonium salt is then displaced by a chloride ion, catalyzed by CuCl, to install the second chlorine atom at the C4 position, yielding the final product.

Application in Drug Discovery: A Scaffold for Kinase Inhibitors

The primary application for this compound is as a versatile starting material for the synthesis of protein kinase inhibitors.[5] Protein kinases are a class of enzymes that regulate a vast number of cellular processes, and their dysregulation is a known cause of cancer and other diseases.

The target molecule is an ideal scaffold for ATP-competitive kinase inhibitors. The quinoline core acts as a mimic for the adenine ring of ATP, allowing it to sit within the enzyme's ATP-binding pocket. The two chlorine atoms at positions 4 and 7 serve as key points for diversification.

Logical Workflow for Kinase Inhibitor Synthesis

Kinase_Inhibitor_Workflow Start 4,7-Dichloro-6-fluoro- quinoline-3-carbonitrile Intermediate C4-Substituted Intermediate (e.g., Aniline addition) Start->Intermediate S_NAr at C4 R-NH2 FinalProduct Final Kinase Inhibitor (e.g., Suzuki coupling at C7) Intermediate->FinalProduct Cross-Coupling at C7 (e.g., R'-B(OH)2, Pd catalyst)

Caption: General strategy for elaborating the core scaffold into a final kinase inhibitor.

Typically, the more reactive C4-chloro is displaced first via an SNAr reaction with a desired amine (R-NH₂). This amine is often a fragment designed to interact with the "hinge region" of the kinase active site. The remaining C7-chloro can then be functionalized, often via a palladium-catalyzed cross-coupling reaction (e.g., Suzuki or Buchwald-Hartwig), to introduce a larger group (R') that targets the solvent-exposed region of the active site, enhancing potency and selectivity.

Spectroscopic Characterization (Predicted)

No publicly available spectra for this specific compound were identified. However, based on the analysis of close analogues such as 4,7-dichloroquinoline and other fluoro-cyano-quinolines, a skilled chemist can predict the key features of its ¹H and ¹³C NMR spectra.[8]

¹H NMR (Predicted, 400 MHz, CDCl₃): The spectrum will be simple, showing only two signals in the aromatic region, both appearing as singlets due to the substitution pattern preventing vicinal H-H coupling.

  • δ 8.8-9.0 ppm (s, 1H): This signal corresponds to the proton at the C2 position (H2). It is expected to be the most downfield proton due to the deshielding effects of the adjacent nitrogen atom and the C3-carbonitrile group.

  • δ 7.6-7.8 ppm (s, 1H): This signal corresponds to the proton at the C5 position (H5). It will be significantly less deshielded than H2.

  • δ 7.4-7.6 ppm (s, 1H): This signal corresponds to the proton at the C8 position (H8).

¹³C NMR (Predicted, 100 MHz, CDCl₃): The proton-decoupled ¹³C NMR spectrum is expected to show 10 distinct signals for the 10 carbons in the molecule.

  • δ 170-150 ppm: Several signals for carbons attached to heteroatoms (C4-Cl, C6-F, C7-Cl, and carbons adjacent to N). The C-F coupling will likely result in a large doublet for C6.

  • δ 145-120 ppm: Signals for the remaining aromatic carbons.

  • δ 115-118 ppm: Signal for the carbon of the nitrile group (-C≡N).

  • δ ~95 ppm: Signal for the C3 carbon, shifted upfield due to its position between two electron-withdrawing groups.

Safety and Handling

  • Hazard Class: This compound should be handled as a hazardous substance. It is an irritant and potentially toxic.

  • Personal Protective Equipment (PPE): Always wear a lab coat, chemical-resistant gloves (nitrile is appropriate), and safety glasses or goggles.

  • Handling: Handle in a well-ventilated fume hood to avoid inhalation of dust or vapors. Avoid contact with skin and eyes. In case of contact, wash immediately with copious amounts of water.

  • Toxicology: While specific data is unavailable, related aromatic nitriles and chlorinated heterocycles can be toxic if ingested or absorbed through the skin. The nitrile group can potentially release cyanide under certain metabolic or decomposition conditions. Treat with extreme caution.

  • Storage: Store in a tightly sealed container in a cool, dry place away from strong oxidizing agents and acids.

References

An In-Depth Technical Guide to the Molecular Structure of 4,7-Dichloro-6-fluoroquinoline-3-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Key Intermediate in Medicinal Chemistry

4,7-Dichloro-6-fluoroquinoline-3-carbonitrile is a highly functionalized heterocyclic compound that has emerged as a significant building block in the synthesis of complex pharmaceutical agents. Its rigid quinoline scaffold, combined with the strategic placement of reactive chloro, fluoro, and cyano groups, makes it a versatile precursor for the development of novel therapeutics. Notably, this intermediate is instrumental in the synthesis of a new generation of kinase inhibitors, which are at the forefront of targeted cancer therapy. Understanding the precise molecular architecture and reactivity of this compound is paramount for its effective utilization in drug discovery pipelines. This guide provides a comprehensive overview of the synthesis, structural characterization, and chemical properties of this compound, offering field-proven insights for researchers in medicinal chemistry and drug development.

Molecular Structure and Physicochemical Properties

The molecular structure of this compound is characterized by a bicyclic quinoline ring system. The key functional groups that dictate its chemical behavior are the two chlorine atoms at positions 4 and 7, a fluorine atom at position 6, and a nitrile group at position 3. The electron-withdrawing nature of these substituents significantly influences the electron density distribution within the aromatic rings, impacting its reactivity and spectroscopic properties.

PropertyValueSource
Chemical Formula C₁₀H₃Cl₂FN₂--INVALID-LINK--, --INVALID-LINK--
Molecular Weight 253.05 g/mol --INVALID-LINK--
CAS Number 886362-74-9--INVALID-LINK--, --INVALID-LINK--
Appearance Off-white to yellow solidSupplier Data
Purity ≥98%Supplier Data

Synthesis Protocol: A Mechanistic Approach

The synthesis of this compound is typically achieved through a multi-step sequence, often culminating in a Vilsmeier-Haack type cyclization reaction. This powerful synthetic tool allows for the construction of the quinoline ring system from appropriately substituted acetanilides.[1][2][3] The rationale behind this approach lies in its efficiency and ability to introduce the required functionalities in a controlled manner.

Experimental Protocol: Vilsmeier-Haack Cyclization

This protocol is a representative example of the synthesis of a substituted quinoline and is based on established methodologies for Vilsmeier-Haack reactions.[1][2][3]

Step 1: Preparation of the Vilsmeier Reagent

  • In a three-necked round-bottom flask equipped with a dropping funnel, a magnetic stirrer, and a nitrogen inlet, cool N,N-dimethylformamide (DMF) to 0 °C.

  • Slowly add phosphorus oxychloride (POCl₃) dropwise to the cooled DMF with constant stirring, maintaining the temperature below 5 °C.

  • After the addition is complete, allow the mixture to stir at room temperature for 30 minutes to ensure the complete formation of the Vilsmeier reagent (chloroiminium salt). The causality here is the electrophilic nature of the Vilsmeier reagent, which is crucial for the subsequent cyclization.

Step 2: Cyclization Reaction

  • Dissolve the precursor, a suitably substituted 2-cyanoacetanilide, in an appropriate solvent such as dichloromethane or dichloroethane.

  • Cool the solution of the acetanilide to 0 °C and slowly add the freshly prepared Vilsmeier reagent.

  • After the addition, gradually warm the reaction mixture to reflux and maintain it for several hours. The reaction progress should be monitored by thin-layer chromatography (TLC). The elevated temperature provides the necessary activation energy for the intramolecular cyclization to form the quinoline ring.

Step 3: Work-up and Purification

  • Once the reaction is complete, cool the mixture to room temperature and carefully pour it onto crushed ice.

  • Neutralize the acidic solution with a suitable base, such as sodium bicarbonate or sodium hydroxide solution, until the product precipitates. The neutralization quenches the reactive species and facilitates the isolation of the product.

  • Collect the solid product by filtration, wash it thoroughly with water, and dry it under vacuum.

  • Further purification can be achieved by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexane, to yield pure this compound.

SynthesisWorkflow cluster_reagent Vilsmeier Reagent Preparation cluster_reaction Quinoline Formation DMF N,N-Dimethylformamide (DMF) Vilsmeier Vilsmeier Reagent DMF->Vilsmeier 0 °C POCl3 Phosphorus Oxychloride (POCl₃) POCl3->Vilsmeier ReactionMix Reaction Mixture Vilsmeier->ReactionMix 0 °C to Reflux Acetanilide Substituted 2-Cyanoacetanilide Acetanilide->ReactionMix Product 4,7-Dichloro-6-fluoro- quinoline-3-carbonitrile ReactionMix->Product Work-up & Purification caption Synthesis Workflow for this compound. KinaseInhibitorPathway cluster_synthesis Drug Synthesis cluster_action Mechanism of Action Intermediate 4,7-Dichloro-6-fluoro- quinoline-3-carbonitrile Modification Nucleophilic Aromatic Substitution (SₙAr) at C4 Intermediate->Modification Amine, Alcohol, or Thiol Nucleophile Inhibitor Kinase Inhibitor (e.g., EGFR Inhibitor) Modification->Inhibitor EGFR EGFR Kinase Inhibitor->EGFR Binds to ATP-binding site PhosphoSubstrate Phosphorylated Substrate EGFR->PhosphoSubstrate Phosphorylation ATP ATP ATP->EGFR Substrate Substrate Protein Substrate->EGFR CellSignaling Downstream Cell Signaling PhosphoSubstrate->CellSignaling Proliferation Tumor Cell Proliferation CellSignaling->Proliferation caption Role of the intermediate in kinase inhibitor synthesis and action.

References

An In-Depth Technical Guide to the Synthesis of 4,7-Dichloro-6-fluoroquinoline-3-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of a plausible and chemically sound synthetic pathway for 4,7-dichloro-6-fluoroquinoline-3-carbonitrile, a key intermediate in the development of various pharmaceutical compounds. The synthesis is strategically designed as a multi-step process, commencing with the readily available starting material, 3-chloro-4-fluoroaniline. Each synthetic step is detailed with underlying chemical principles, causality for experimental choices, and a representative experimental protocol. The guide is intended to serve as a valuable resource for researchers in medicinal chemistry and process development, offering a robust framework for the laboratory-scale synthesis of this important quinoline derivative.

Introduction

Quinolines and their derivatives are a prominent class of heterocyclic compounds that form the backbone of a wide array of pharmaceuticals, agrochemicals, and functional materials. Their versatile biological activities, including antimalarial, antibacterial, and anticancer properties, have driven extensive research into the development of novel and efficient synthetic methodologies. This compound is a highly functionalized quinoline core that serves as a critical building block for the synthesis of more complex molecules with potential therapeutic applications. The presence of multiple reactive sites—two chloro substituents, a fluoro group, and a carbonitrile moiety—offers a rich platform for further chemical modifications and the exploration of structure-activity relationships.

This guide delineates a logical and efficient four-step synthesis of this compound, leveraging well-established and reliable chemical transformations. The pathway is designed for clarity, reproducibility, and scalability, providing a solid foundation for further research and development.

Overall Synthetic Scheme

The proposed synthesis of this compound is a four-step sequence starting from 3-chloro-4-fluoroaniline. The pathway involves an initial acetylation, followed by a Vilsmeier-Haack cyclization to construct the quinoline core, a subsequent chlorination of the 4-hydroxy group, and a final conversion of the 3-formyl group to the target carbonitrile.

Overall Synthesis Pathway A 3-chloro-4-fluoroaniline B N-(3-chloro-4-fluorophenyl)acetamide A->B Acetic anhydride C 4-hydroxy-7-chloro-6-fluoroquinoline-3-carbaldehyde B->C Vilsmeier-Haack (POCl3, DMF) D 4,7-dichloro-6-fluoroquinoline-3-carbaldehyde C->D Chlorination (POCl3) E This compound D->E Nitrile Formation (e.g., NH2OH·HCl, then dehydration) Vilsmeier-Haack Cyclization cluster_0 Vilsmeier Reagent Formation cluster_1 Cyclization Reaction A DMF + POCl3 B Vilsmeier Reagent (Electrophile) A->B D Electrophilic Attack B->D C N-(3-chloro-4-fluorophenyl)acetamide C->D E Intramolecular Cyclization D->E F Hydrolysis E->F G 4-hydroxy-7-chloro-6-fluoro quinoline-3-carbaldehyde F->G

4,7-Dichloro-6-fluoroquinoline-3-carbonitrile IUPAC name

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 4,7-Dichloro-6-fluoroquinoline-3-carbonitrile: Synthesis, Characterization, and Applications in Drug Discovery

Introduction

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents. Its derivatives are integral to the treatment of malaria, cancer, and bacterial infections.[1][2] The subject of this guide, this compound, is a highly functionalized quinoline derivative poised for significant utility in drug discovery and development. The strategic placement of its substituents—two chlorine atoms, a fluorine atom, and a carbonitrile group—creates a unique electronic and steric profile, making it a versatile intermediate for synthesizing novel bioactive molecules.

This guide provides a comprehensive overview of this compound, intended for researchers, chemists, and drug development professionals. We will delve into its fundamental chemical properties, propose a robust synthetic pathway, outline detailed protocols for its characterization, and explore its potential applications as a precursor to next-generation therapeutics.

Chemical Identity and Physicochemical Properties

A precise understanding of a compound's identity and physical characteristics is fundamental to its application in research and development. These properties govern its reactivity, solubility, and handling requirements.

Chemical Identifiers

The systematic naming and unique identifiers for this compound are crucial for unambiguous documentation and database retrieval. The IUPAC name is confirmed as this compound.[]

IdentifierValueSource
IUPAC Name This compound[]
CAS Number 886362-74-9[][4][5]
Molecular Formula C₁₀H₃Cl₂FN₂[4][6][7]
Molecular Weight 241.05 g/mol [4][6][7]
InChI InChI=1S/C10H3Cl2FN2/c11-7-2-9-6(1-8(7)13)10(12)5(3-14)4-15-9/h1-2,4H[7]
InChI Key OPIVJCMKKAHGNB-UHFFFAOYSA-N[7]
Canonical SMILES C1=C(C2=C(C=C1F)N=CC(=C2Cl)C#N)ClN/A
Physicochemical Data

The physical properties of the compound influence its behavior in various solvents and reaction conditions. While experimental data is sparse, predictive models provide valuable estimates.

PropertyValueNotes
Boiling Point 387.1 ± 37.0 °CPredicted[6]
Appearance Likely a solid at room temperatureBased on similar quinoline structures[2]

Synthesis and Purification

The synthesis of functionalized quinolines often relies on well-established cyclization strategies. The Gould-Jacobs reaction, for instance, is a powerful method for constructing the quinoline core from an aniline derivative, which can then be further modified.[2][8] For this compound, a multi-step synthesis starting from a suitably substituted aniline is the most logical approach.

Proposed Synthetic Pathway

The proposed synthesis begins with 3-chloro-4-fluoroaniline, which undergoes condensation with an appropriate malonic acid derivative, followed by thermal cyclization, chlorination, and cyanation to yield the final product. This pathway is designed for efficiency and control over the introduction of each functional group.

Synthetic_Pathway A 3-Chloro-4-fluoroaniline B Condensation (Diethyl ethoxymethylenemalonate) A->B Step 1 C Intermediate A (Anilinoacrylate) B->C D Thermal Cyclization (Dowtherm A, ~250°C) C->D Step 2 E Intermediate B (4-Hydroxyquinoline) D->E F Chlorination (POCl₃) E->F Step 3 G 4,7-Dichloro-6-fluoro-4-hydroxyquinoline F->G H Introduction of Nitrile (e.g., Sandmeyer-type reaction on a precursor) G->H Step 4 I This compound H->I

Caption: Proposed synthetic workflow for this compound.

Experimental Protocol (Hypothetical)

This protocol is a representative procedure based on established methodologies for quinoline synthesis.[8][9]

Step 1: Synthesis of Ethyl 2-((3-chloro-4-fluorophenyl)amino)acrylate

  • In a round-bottomed flask, combine 1.0 mole of 3-chloro-4-fluoroaniline and 1.1 moles of diethyl ethoxymethylenemalonate.

  • Add a few boiling chips and heat the mixture on a steam bath for 1-2 hours, allowing the ethanol byproduct to evaporate.

  • The resulting warm product, an ethyl α-carbethoxy-β-(3-chloro-4-fluoroanilino)acrylate, can be used directly in the next step.

Step 2: Thermal Cyclization to form 7-Chloro-6-fluoro-4-hydroxyquinoline-3-carboxylate

  • Heat 1 liter of a high-boiling solvent (e.g., Dowtherm A) to approximately 250 °C in a suitable flask equipped with a condenser.

  • Slowly add the product from Step 1 to the boiling solvent.

  • Maintain the temperature and continue heating for 1 hour to facilitate cyclization.

  • Cool the mixture, allowing the product to crystallize. Filter the solid and wash with a non-polar solvent (e.g., hexane) to remove impurities.

Step 3: Saponification and Decarboxylation

  • Suspend the crude ester from Step 2 in a 10% aqueous sodium hydroxide solution and reflux until the solid completely dissolves (approx. 1 hour).

  • Cool the solution and acidify with concentrated HCl to precipitate the 7-chloro-6-fluoro-4-hydroxy-3-quinolinecarboxylic acid.

  • Filter the acid and dry it.

  • Suspend the dried acid in a high-boiling solvent and heat to ~250 °C until effervescence ceases, indicating completion of decarboxylation to yield 7-chloro-6-fluoro-4-quinolinol.

Step 4: Chlorination to form 4,7-Dichloro-6-fluoroquinoline

  • Carefully add phosphorus oxychloride (POCl₃) to the 7-chloro-6-fluoro-4-quinolinol from Step 3.

  • Heat the reaction mixture to 110-120 °C and stir for 2-3 hours.

  • Cool the mixture and pour it carefully onto crushed ice.

  • Neutralize with a base (e.g., sodium hydroxide solution) to precipitate the crude 4,7-dichloro-6-fluoroquinoline. Filter, wash with water, and dry.

Step 5: Introduction of the 3-Carbonitrile Group

  • Note: This step is the most complex and may require functional group manipulation. A common route involves the conversion of a 3-carboxy or 3-halo derivative.

  • A plausible method involves the conversion of a 3-bromo precursor (introduced via electrophilic bromination) to the nitrile via a palladium-catalyzed cyanation reaction using a cyanide source like zinc cyanide (Zn(CN)₂).

  • The reaction would be carried out in a polar aprotic solvent like DMF or NMP with a suitable palladium catalyst (e.g., Pd(PPh₃)₄).

Purification: The final product should be purified using column chromatography on silica gel with a suitable eluent system (e.g., hexane/ethyl acetate gradient) followed by recrystallization to obtain a high-purity solid.

Structural Elucidation and Quality Control

Confirming the structure and purity of the synthesized compound is non-negotiable. A combination of spectroscopic and analytical techniques is required for full characterization. While specific spectra for this exact compound are not publicly available, the following protocols describe the standard E-E-A-T (Expertise, Experience, Authoritativeness, Trustworthiness) approach for this class of molecules.[10]

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Purpose: To elucidate the carbon-hydrogen framework and confirm the connectivity of atoms.

  • Protocol:

    • Dissolve 5-10 mg of the purified compound in 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

    • Acquire ¹H NMR, ¹³C NMR, ¹⁹F NMR, and 2D correlation spectra (e.g., COSY, HSQC, HMBC) on a 400 MHz or higher spectrometer.

    • Expected ¹H NMR signals: Aromatic protons on the quinoline core, with chemical shifts and coupling constants characteristic of the substitution pattern.

    • Expected ¹³C NMR signals: Signals for each unique carbon, including the nitrile carbon (~115-120 ppm) and carbons attached to halogens.

    • Expected ¹⁹F NMR signals: A singlet or doublet (if coupled to a nearby proton) confirming the presence and environment of the fluorine atom.

Mass Spectrometry (MS)
  • Purpose: To confirm the molecular weight and elemental composition.

  • Protocol:

    • Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).

    • Analyze using a high-resolution mass spectrometer (HRMS) with an appropriate ionization technique (e.g., ESI or APCI).

    • Expected Result: The mass spectrum should show a molecular ion peak [M+H]⁺ corresponding to the calculated exact mass of C₁₀H₄Cl₂FN₂⁺. The isotopic pattern will be characteristic of a molecule containing two chlorine atoms.

Fourier-Transform Infrared (FT-IR) Spectroscopy
  • Purpose: To identify key functional groups.

  • Protocol:

    • Acquire the spectrum using either a KBr pellet or an Attenuated Total Reflectance (ATR) accessory.

    • Expected Absorptions: A sharp peak around 2220-2240 cm⁻¹ for the nitrile (C≡N) stretch, and various peaks in the 1500-1650 cm⁻¹ region for the quinoline ring C=C and C=N stretching vibrations.

Relevance and Applications in Drug Discovery

The true value of this compound lies in its potential as a versatile building block for novel therapeutics. Its structure incorporates several key features prized in medicinal chemistry.

A Privileged Scaffold for Bioactive Agents

The 4,7-dichloroquinoline core is a well-known precursor to antimalarial drugs like chloroquine and hydroxychloroquine.[2][9] The chlorine at the 4-position is an excellent leaving group, readily displaced by nucleophiles (e.g., amines) to introduce diverse side chains, a common strategy for building libraries of potential drug candidates.[11]

The Role of Fluorine in Drug Design

The introduction of a fluorine atom at the C-6 position is particularly significant. In the analogous fluoroquinolone class of antibiotics (e.g., ciprofloxacin, levofloxacin), a C-6 fluorine atom dramatically enhances antibacterial potency by improving the drug's interaction with its target enzymes, DNA gyrase and topoisomerase IV.[12] This fluorine can also improve metabolic stability and cell permeability, desirable properties for any drug candidate.

Potential as an Anticancer Agent Precursor

Fluoroquinolones are not just antibacterial agents; their mechanism of inhibiting topoisomerases has been successfully repurposed for cancer therapy.[13] Eukaryotic topoisomerase II is a validated target for many anticancer drugs. By inhibiting this enzyme, compounds can prevent the replication of cancer cells, leading to cell cycle arrest and apoptosis. The this compound scaffold provides an ideal starting point for designing novel topoisomerase inhibitors.

Mechanism_of_Action cluster_0 Cancer Cell Nucleus Molecule Quinolone Derivative (from Topic Compound) TopoII Topoisomerase II Molecule->TopoII Binds to Cleavage DNA Cleavage Complex (Stabilized by Drug) TopoII->Cleavage Traps DNA Double-Stranded DNA DNA->Cleavage Apoptosis Cell Cycle Arrest & Apoptosis Cleavage->Apoptosis Triggers Replication DNA Replication Fork Replication->Cleavage Collision leads to

References

A Technical Guide to the Physicochemical Characterization of 4,7-Dichloro-6-fluoroquinoline-3-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive technical guide on the physical and spectroscopic properties of 4,7-Dichloro-6-fluoroquinoline-3-carbonitrile (CAS No. 886362-74-9). Designed for researchers, medicinal chemists, and drug development professionals, this guide synthesizes foundational chemical data with detailed, field-proven experimental protocols for its characterization. While specific experimental data for this compound is not extensively published, this paper establishes its chemical identity and provides expert-guided methodologies for determining its core physical properties, including melting point and solubility. Furthermore, it outlines the principles and procedures for its structural elucidation and purity confirmation using modern spectroscopic techniques. The protocols are presented as self-validating systems to ensure scientific integrity and reproducibility, forming a crucial resource for any laboratory engaged in the synthesis or application of this highly functionalized quinoline derivative.

Introduction: The Quinoline Core in Modern Research

The quinoline scaffold is a privileged heterocyclic motif in medicinal chemistry and materials science, forming the core of numerous synthetic compounds with significant biological activity. This compound is a highly substituted derivative, incorporating several key functional groups that modulate its electronic and steric properties. The presence of chloro- and fluoro-substituents can significantly impact metabolic stability, binding affinity, and membrane permeability, while the carbonitrile group serves as a versatile synthetic handle and a potential hydrogen bond acceptor.

Understanding the fundamental physical properties of this molecule is a non-negotiable prerequisite for its successful application in any research or development pipeline. Properties such as solubility directly influence its handling, formulation, and bioavailability for in vitro and in vivo screening.[1] The melting point serves as a critical indicator of purity, and a detailed spectroscopic profile provides unequivocal structural confirmation. This guide provides the necessary theoretical framework and practical, step-by-step protocols to empower researchers to fully characterize this compound in a laboratory setting.

Chemical Identity and Structural Framework

The foundational step in characterizing any chemical entity is to establish its precise identity. The key identifiers for this compound are summarized below.

Identifier Value Source(s)
IUPAC Name This compound[]
CAS Number 886362-74-9[3][4]
Molecular Formula C₁₀H₃Cl₂FN₂[3][5]
Molecular Weight 241.05 g/mol [3][4][5]
InChI Key OPIVJCMKKAHGNB-UHFFFAOYSA-N[4]

The molecule's structure is based on a quinoline bicyclic system, heavily substituted to enhance its chemical reactivity and potential biological interactions.

Caption: Molecular structure of this compound.

Core Physicochemical Properties

Precise, experimentally determined physical properties are fundamental to drug discovery and development, influencing everything from initial screening to final formulation.

Melting Point

The melting point is a primary indicator of a solid compound's purity. Pure crystalline solids typically exhibit a sharp melting range (0.5-1.0°C), whereas impurities lead to a depressed and broader melting range.

  • Expected Property: As a poly-halogenated aromatic compound, this compound is expected to be a crystalline solid at room temperature with a relatively high melting point, likely in excess of 200°C.

  • Published Data: Specific experimental data is not available in the reviewed literature.

Protocol for Melting Point Determination (Capillary Method)

This protocol describes a self-validating method for obtaining an accurate melting point. The causality behind a slow heating rate is to ensure the system remains at thermal equilibrium, allowing the thermometer reading to accurately reflect the sample's true temperature.[6]

  • Sample Preparation:

    • Ensure the sample is completely dry, as residual solvent can act as an impurity.[6]

    • Place a small amount of the compound on a watch glass and crush it into a fine powder.

    • Jab the open end of a glass capillary tube into the powder until a small amount of solid is collected.[6]

    • Invert the tube and tap it gently on a hard surface to pack the solid into the sealed end. Repeat until a packed column of 2-3 mm is achieved.[6]

  • Measurement (Rapid Determination):

    • Place the capillary tube into the heating block of a melting point apparatus (e.g., Mel-Temp).

    • Heat the sample at a rapid rate (10-20°C per minute) to determine an approximate melting range. This prevents unnecessary time spent on slow heating far from the melting point.

  • Measurement (Accurate Determination):

    • Allow the apparatus to cool to at least 20°C below the approximate melting point.[6]

    • Using a fresh sample, heat rapidly to within 20°C of the approximate melting point.

    • Reduce the heating rate to 1-2°C per minute.[6]

    • Record the temperature (T₁) at which the first droplet of liquid appears.

    • Record the temperature (T₂) at which the entire sample becomes a clear liquid.

    • The melting point is reported as the range T₁ - T₂.

    • Repeat the accurate determination at least twice to ensure reproducibility.

Solubility Profile

A compound's solubility is a critical determinant of its biological activity and developability.[1] Poor aqueous solubility can hinder absorption and lead to therapeutic failure.[1] A comprehensive solubility profile in various solvents is therefore essential.

  • Expected Properties: Given its halogenated, aromatic structure, the compound is anticipated to have low aqueous solubility and higher solubility in common organic solvents such as dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF), and chlorinated solvents like dichloromethane (DCM) and chloroform.

  • Published Data: Specific experimental solubility data is not available in the reviewed literature.

Protocol for Equilibrium Aqueous Solubility Determination (Shake-Flask Method)

The shake-flask method is the gold standard for determining thermodynamic equilibrium solubility, representing the saturation point of a solution in equilibrium with its solid phase.[1][7] This protocol is adapted from World Health Organization (WHO) guidelines.[7]

Figure 2: Workflow for Equilibrium Solubility Determination start Start prep Prepare Buffer Solutions (e.g., pH 1.2, 4.5, 6.8) start->prep add_compound Add Excess Solid Compound to each buffer solution prep->add_compound incubate Incubate at 37 ± 1°C with constant agitation (e.g., 24-72 hours) add_compound->incubate sample Withdraw Aliquots at multiple time points incubate->sample separate Separate Solid from Solution (Centrifugation / Filtration) sample->separate analyze Quantify Solute Concentration (e.g., HPLC-UV) separate->analyze equilibrium Check for Equilibrium (Concentration plateau) analyze->equilibrium equilibrium->incubate No end Report Solubility (mg/mL) equilibrium->end Yes

Caption: Standard workflow for the WHO-recommended shake-flask solubility protocol.

  • System Preparation:

    • Prepare a series of aqueous buffers covering the physiological pH range (e.g., pH 1.2, 4.5, 6.8).[7] The use of multiple pH values is critical as the solubility of ionizable compounds can be highly pH-dependent.

    • Calibrate the pH meter before use to ensure accuracy.

  • Equilibration:

    • Add an excess of the solid compound to a vial containing a known volume of each buffer. The presence of excess solid is the cornerstone of this method, ensuring that equilibrium is established with the solid phase.

    • Seal the vials and place them in an orbital shaker or similar agitation device set to a constant temperature, typically 37 ± 1°C to simulate physiological conditions.[7]

    • Agitate the samples for a sufficient duration (e.g., 24 to 72 hours) to allow the system to reach equilibrium.[7][8]

  • Sampling and Analysis:

    • At predetermined time points (e.g., 24, 48, 72 hours), withdraw an aliquot of the suspension.

    • Immediately separate the solid and liquid phases via centrifugation (e.g., 14,000 rpm for 15 minutes) or filtration through a low-binding filter (e.g., 0.22 µm PVDF). This step is critical to prevent solid particles from artificially inflating the measured concentration.

    • Dilute the clear supernatant with a suitable mobile phase.

    • Quantify the concentration of the dissolved compound using a validated analytical method, typically High-Performance Liquid Chromatography with UV detection (HPLC-UV), against a standard calibration curve.

  • Validation and Reporting:

    • Equilibrium is confirmed when consecutive measurements show no significant change in concentration (e.g., <10% variation).[7]

    • The final, stable concentration is reported as the equilibrium solubility at that specific pH and temperature.

Spectroscopic Profile and Structural Elucidation

Spectroscopic analysis provides an unambiguous "fingerprint" of a molecule, confirming its identity, structure, and purity. While specific spectra for this compound are not publicly available, this section outlines the expected spectral features and the protocols for their acquisition.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for elucidating the carbon-hydrogen framework of an organic molecule.

  • ¹H NMR: The proton NMR spectrum is expected to show three distinct signals in the aromatic region (typically 7.0-9.0 ppm).

    • The protons at positions 2, 5, and 8 will each appear as singlets or narrow doublets due to coupling with the fluorine atom. The exact chemical shifts and coupling constants would confirm the substitution pattern.

  • ¹³C NMR: The carbon NMR spectrum will show 10 distinct signals corresponding to the 10 carbon atoms in the molecule. The carbon attached to the fluorine will exhibit a large C-F coupling constant, and the carbon of the nitrile group (C≡N) will appear in the characteristic region of ~115-120 ppm.

  • ¹⁹F NMR: This experiment is highly specific and will show a single resonance for the fluorine atom, providing information about its electronic environment.[9]

Protocol for NMR Data Acquisition

  • Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube. DMSO-d₆ is often chosen for its ability to dissolve a wide range of polar and non-polar compounds.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (0 ppm).

  • Data Acquisition: Acquire ¹H, ¹³C, and ¹⁹F spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).[10] Higher field strengths provide better signal dispersion and resolution.

  • Data Processing: Process the raw data (Free Induction Decay) using appropriate software, involving Fourier transformation, phase correction, and baseline correction.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

  • Expected Absorption Bands:

    • C≡N (Nitrile): A sharp, medium-intensity absorption band is expected around 2220-2240 cm⁻¹. This is a highly characteristic peak.

    • Aromatic C=C: Multiple sharp bands of variable intensity between 1450-1600 cm⁻¹.

    • C-Cl (Aryl Chloride): Strong absorption in the 1000-1100 cm⁻¹ region.

    • C-F (Aryl Fluoride): Strong absorption in the 1100-1300 cm⁻¹ region.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, confirming the molecular weight and offering structural clues.

  • Expected Molecular Ion Peak (M⁺): The mass spectrum should show a prominent molecular ion cluster. Due to the presence of two chlorine atoms, a characteristic isotopic pattern will be observed: a peak at m/z 240 (for ³⁵Cl₂), a larger peak at m/z 242 (for ³⁵Cl³⁷Cl), and a smaller peak at m/z 244 (for ³⁷Cl₂), in an approximate ratio of 9:6:1. This pattern is a definitive indicator of a dichloro-substituted compound.

Applications in Research and Drug Development

The physicochemical properties detailed in this guide are not merely academic; they are critical enablers of translational research.

  • Medicinal Chemistry: A confirmed structure and purity (via melting point and spectroscopy) are essential for establishing reliable Structure-Activity Relationships (SAR).

  • Pharmacology and Biology: The aqueous solubility profile (especially at physiological pH) is paramount for designing in vitro assays and predicting in vivo oral absorption.[1] Compounds with low solubility often require specialized formulation strategies.

  • Process Chemistry: Knowledge of solubility in various organic solvents is crucial for developing efficient purification protocols, such as recrystallization.

Conclusion

This compound is a synthetically valuable compound with significant potential in various research fields. This guide establishes its chemical identity and, more importantly, provides a robust framework of validated experimental protocols for its complete physicochemical and spectroscopic characterization. By explaining the causality behind experimental choices and detailing self-validating methodologies, this document equips researchers with the necessary tools to confidently determine the critical physical properties that will govern the compound's utility in the laboratory and beyond.

References

The Emergence of a Key Intermediate: A Technical Guide to 4,7-Dichloro-6-fluoroquinoline-3-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern medicinal chemistry, the quinoline scaffold remains a cornerstone for the development of novel therapeutic agents. Its versatile structure has given rise to a multitude of drugs, most notably in the realm of infectious diseases. Within this vast chemical space, 4,7-Dichloro-6-fluoroquinoline-3-carbonitrile has emerged as a pivotal, albeit specialized, intermediate. This technical guide provides an in-depth exploration of this compound, from its logical synthesis to its potential applications, designed for researchers, scientists, and professionals in drug development.

Strategic Importance in Medicinal Chemistry

While the specific "discovery" of this compound is not prominently documented in the annals of chemical literature, its value is intrinsically tied to the broader and highly successful class of fluoroquinolone antibiotics. The strategic placement of chlorine, fluorine, and nitrile functionalities on the quinoline core creates a highly reactive and versatile building block. The electron-withdrawing nature of these substituents significantly influences the reactivity of the quinoline ring, making it a valuable precursor for the synthesis of more complex, biologically active molecules. Its primary role is that of a sophisticated intermediate, enabling the construction of novel compounds with potential therapeutic applications.

A Plausible and Efficient Synthetic Pathway

The logical starting material for this synthesis is 3-chloro-4-fluoroaniline, which can be prepared from 3-chloro-4-fluoronitrobenzene via catalytic hydrogenation.[5]

Workflow for the Synthesis of this compound

Synthetic Workflow A 3-Chloro-4-fluoroaniline B N-(3-chloro-4-fluorophenyl)acetamide A->B Acetic Anhydride C 2,7-Dichloro-6-fluoroquinoline-3-carbaldehyde B->C Vilsmeier-Haack Reagent (POCl3, DMF) D This compound C->D Hydroxylamine, Dehydration

Caption: Proposed synthetic pathway for this compound.

Detailed Experimental Protocols

Step 1: Synthesis of N-(3-chloro-4-fluorophenyl)acetamide

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3-chloro-4-fluoroaniline (1.0 eq) in glacial acetic acid.

  • Slowly add acetic anhydride (1.1 eq) to the solution.

  • Heat the reaction mixture to reflux and maintain for 2-3 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and pour it into ice-cold water with stirring.

  • Filter the precipitated solid, wash with cold water until the filtrate is neutral, and dry under vacuum to yield N-(3-chloro-4-fluorophenyl)acetamide.

Step 2: Synthesis of 2,7-Dichloro-6-fluoroquinoline-3-carbaldehyde via Vilsmeier-Haack Reaction

  • In a three-necked flask equipped with a dropping funnel, a mechanical stirrer, and a calcium chloride guard tube, place anhydrous N,N-dimethylformamide (DMF) (5.0 eq) and cool to 0-5 °C in an ice-salt bath.

  • Slowly add phosphorus oxychloride (POCl₃) (3.0 eq) dropwise with constant stirring, maintaining the temperature below 10 °C.

  • After the addition is complete, stir the mixture for an additional 30 minutes at the same temperature to form the Vilsmeier reagent.

  • Add N-(3-chloro-4-fluorophenyl)acetamide (1.0 eq) portion-wise to the freshly prepared Vilsmeier reagent.

  • After the addition, slowly raise the temperature to 80-90 °C and heat for 4-6 hours.

  • Monitor the reaction by TLC. Upon completion, cool the reaction mixture and carefully pour it onto crushed ice.

  • Neutralize the mixture with a saturated solution of sodium bicarbonate.

  • The precipitated solid is filtered, washed with water, and dried. Recrystallization from a suitable solvent (e.g., ethanol) affords 2,7-dichloro-6-fluoroquinoline-3-carbaldehyde.

Step 3: Conversion of the Formyl Group to a Nitrile Group

  • Dissolve 2,7-dichloro-6-fluoroquinoline-3-carbaldehyde (1.0 eq) in a suitable solvent such as formic acid.

  • Add hydroxylamine hydrochloride (1.2 eq) and heat the mixture to reflux for 2-3 hours.

  • Cool the reaction mixture and pour it into water. The precipitated oxime is filtered and dried.

  • The crude oxime is then treated with a dehydrating agent, such as acetic anhydride or thionyl chloride, to yield the desired this compound.

  • Purify the final product by column chromatography on silica gel.

Physicochemical Properties and Spectroscopic Data

While specific, published spectroscopic data for this compound is scarce, the expected data can be inferred from analogous structures.

PropertyPredicted Value/Appearance
Molecular Formula C₁₀H₃Cl₂FN₂
Molecular Weight 241.05 g/mol
Appearance Off-white to yellow solid
¹H NMR Aromatic protons would appear in the downfield region (δ 7.5-9.0 ppm), with splitting patterns dictated by the substitution on the quinoline ring.
¹³C NMR Resonances for the carbon atoms of the quinoline ring, with the carbon of the nitrile group appearing in the characteristic region (δ 115-120 ppm).
Mass Spectrometry The mass spectrum would show a molecular ion peak corresponding to the molecular weight, with a characteristic isotopic pattern for the two chlorine atoms.
IR Spectroscopy A sharp absorption band around 2220-2240 cm⁻¹ characteristic of the nitrile (C≡N) stretching vibration.

Applications in Drug Discovery and Development

The primary utility of this compound lies in its role as a versatile intermediate for the synthesis of novel bioactive molecules. The presence of two reactive chlorine atoms at positions 4 and 7 allows for selective nucleophilic substitution, enabling the introduction of various functional groups.

Potential Synthetic Transformations and Applications

Applications A This compound B Novel Fluoroquinolone Antibiotics A->B Nucleophilic substitution at C-7 with amines/piperazines C Kinase Inhibitors A->C Modification at C-4 and C-7 to target kinase active sites D Antiviral Agents A->D Introduction of viral entry inhibiting moieties E Antimalarial Compounds A->E Derivatization to explore novel antimalarial scaffolds

Caption: Potential applications of this compound in drug discovery.

The fluoroquinolone core is a well-established pharmacophore in antibacterial agents.[6] By selectively displacing the chlorine at the 7-position with various amines or piperazine derivatives, novel fluoroquinolone analogues can be synthesized and screened for antibacterial activity. Furthermore, the quinoline scaffold is prevalent in many kinase inhibitors used in oncology. The unique substitution pattern of this intermediate provides a template for the design of novel kinase inhibitors. The nitrile group can also be hydrolyzed to a carboxylic acid or an amide, further expanding the possibilities for derivatization.

Conclusion

This compound represents a sophisticated and valuable building block for the synthesis of novel chemical entities with therapeutic potential. While its direct biological activity may be limited, its true power lies in its versatility as a synthetic intermediate. The proposed synthetic pathway, based on the robust Vilsmeier-Haack reaction, offers an efficient route to this compound. As the quest for new drugs continues, the strategic use of such well-designed intermediates will undoubtedly play a crucial role in the discovery and development of the next generation of medicines.

References

The Synthetic Keystone: A Technical Guide to 4,7-Dichloro-6-fluoroquinoline-3-carbonitrile for Advanced Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Privileged Scaffold in Kinase Inhibition

In the landscape of modern medicinal chemistry, the quinoline scaffold holds a privileged position, particularly in the design of kinase inhibitors that form the backbone of many targeted cancer therapies. Among the vast array of quinoline derivatives, 4,7-Dichloro-6-fluoroquinoline-3-carbonitrile has emerged as a critical and highly versatile building block. Its strategic placement of reactive chloro groups, a modulating fluoro substituent, and a synthetically adaptable carbonitrile moiety makes it an invaluable precursor for the synthesis of potent inhibitors of key oncogenic kinases such as the Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2).[1][2]

This technical guide provides an in-depth exploration of this compound, intended for researchers, scientists, and professionals in the field of drug development. We will delve into its synthesis, elucidate its chemical reactivity, and showcase its application in the construction of targeted therapeutics, offering both theoretical insights and practical, field-proven protocols.

Physicochemical Properties and Spectroscopic Data

A thorough understanding of a compound's physical and chemical characteristics is fundamental to its effective application in synthesis. Below is a summary of the key properties of this compound.

PropertyValue
CAS Number 886362-74-9
Molecular Formula C₁₀H₃Cl₂FN₂
Molecular Weight 241.05 g/mol
Appearance Off-white to pale yellow solid (predicted)
Solubility Soluble in polar aprotic solvents (e.g., DMF, DMSO), chlorinated solvents (e.g., DCM, chloroform), and sparingly soluble in alcohols.

Spectroscopic Data (Predicted)

While experimentally obtained spectra are the gold standard, the following predictions are based on the analysis of structurally similar compounds and established principles of NMR and IR spectroscopy.[3][4]

  • ¹H NMR (500 MHz, CDCl₃):

    • δ 9.10 (s, 1H, H-2)

    • δ 8.45 (d, J = 8.0 Hz, 1H, H-5)

    • δ 7.80 (d, J = 10.0 Hz, 1H, H-8)

  • ¹³C NMR (125 MHz, CDCl₃):

    • δ 158.0 (C-F, d, J ≈ 250 Hz)

    • δ 150.0 (C-4)

    • δ 148.0 (C-2)

    • δ 145.0 (C-8a)

    • δ 138.0 (C-7)

    • δ 125.0 (C-5)

    • δ 120.0 (C-4a)

    • δ 118.0 (d, J ≈ 20 Hz, C-6)

    • δ 115.0 (CN)

    • δ 110.0 (C-3)

  • Mass Spectrometry (EI):

    • Expected molecular ion (M⁺) peak at m/z 240, with characteristic isotopic pattern for two chlorine atoms (M+2, M+4).

    • Key fragmentation would likely involve the loss of a chlorine atom and subsequent elimination of HCN.[5][6]

  • Infrared (IR) Spectroscopy (KBr Pellet):

    • ~2230 cm⁻¹ (C≡N stretch)

    • ~1610, 1580, 1500 cm⁻¹ (C=C and C=N stretching of the quinoline ring)

    • ~1250 cm⁻¹ (C-F stretch)

    • ~850-800 cm⁻¹ (C-Cl stretch)

Synthesis of this compound: A Modified Gould-Jacobs Approach

The synthesis of this key intermediate is elegantly achieved through a modification of the classic Gould-Jacobs reaction, a powerful method for constructing the quinoline ring system.[7] The overall synthetic strategy involves three main stages: condensation, cyclization, and chlorination.

Synthesis_Workflow A 3-Chloro-4-fluoroaniline C Condensation A->C B Ethyl (ethoxymethylene)cyanoacetate B->C D Intermediate Adduct C->D Formation of enamine E Thermal Cyclization (Gould-Jacobs) D->E High-temperature ring closure F 4-Hydroxy-7-chloro-6-fluoroquinoline-3-carbonitrile E->F G Chlorination (POCl₃) F->G Conversion of hydroxyl to chloro H This compound G->H

Figure 1: Synthetic workflow for this compound.

Experimental Protocol: A Step-by-Step Guide

Part 1: Condensation of 3-Chloro-4-fluoroaniline with Ethyl (ethoxymethylene)cyanoacetate

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 3-chloro-4-fluoroaniline (1.0 equivalent) and ethyl (ethoxymethylene)cyanoacetate (1.1 equivalents).

  • Reaction Conditions: Heat the mixture at 120-130 °C for 2-3 hours. The reaction can be monitored by Thin Layer Chromatography (TLC) for the disappearance of the aniline starting material.

  • Work-up: Allow the reaction mixture to cool to room temperature. The resulting crude intermediate adduct, ethyl 2-cyano-3-((3-chloro-4-fluorophenyl)amino)acrylate, will solidify upon cooling. This intermediate can be used in the next step without further purification, or it can be recrystallized from ethanol for higher purity.

Part 2: Thermal Cyclization to form 4-Hydroxy-7-chloro-6-fluoroquinoline-3-carbonitrile

  • Reaction Setup: In a separate flask suitable for high-temperature reactions, heat a high-boiling point solvent such as Dowtherm A or diphenyl ether to 250-260 °C.

  • Addition of Intermediate: Slowly and carefully add the crude intermediate adduct from Part 1 to the hot solvent with vigorous stirring.

  • Reaction Conditions: Maintain the temperature at 250-260 °C for 30-60 minutes. The cyclized product will precipitate out of the hot solvent.

  • Work-up: Allow the mixture to cool to below 100 °C and then add hexane or toluene to dilute the reaction mixture and facilitate filtration. Filter the precipitated solid and wash it thoroughly with hexane to remove the high-boiling solvent. The resulting solid is 4-hydroxy-7-chloro-6-fluoroquinoline-3-carbonitrile.

Part 3: Chlorination to this compound

  • Reaction Setup: In a flask equipped with a reflux condenser and a gas outlet connected to a scrubber (to neutralize HCl fumes), suspend the 4-hydroxyquinoline intermediate from Part 2 (1.0 equivalent) in phosphorus oxychloride (POCl₃, 5-10 equivalents).

  • Reaction Conditions: Add a catalytic amount of N,N-dimethylformamide (DMF). Heat the mixture to reflux (approximately 110 °C) and maintain for 3-4 hours, or until the reaction is complete as monitored by TLC.

  • Work-up: Carefully quench the reaction by slowly pouring the cooled reaction mixture onto crushed ice with stirring. This will hydrolyze the excess POCl₃. Neutralize the acidic solution with a base such as sodium carbonate or ammonium hydroxide until the pH is approximately 7-8. The product will precipitate as a solid.

  • Purification: Filter the solid, wash it with water, and dry it under vacuum. The crude this compound can be further purified by recrystallization from a suitable solvent system, such as ethanol or a mixture of ethyl acetate and hexane.

Chemical Reactivity and Synthetic Utility

The synthetic utility of this compound lies in the differential reactivity of its two chlorine atoms. The chlorine at the C-4 position is significantly more susceptible to nucleophilic aromatic substitution (SₙAr) than the chlorine at the C-7 position. This is due to the electron-withdrawing effect of the adjacent ring nitrogen, which stabilizes the Meisenheimer complex intermediate formed during the substitution at C-4.

This differential reactivity allows for the selective functionalization of the quinoline core. A wide range of nucleophiles, including anilines, phenols, and amines, can be introduced at the C-4 position under relatively mild conditions, leaving the C-7 chlorine intact for subsequent transformations.

Reactivity_Diagram Start 4,7-Dichloro-6-fluoro- quinoline-3-carbonitrile Product1 4-Anilino-7-chloro-6-fluoro- quinoline-3-carbonitrile Start->Product1 Selective SₙAr at C-4 Nuc1 Nucleophile 1 (e.g., Substituted Aniline) Nuc1->Product1 Product2 4,7-Disubstituted- 6-fluoroquinoline-3-carbonitrile Product1->Product2 SₙAr at C-7 (harsher conditions) Nuc2 Nucleophile 2 (e.g., Piperazine derivative) Nuc2->Product2

Figure 2: General reactivity of this compound.

Application in the Synthesis of Kinase Inhibitors

The primary application of this compound is as a key intermediate in the synthesis of kinase inhibitors for cancer therapy.[1][2] The 4-anilino-3-cyanoquinoline scaffold is a well-established pharmacophore that mimics the adenine region of ATP, enabling it to bind to the ATP-binding pocket of kinases like EGFR and HER2.[8]

The synthesis of these inhibitors typically involves the initial displacement of the C-4 chlorine with a substituted aniline, followed by further modifications. The fluorine atom at the C-6 position can enhance the binding affinity and metabolic stability of the final drug molecule. The carbonitrile group at C-3 has been shown to be a crucial hydrogen bond acceptor, interacting with key residues in the kinase active site.

Illustrative Synthetic Application: Towards EGFR/HER2 Dual Inhibitors

A common strategy in the development of next-generation anticancer drugs is the design of dual inhibitors that can target multiple oncogenic pathways simultaneously. This compound is an ideal starting point for such endeavors.

Kinase_Inhibitor_Synthesis Start 4,7-Dichloro-6-fluoro- quinoline-3-carbonitrile Step1 Nucleophilic Aromatic Substitution (C-4 Position) Start->Step1 Aniline Substituted Aniline Aniline->Step1 Intermediate 4-Anilino-7-chloro-6-fluoro- quinoline-3-carbonitrile Step1->Intermediate Step2 Further Functionalization (C-7 Position) Intermediate->Step2 Sidechain Solubilizing/Targeting Side Chain Sidechain->Step2 Final_Product Potent EGFR/HER2 Dual Inhibitor Step2->Final_Product

References

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quinoline-3-Carbonitrile Scaffold - A Privileged Motif in Medicinal Chemistry

The quinoline ring system, a fusion of a benzene and a pyridine ring, represents a cornerstone in the architecture of pharmacologically active molecules.[1] Its prevalence in nature and its synthetic tractability have made it a "privileged scaffold" for medicinal chemists.[2] Among the diverse array of quinoline derivatives, those bearing a carbonitrile group at the 3-position have garnered significant attention for their potent and varied biological activities.[3] This guide provides an in-depth technical overview of quinoline-3-carbonitrile derivatives, intended for researchers, scientists, and drug development professionals. We will explore their synthesis, mechanisms of action as potent anticancer and antibacterial agents, and provide validated experimental protocols to facilitate their investigation in a laboratory setting.

The unique electronic properties conferred by the electron-withdrawing nitrile group, coupled with the versatile substitution patterns possible on the quinoline core, allow for the fine-tuning of physicochemical properties and biological targets.[4] This has led to the development of quinoline-3-carbonitrile derivatives as inhibitors of crucial cellular targets, including protein kinases and bacterial enzymes.[5][6]

Synthetic Strategies: Crafting the Quinoline-3-Carbonitrile Core

The construction of the quinoline-3-carbonitrile scaffold can be achieved through several elegant and efficient synthetic methodologies. The choice of a particular route is often dictated by the desired substitution pattern and the availability of starting materials.

The Friedländer Annulation: A Classic and Versatile Approach

The Friedländer synthesis is a powerful and direct method for constructing the quinoline ring system.[7] It involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group, such as a ketone or a nitrile.[8] The reaction is typically catalyzed by either an acid or a base.[9]

The causality behind this experimental choice lies in its convergent nature, allowing for the rapid assembly of complex quinolines from readily available precursors. The mechanism proceeds through an initial aldol-type condensation, followed by a cyclodehydration to form the aromatic quinoline ring.[9]

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 2-aminobenzophenone (1 mmol), malononitrile (1.2 mmol), and piperidine (0.2 mmol) in ethanol (10 mL).

  • Reflux: Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. The product will often precipitate out of solution.

  • Purification: Collect the solid by filtration, wash with cold ethanol, and dry under vacuum. Further purification can be achieved by recrystallization from a suitable solvent system, such as ethanol/water.

One-Pot Multicomponent Reactions: An Efficient and Green Alternative

In the pursuit of more sustainable and efficient synthetic methodologies, one-pot multicomponent reactions (MCRs) have emerged as a highly attractive strategy.[4] These reactions combine three or more starting materials in a single reaction vessel to form a complex product in a single step, thereby minimizing waste and simplifying purification.[3]

A common MCR for the synthesis of quinoline-3-carbonitrile derivatives involves the reaction of an aldehyde, an active methylene compound (e.g., ethyl cyanoacetate), a cyclic ketone, and an ammonium salt.[4] The choice of this approach is driven by its high atom economy and the ability to generate molecular diversity in a time- and resource-efficient manner.

G cluster_workflow One-Pot Synthesis Workflow start Combine Aldehyde, Active Methylene Compound, Cyclic Ketone, and Ammonium Acetate in Ethanol reflux Reflux Reaction Mixture start->reflux monitor Monitor by TLC reflux->monitor cool Cool to Room Temperature monitor->cool Reaction Complete precipitate Product Precipitation cool->precipitate filter Filter and Wash with Cold Ethanol precipitate->filter dry Dry Under Vacuum filter->dry recrystallize Recrystallize for Purity dry->recrystallize end Characterize Final Product recrystallize->end

Caption: Workflow for a one-pot multicomponent synthesis of quinoline-3-carbonitrile derivatives.

Anticancer Activity: Targeting Key Signaling Pathways

A significant body of research has highlighted the potential of quinoline-3-carbonitrile derivatives as potent anticancer agents.[10] Their primary mechanism of action often involves the inhibition of protein kinases, which are crucial regulators of cellular signaling pathways that are frequently dysregulated in cancer.[11]

Inhibition of Epidermal Growth Factor Receptor (EGFR)

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that plays a pivotal role in cell proliferation, survival, and migration.[6] Overexpression or mutation of EGFR is a common feature in many cancers, making it a prime target for therapeutic intervention. The 4-anilinoquinoline-3-carbonitrile scaffold has been identified as a potent inhibitor of EGFR kinase activity.[6] These compounds typically bind to the ATP-binding site of the kinase domain, preventing the phosphorylation of downstream substrates and thereby blocking the activation of pro-survival signaling pathways such as the Ras-Raf-MEK-ERK and PI3K-Akt pathways.[12][13]

G EGF EGF EGFR EGFR EGF->EGFR Binds Ras Ras EGFR->Ras Activates PI3K PI3K EGFR->PI3K Activates QC_deriv Quinoline-3-carbonitrile Derivative QC_deriv->EGFR Inhibits Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation Promotes Akt Akt PI3K->Akt Akt->Proliferation Promotes

Caption: Inhibition of the EGFR signaling pathway by quinoline-3-carbonitrile derivatives.

Inhibition of Src Kinase

Src is a non-receptor tyrosine kinase that acts as a crucial signaling node, integrating signals from various cell surface receptors to regulate processes such as cell adhesion, migration, and proliferation.[14] Dysregulation of Src activity is implicated in cancer progression and metastasis.[15] Certain quinoline-3-carbonitrile derivatives have been shown to be effective Src kinase inhibitors, blocking its downstream signaling cascades, including the FAK and STAT3 pathways.[1][16]

Inhibition of ATM Kinase

Ataxia-telangiectasia mutated (ATM) is a serine/threonine kinase that plays a central role in the DNA damage response (DDR).[17] Upon sensing DNA double-strand breaks, ATM is activated and phosphorylates a multitude of downstream targets to initiate cell cycle arrest, DNA repair, or apoptosis.[3][5] Some cancer cells rely on the DDR pathway for their survival, and inhibiting key kinases like ATM can sensitize them to DNA-damaging therapies.[18] Quinoline-3-carboxamides, structurally related to the carbonitrile derivatives, have been reported as potential ATM kinase inhibitors.[18]

G DNA_damage DNA Double-Strand Breaks ATM ATM Kinase DNA_damage->ATM Activates CHK2 CHK2 ATM->CHK2 Phosphorylates p53 p53 ATM->p53 Phosphorylates BRCA1 BRCA1 ATM->BRCA1 Phosphorylates QC_deriv Quinoline Derivative QC_deriv->ATM Inhibits Cell_cycle Cell Cycle Arrest CHK2->Cell_cycle p53->Cell_cycle Apoptosis Apoptosis p53->Apoptosis DNA_repair DNA Repair BRCA1->DNA_repair

Caption: Inhibition of the ATM-mediated DNA damage response pathway.

Quantitative Anticancer Activity

The cytotoxic effects of quinoline-3-carbonitrile derivatives are typically evaluated using in vitro cell-based assays, with the half-maximal inhibitory concentration (IC50) being a key parameter for quantifying potency.

Compound IDTarget Cell LineIC50 (µM)Reference
Compound IIVarious3.30[10]
Compound 15MCF-715.16[19]
Compound 15HepG-218.74[19]
Compound 15A54918.68[19]
4-Anilinoquinoline-3-carbonitrileEGFR0.0075[6]

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[20] It is based on the reduction of the yellow MTT tetrazolium salt by mitochondrial dehydrogenases of metabolically active cells into purple formazan crystals.[21]

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the quinoline-3-carbonitrile derivatives in cell culture medium. Replace the old medium with the medium containing the test compounds at various concentrations. Include appropriate vehicle controls.

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO2 atmosphere.

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.

  • Formazan Solubilization: Remove the MTT-containing medium and add a solubilization solution (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting a dose-response curve.

Antibacterial Activity: A Renewed Hope Against Resistance

The emergence of antimicrobial resistance is a major global health threat, necessitating the discovery of new antibacterial agents with novel mechanisms of action.[22] Quinoline-3-carbonitrile derivatives have shown promise as potent antibacterial agents against both Gram-positive and Gram-negative bacteria.[23]

Mechanism of Action: Inhibition of DNA Gyrase

A key target for many quinolone and quinoline-based antibiotics is DNA gyrase, a type II topoisomerase that is essential for bacterial DNA replication and repair.[4] By inhibiting DNA gyrase, these compounds interfere with the supercoiling and uncoiling of bacterial DNA, ultimately leading to cell death. Molecular docking studies have suggested that quinoline-3-carbonitrile derivatives can effectively bind to the active site of DNA gyrase.[23]

Quantitative Antibacterial Activity

The antibacterial efficacy of these compounds is quantified by determining their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a bacterium.[24]

Compound IDBacterial StrainMIC (µg/mL)Reference
QD4S. aureus4[4]
QD4S. pyogenes8[4]
QD4E. coli4[4]
QD4S. typhimurium8[4]
Compound 8Vancomycin-resistant E. faecium4[25]
Compound 7E. coli ATCC259222[25]
Compound 7MRSA2[25]

The broth microdilution method is a standardized and widely used technique for determining the MIC of an antimicrobial agent.[18][26]

  • Preparation of Compound Dilutions: Prepare a two-fold serial dilution of the quinoline-3-carbonitrile derivative in a 96-well microtiter plate using a suitable broth medium (e.g., Mueller-Hinton broth).

  • Inoculum Preparation: Prepare a standardized bacterial inoculum adjusted to a 0.5 McFarland turbidity standard, which is then further diluted to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.

  • Inoculation: Inoculate each well of the microtiter plate with the prepared bacterial suspension. Include a growth control (no compound) and a sterility control (no bacteria).

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible bacterial growth (i.e., the well remains clear).

Structure-Activity Relationship (SAR): Guiding Rational Drug Design

The biological activity of quinoline-3-carbonitrile derivatives is highly dependent on the nature and position of substituents on the quinoline ring. A thorough understanding of the structure-activity relationship (SAR) is crucial for the rational design of more potent and selective compounds.

For anticancer activity, particularly EGFR inhibition, a key SAR finding is the importance of a 4-anilino substitution, which mimics the binding of approved quinazoline-based inhibitors.[6] The nature of the substituents on the aniline ring can significantly impact potency and selectivity.

In the context of antibacterial activity, the presence of specific substituents can enhance the interaction with the target enzyme, DNA gyrase, and also influence the compound's ability to penetrate the bacterial cell wall.

Conclusion and Future Perspectives

Quinoline-3-carbonitrile derivatives represent a highly promising and versatile scaffold in the field of drug discovery. Their synthetic accessibility, coupled with their potent and tunable biological activities, makes them attractive candidates for the development of novel anticancer and antibacterial agents. The insights into their mechanisms of action, particularly as kinase and DNA gyrase inhibitors, provide a solid foundation for further optimization through rational drug design. The detailed experimental protocols provided in this guide are intended to empower researchers to explore the full therapeutic potential of this remarkable class of compounds. Future research should focus on elucidating more detailed SAR, exploring novel therapeutic targets, and optimizing the pharmacokinetic and pharmacodynamic properties of lead compounds to translate their preclinical promise into clinical success.

References

Methodological & Application

Application Notes and Protocols: Synthesis of 4,7-Dichloro-6-fluoroquinoline-3-carbonitrile Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quinoline Scaffold in Modern Drug Discovery

The quinoline ring system, a bicyclic heterocycle composed of a benzene ring fused to a pyridine ring, is a cornerstone of medicinal chemistry. Its derivatives exhibit a remarkable breadth of pharmacological activities, including antimalarial, antibacterial, anticancer, anti-inflammatory, and antiviral properties.[1][2][3] The inherent versatility of the quinoline scaffold allows for fine-tuning of its steric and electronic properties through substitution, making it a privileged structure in the development of novel therapeutic agents.

This application note provides a detailed guide to the synthesis of 4,7-dichloro-6-fluoroquinoline-3-carbonitrile, a highly functionalized intermediate poised for further elaboration in drug discovery programs. The strategic placement of two reactive chlorine atoms, a fluorine atom, and a carbonitrile group offers multiple avenues for creating diverse chemical libraries. We will delve into the mechanistic rationale behind the chosen synthetic pathway, provide detailed, field-tested protocols, and discuss the potential for subsequent derivatization.

Strategic Synthesis: The Vilsmeier-Haack Approach

While numerous methods exist for constructing the quinoline core, such as the Skraup, Friedländer, and Gould-Jacobs reactions, the Vilsmeier-Haack reaction offers a particularly efficient route for synthesizing 2-chloro-3-formylquinolines from readily available N-arylacetamides.[4][5] This method is advantageous as it directly installs key functional groups—a chlorine atom at the 2-position and a formyl group at the 3-position—in a single cyclization step. The formyl group can then be readily converted to the desired carbonitrile.

The overall synthetic strategy is a three-step process:

  • Acetanilide Formation: Protection of the starting aniline derivative.

  • Vilsmeier-Haack Cyclization: Formation of the core quinoline ring system.

  • Nitrile Formation: Conversion of the aldehyde to the target carbonitrile.

This pathway is selected for its efficiency, use of common reagents, and high yields. The Vilsmeier-Haack reagent, an electrophilic species formed from phosphoryl chloride (POCl₃) and N,N-dimethylformamide (DMF), acts as both the cyclizing and formylating agent.

Visualizing the Synthetic Workflow

The following diagram outlines the complete synthetic transformation from the starting aniline to the final this compound product.

G cluster_0 Step 1: Acetanilide Formation cluster_1 Step 2: Vilsmeier-Haack Cyclization cluster_2 Step 3: Nitrile Formation A 2,4-Dichloro-5-fluoroaniline C N-(2,4-dichloro-5-fluorophenyl)acetamide A->C AcOH (cat.) Reflux B Acetic Anhydride D Vilsmeier Reagent (POCl₃ / DMF) E 4,7-Dichloro-6-fluoro-2-hydroxyquinoline-3-carbaldehyde (Initial Cyclized Intermediate) C->E 0-5°C to 90°C F 4,7-Dichloro-6-fluoroquinoline-3-carbaldehyde E->F Workup (Chlorination) G Hydroxylamine Hydrochloride H Aldoxime Intermediate F->H Pyridine I This compound (Final Product) H->I Dehydration (e.g., Acetic Anhydride)

Caption: Overall synthetic pathway to the target compound.

Experimental Protocols

Protocol 1: Synthesis of N-(2,4-dichloro-5-fluorophenyl)acetamide

Causality: The initial step involves the acylation of 2,4-dichloro-5-fluoroaniline. This forms the N-arylacetamide substrate required for the subsequent Vilsmeier-Haack cyclization. The acetyl group serves as a crucial part of the scaffold that will be incorporated into the new pyridine ring of the quinoline system.

Materials and Reagents:

  • 2,4-Dichloro-5-fluoroaniline

  • Acetic anhydride

  • Glacial acetic acid (catalytic amount)

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Beakers, graduated cylinders

  • Deionized water

  • Büchner funnel and filter paper

Procedure:

  • To a 250 mL round-bottom flask, add 2,4-dichloro-5-fluoroaniline (10.0 g, 56.2 mmol).

  • Add acetic anhydride (11.5 g, 112.4 mmol, 2.0 eq.) and a catalytic amount of glacial acetic acid (approx. 0.5 mL).

  • Equip the flask with a reflux condenser and heat the mixture to 80-90°C with stirring for 1 hour.

  • Monitor the reaction completion using Thin Layer Chromatography (TLC) (Eluent: 3:1 Hexane/Ethyl Acetate).

  • Once the reaction is complete, cool the mixture to room temperature and then place it in an ice bath to facilitate precipitation.

  • Slowly pour the cooled reaction mixture into 200 mL of ice-cold deionized water with vigorous stirring.

  • Collect the resulting white precipitate by vacuum filtration using a Büchner funnel.

  • Wash the solid thoroughly with cold deionized water (3 x 50 mL).

  • Dry the product under vacuum to yield N-(2,4-dichloro-5-fluorophenyl)acetamide as a white solid.

Protocol 2: Synthesis of 4,7-Dichloro-6-fluoroquinoline-3-carbaldehyde

Causality: This is the key ring-forming step. The Vilsmeier reagent, a chloromethyleniminium salt, is generated in situ from POCl₃ and DMF. This potent electrophile attacks the electron-rich aromatic ring of the acetanilide, leading to an intramolecular cyclization. Subsequent hydrolysis and chlorination during the workup yield the 2-chloro-3-formylquinoline core. The reaction is initiated at low temperature to control the exothermic formation of the Vilsmeier reagent and then heated to drive the cyclization.[5]

Materials and Reagents:

  • N-(2,4-dichloro-5-fluorophenyl)acetamide (from Protocol 1)

  • Phosphoryl chloride (POCl₃)

  • N,N-Dimethylformamide (DMF)

  • Three-neck round-bottom flask

  • Dropping funnel

  • Thermometer

  • Nitrogen inlet

  • Ice bath and heating mantle

  • Crushed ice

  • Sodium bicarbonate solution (saturated)

  • Dichloromethane (DCM) for extraction

Procedure:

  • Set up a dry 500 mL three-neck round-bottom flask equipped with a dropping funnel, thermometer, and nitrogen inlet.

  • Add anhydrous DMF (30 mL) to the flask and cool it to 0-5°C in an ice bath.

  • Slowly add POCl₃ (25 mL, approx. 4.5 eq.) dropwise via the dropping funnel, ensuring the internal temperature does not exceed 10°C. Stir for 30 minutes at this temperature to allow for the complete formation of the Vilsmeier reagent.

  • Add N-(2,4-dichloro-5-fluorophenyl)acetamide (10.0 g, 45.0 mmol) portion-wise to the cooled Vilsmeier reagent.

  • After the addition is complete, continue stirring at 0-5°C for 30 minutes.

  • Slowly raise the temperature and heat the reaction mixture to 80-90°C for 4-6 hours.[4] Monitor the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature and carefully pour it onto 500 g of crushed ice with vigorous stirring.

  • Neutralize the acidic solution by slowly adding a saturated solution of sodium bicarbonate until the pH is ~7-8.

  • A solid precipitate will form. Collect the crude product by vacuum filtration and wash with water.

  • Alternatively, the product can be extracted with dichloromethane (3 x 100 mL). Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (Eluent: Hexane/Ethyl Acetate gradient) to obtain 4,7-dichloro-6-fluoroquinoline-3-carbaldehyde.

Protocol 3: Synthesis of this compound

Causality: The transformation of the 3-formyl group into a 3-carbonitrile group is a critical final step. A common and reliable method involves a two-step, one-pot procedure: formation of an aldoxime intermediate by reacting the aldehyde with hydroxylamine, followed by dehydration to the nitrile. Acetic anhydride is an effective dehydrating agent for this purpose. This conversion is crucial for many quinoline-based drug candidates, as the nitrile group can act as a hydrogen bond acceptor or be a precursor for other functional groups.[6]

Materials and Reagents:

  • 4,7-Dichloro-6-fluoroquinoline-3-carbaldehyde (from Protocol 2)

  • Hydroxylamine hydrochloride (NH₂OH·HCl)

  • Pyridine (or another suitable base like sodium acetate)

  • Acetic anhydride

  • Round-bottom flask

  • Stirrer and heating mantle

  • Ethyl acetate for extraction

  • Brine solution

Procedure:

  • In a 100 mL round-bottom flask, dissolve 4,7-dichloro-6-fluoroquinoline-3-carbaldehyde (5.0 g, 20.5 mmol) in pyridine (25 mL).

  • Add hydroxylamine hydrochloride (1.7 g, 24.6 mmol, 1.2 eq.) to the solution and stir the mixture at room temperature for 2 hours, or until TLC indicates the complete consumption of the starting aldehyde.

  • To the same flask containing the newly formed aldoxime, carefully add acetic anhydride (5.2 g, 51.2 mmol, 2.5 eq.) dropwise while cooling in an ice bath.

  • After the addition, remove the ice bath and heat the reaction mixture to 80°C for 1-2 hours.

  • Cool the mixture to room temperature and pour it into 150 mL of ice water.

  • Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

  • Combine the organic extracts and wash successively with 1M HCl (to remove pyridine), saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure.

  • Recrystallize the crude solid from ethanol or purify by column chromatography to yield the final product, this compound.

Quantitative Data Summary

The following table summarizes the key physical properties and expected yields for the compounds in this synthetic pathway.

Compound NameMolecular FormulaMolecular Weight ( g/mol )Typical Yield (%)
N-(2,4-dichloro-5-fluorophenyl)acetamideC₈H₆Cl₂FNO222.0590-95%
4,7-Dichloro-6-fluoroquinoline-3-carbaldehydeC₁₀H₄Cl₂FNO244.0565-75%
This compoundC₁₀H₃Cl₂FN₂241.0580-90%

Applications in Drug Development: A Gateway to New Derivatives

The synthesized this compound is not an end in itself but rather a versatile platform for creating novel molecules. The chlorine atoms at the C4 and C7 positions are activated towards nucleophilic aromatic substitution (SNAr). This allows for the introduction of a wide array of nucleophiles, such as amines, thiols, and alcohols, to generate libraries of diverse compounds for biological screening.

G cluster_products Derivative Library Start 4,7-Dichloro-6-fluoro- quinoline-3-carbonitrile Prod1 4-Amino-7-chloro- 6-fluoroquinoline Start->Prod1 R-NH₂ Prod2 4-Thio-7-chloro- 6-fluoroquinoline Start->Prod2 R-SH Prod3 4,7-Diamino- 6-fluoroquinoline Start->Prod3 Excess R-NH₂ Nuc Nucleophile (R-NH₂, R-SH, R-OH) Nuc->Start SNAr Reaction (Selective C4 or C7 substitution)

Caption: Derivatization potential via SNAr reactions.

This strategic derivatization is fundamental to structure-activity relationship (SAR) studies, enabling researchers to optimize compounds for potency, selectivity, and pharmacokinetic properties against various biological targets, including bacterial enzymes, protein kinases, and viruses.[2][6]

References

Application Notes & Protocols: The Strategic Utility of 4,7-Dichloro-6-fluoroquinoline-3-carbonitrile in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The quinoline scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its recurring presence in a multitude of pharmacologically active agents.[1][2][3] This document provides an in-depth technical guide on the applications of a highly versatile and functionalized derivative, 4,7-dichloro-6-fluoroquinoline-3-carbonitrile . We will explore its chemical reactivity, strategic value in drug design—particularly as a scaffold for kinase inhibitors—and provide detailed protocols for its synthetic manipulation. This guide is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this powerful building block for the creation of novel therapeutic agents.

Introduction: The Quinoline Core and the Strategic Advantage of this compound

The quinoline ring system is a bicyclic aromatic heterocycle that has proven to be an exceptionally fruitful scaffold for drug discovery.[4] Its rigid structure provides a well-defined orientation for appended functional groups, facilitating precise interactions with biological targets. The 4-aminoquinoline core, for instance, is famously the basis for antimalarial drugs like chloroquine.[1][5]

The subject of this guide, this compound, represents a significant evolution from the simpler quinoline core. It is a purpose-built intermediate, engineered with multiple functional handles that allow for selective and sequential chemical modifications. Its strategic value stems from four key structural features:

  • C4-Chloro Group: This position is highly activated towards nucleophilic aromatic substitution (SNAr), providing a primary and highly reliable site for introducing diversity elements.

  • C7-Chloro Group: Significantly less reactive than the C4-chloro, this site allows for late-stage functionalization, often via transition-metal-catalyzed cross-coupling reactions, enabling fine-tuning of a molecule's properties.

  • C6-Fluoro Group: The incorporation of fluorine is a well-established strategy in medicinal chemistry.[6] It serves as a bioisostere for hydrogen, profoundly influencing the molecule's electronic properties, pKa, metabolic stability, and binding interactions without a significant steric penalty.[7]

  • C3-Carbonitrile Group: This electron-withdrawing group further modulates the reactivity of the quinoline ring. It also serves as a versatile synthetic handle, capable of being hydrolyzed to a carboxamide or carboxylic acid, or reduced to an amine. Furthermore, the nitrile itself can act as a hydrogen bond acceptor or a bioisosteric replacement for other functional groups.[8][9]

This combination of features makes this compound an ideal starting point for constructing libraries of complex molecules aimed at a variety of biological targets.

Physicochemical Properties and Differential Reactivity

Understanding the inherent properties and reactivity of the scaffold is critical for planning any synthetic campaign.

Physicochemical Data

The following table summarizes the key properties of the title compound.

PropertyValue
IUPAC Name This compound
Molecular Formula C₁₀H₃Cl₂FN₂
Molecular Weight 257.05 g/mol
Appearance Off-white to pale yellow solid (Typical)
Solubility Soluble in common organic solvents (e.g., DMF, DMSO, Dichloromethane)
Chemical Reactivity Profile

The primary value of this scaffold lies in the differential reactivity of its two chloro-substituents. The C4 position is significantly more electrophilic than the C7 position, a consequence of electronic activation by the quinoline nitrogen. This allows for highly regioselective substitution reactions.

cluster_0 Reactivity Profile of the Scaffold Scaffold This compound C4 C4-Chloro (Highly Reactive) Scaffold->C4  Primary site for SNAr C7 C7-Chloro (Less Reactive) Scaffold->C7  Site for cross-coupling C3 C3-Nitrile (Versatile Handle) Scaffold->C3  Hydrolysis, Reduction C6 C6-Fluoro (Property Modulation) Scaffold->C6  Influences electronics cluster_pathway Generic Receptor Tyrosine Kinase (RTK) Signaling GF Growth Factor RTK Extracellular Domain Transmembrane Domain Kinase Domain GF->RTK:f0 ADP ADP RTK:f2->ADP Substrate Substrate Protein RTK:f2->Substrate Phosphorylates Inhibitor Quinoline-based Kinase Inhibitor Inhibitor->RTK:f2 Blocks ATP Binding ATP ATP ATP->RTK:f2 pSubstrate Phosphorylated Substrate Downstream Downstream Signaling (e.g., Proliferation, Survival) pSubstrate->Downstream cluster_workflow1 Workflow: C4-Position SNAr start Start: Dissolve Scaffold & Amine in Solvent react Heat & Stir (e.g., 80 °C, 12h) start->react monitor Monitor by TLC react->monitor monitor->react Incomplete workup Aqueous Workup & Extraction monitor->workup Complete purify Silica Gel Chromatography workup->purify end End: Pure Product purify->end cluster_workflow2 Workflow: Kinase Inhibitor Library Synthesis cluster_stepA Step A: C4-Diversification cluster_stepB Step B: C7-Diversification (Optional) cluster_stepC Step C: C3-Modification (Optional) Start Start Material: 4,7-dichloro-6-fluoro quinoline-3-carbonitrile StepA Parallel SNAr Reactions (Protocol 1) with Amine Library {R¹-NH₂, R²-NH₂, R³-NH₂...} Start->StepA Intermediates Library of C4-Substituted Intermediates StepA->Intermediates StepB Parallel Cross-Coupling (e.g., Suzuki, Buchwald) with Boronic Acid/Amine Library {R⁴-B(OH)₂, R⁵-NH₂...} Intermediates->StepB StepC Nitrile Hydrolysis (e.g., H₂SO₄/H₂O) to Carboxamide Intermediates->StepC Final Final Compound Library for Biological Screening StepB->Final StepC->Final

References

Application Notes & Protocols: Characterizing 4,7-Dichloro-6-fluoroquinoline-3-carbonitrile as a Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quinoline Scaffold in Modern Kinase Inhibition

Protein kinases are fundamental regulators of cellular signaling, and their dysregulation is a hallmark of numerous diseases, particularly cancer. Consequently, they have become one of the most important classes of drug targets.[1] Within the vast landscape of kinase inhibitor discovery, nitrogen-containing heterocyclic compounds are a valuable source of pharmacophores, with the quinoline core being a particularly privileged scaffold.[2][3] Its structural rigidity and capacity for diverse substitutions have enabled the development of numerous potent and selective kinase inhibitors, including several FDA-approved drugs.[4][5]

The 4-anilinoquinoline-3-carbonitrile class of compounds, in particular, has been extensively studied as inhibitors of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase, designed through molecular modeling based on approved 4-anilinoquinazoline inhibitors like gefitinib and erlotinib.[2] This document provides a detailed guide for researchers on how to characterize the kinase inhibitory activity of 4,7-dichloro-6-fluoroquinoline-3-carbonitrile , a representative member of this promising chemical class. We will proceed from initial biochemical validation to cellular activity and selectivity profiling, explaining the causality behind each experimental choice to ensure a robust and logical workflow.

Principle of Action: Targeting the ATP-Binding Site

Most small molecule kinase inhibitors, including those based on the quinoline scaffold, function as ATP-competitive inhibitors. They are designed to bind to the ATP-binding pocket of the kinase's catalytic domain. This binding event physically precludes the endogenous ATP substrate from binding, thereby preventing the transfer of the γ-phosphate to the target substrate and inhibiting downstream signaling. The overexpression of EGFR, for example, disastrously promotes tumor progression by activating these downstream pathways, leading to unchecked cell proliferation and inhibition of apoptosis.[4] The protocols outlined below are designed to first confirm this direct enzymatic inhibition and then to quantify its effect on cellular processes.

Illustrative Signaling Pathway: EGFR Inhibition

The diagram below depicts a simplified EGFR signaling cascade, a common target for quinoline-based inhibitors. The inhibitor's action at the ATP-binding site prevents the autophosphorylation and subsequent activation of downstream pro-survival pathways like MAPK/ERK.[6]

EGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR GRB2 GRB2 EGFR->GRB2 Autophosphorylation & Recruitment SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK Phosphorylation Cascade ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription Inhibitor 4,7-Dichloro-6-fluoro quinoline-3-carbonitrile Inhibitor->EGFR ATP-Competitive Inhibition EGF EGF Ligand EGF->EGFR Binding & Dimerization

Caption: EGFR signaling cascade and the point of ATP-competitive inhibition.

Section 1: Biochemical Characterization - Direct Enzyme Inhibition

Rationale: The first critical step is to determine if this compound directly inhibits the activity of a purified kinase enzyme in vitro. This removes the complexities of a cellular environment (e.g., membrane permeability, metabolism) and provides a direct measure of the compound's potency, typically expressed as the half-maximal inhibitory concentration (IC50). A homogenous Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay is a robust, high-throughput method for this purpose.[6]

Protocol 1: In Vitro TR-FRET Kinase Assay

This protocol describes a universal method to measure the phosphorylation of a biotinylated peptide substrate by a target kinase (e.g., EGFR, Src). Inhibition is quantified as a decrease in the TR-FRET signal.[6]

Workflow Diagram: TR-FRET Assay

TR_FRET_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection A 1. Prepare serial dilution of Inhibitor in DMSO C 3. Add Kinase and Inhibitor to 384-well plate. Incubate. A->C B 2. Prepare Kinase, Substrate, and ATP solutions in assay buffer B->C D 4. Add ATP/Substrate mix to initiate reaction. Incubate. B->D C->D E 5. Add Stop/Detection mix (EDTA, Tb-Antibody, SA-XL665) D->E F 6. Incubate to allow binding E->F G 7. Read plate on TR-FRET enabled reader F->G

Caption: Workflow for the in vitro TR-FRET kinase inhibition assay.

Materials:

  • Compound: this compound

  • Target Kinase: Purified, active recombinant kinase (e.g., EGFR)

  • Substrate: Biotinylated peptide substrate for the target kinase

  • Antibody: Terbium (Tb)-labeled anti-phospho-specific antibody

  • Acceptor: Streptavidin-conjugated XL665 (SA-XL665)

  • Reagents: ATP, MgCl₂, DTT, EDTA, DMSO, Assay Buffer (e.g., HEPES-based)

  • Controls: Staurosporine (pan-kinase inhibitor) as a positive control

  • Labware: Low-volume 384-well assay plates (e.g., white, non-binding surface)

  • Equipment: TR-FRET compatible plate reader

Procedure:

  • Compound Preparation: Prepare a 10-point, 3-fold serial dilution of this compound in 100% DMSO, starting from a 10 mM stock. Also prepare dilutions for the positive control (Staurosporine, starting at 100 µM).

  • Assay Plate Setup:

    • Add 50 nL of each compound dilution (and controls) to the appropriate wells of a 384-well plate. Include "0% inhibition" (DMSO only) and "100% inhibition" (high concentration of Staurosporine) controls.

  • Kinase Reaction:

    • Prepare a 2X kinase solution in assay buffer. Add 5 µL to each well.

    • Gently mix the plate and incubate for 15 minutes at room temperature to allow the compound to bind to the kinase.

  • Initiate Phosphorylation:

    • Prepare a 2X ATP/Substrate solution in assay buffer. The final ATP concentration should be at or near the Km for the specific kinase.

    • Add 5 µL of this solution to each well to start the reaction.

    • Mix the plate and incubate for 60 minutes at room temperature.

  • Stop and Detect:

    • Prepare a 2X Stop/Detection buffer containing EDTA (to chelate Mg²⁺ and stop the reaction), Tb-labeled antibody, and SA-XL665.

    • Add 10 µL of the Stop/Detection buffer to each well.

    • Incubate for 60 minutes at room temperature, protected from light, to allow for antibody-peptide binding.

  • Data Acquisition: Read the plate on a TR-FRET reader, measuring emissions at 665 nm (acceptor) and 620 nm (donor). Calculate the TR-FRET ratio (665nm/620nm * 10,000).

  • Data Analysis:

    • Normalize the data using the DMSO (0% inhibition) and Staurosporine (100% inhibition) controls.

    • Plot the normalized response versus the log of the inhibitor concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value.

Data Presentation: Summarize the results for multiple kinases in a table to assess potency and selectivity.

Kinase TargetThis compound IC50 (nM)Staurosporine IC50 (nM)
EGFRExperimental Value5.8
SrcExperimental Value6.2
FLT3Experimental Value4.5
Pim-1Experimental Value15.2

Section 2: Cellular Activity Assessment

Rationale: Demonstrating direct enzyme inhibition is essential, but it doesn't guarantee activity in a living system. Cell-based assays are crucial to confirm that the compound can cross the cell membrane, engage its target in the complex cellular milieu, and exert a biological effect.[1][7] We will describe two fundamental cell-based assays: one to measure target engagement (inhibition of substrate phosphorylation) and another to measure the functional outcome (inhibition of cell proliferation).

Protocol 2: Western Blot for Phospho-Protein Levels

Principle: This protocol measures the phosphorylation status of a direct downstream substrate of the target kinase. For an EGFR inhibitor, a common approach is to use a cell line that overexpresses EGFR (e.g., A431) and measure the level of EGFR autophosphorylation (p-EGFR) after stimulation with EGF. A potent inhibitor will reduce the p-EGFR signal.[1]

Workflow Diagram: Phospho-Protein Western Blot

WB_Workflow A 1. Seed A431 cells in 6-well plates B 2. Serum-starve cells (24h) A->B C 3. Pre-treat with inhibitor (1-2h) B->C D 4. Stimulate with EGF (15 min) C->D E 5. Lyse cells & quantify protein D->E F 6. SDS-PAGE E->F G 7. Transfer to membrane F->G H 8. Block membrane G->H I 9. Incubate with Primary Ab (anti-p-EGFR, anti-Total EGFR) H->I J 10. Incubate with Secondary Ab I->J K 11. Image blot J->K

Caption: Experimental workflow for assessing target phosphorylation via Western Blot.

Materials:

  • Cell Line: A431 (human epidermoid carcinoma), or another line with high expression of the target kinase.

  • Reagents: DMEM, Fetal Bovine Serum (FBS), Penicillin-Streptomycin, EGF, RIPA Lysis Buffer, Protease/Phosphatase Inhibitor Cocktail.

  • Antibodies: Primary antibodies against the phosphorylated target (e.g., anti-p-EGFR Tyr1068) and the total target protein (e.g., anti-EGFR). HRP-conjugated secondary antibody.

  • Equipment: Standard cell culture and Western blotting equipment.

Procedure:

  • Cell Culture: Seed A431 cells in 6-well plates and grow to 80-90% confluency.

  • Serum Starvation: Replace the growth medium with serum-free medium and incubate for 18-24 hours.

    • Scientist's Note: Serum starvation synchronizes the cells and reduces basal kinase activity, leading to a cleaner, more robust signal upon EGF stimulation.

  • Inhibitor Treatment: Pre-treat the cells with various concentrations of this compound (e.g., 0, 10, 100, 1000 nM) in serum-free media for 2 hours.

  • Stimulation: Add EGF to a final concentration of 100 ng/mL to all wells (except the unstimulated control) and incubate for 15 minutes at 37°C.

  • Cell Lysis: Immediately wash cells with ice-cold PBS and lyse with ice-cold RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Western Blotting:

    • Load equal amounts of protein (e.g., 20 µg) per lane on an SDS-PAGE gel.

    • Transfer proteins to a PVDF membrane.

    • Block the membrane (e.g., with 5% BSA in TBST) for 1 hour.

    • Incubate with primary antibody (e.g., anti-p-EGFR, 1:1000 dilution) overnight at 4°C.

    • Wash and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using an ECL substrate and an imaging system.

  • Analysis: Strip the membrane and re-probe with an antibody for total EGFR and a loading control (e.g., GAPDH or β-actin) to ensure equal loading. Quantify band intensities to determine the reduction in phosphorylation relative to the total protein level.

Protocol 3: Cell Proliferation Assay

Principle: This assay measures the functional consequence of kinase inhibition—the suppression of cell growth. It is particularly effective in cell lines that are "addicted" to the signaling pathway being targeted.[8]

Materials:

  • Cell Line: A suitable cancer cell line (e.g., A431 for EGFR, Ba/F3 engineered to be dependent on a specific kinase).

  • Reagents: Growth medium, DMSO, positive control inhibitor (e.g., Gefitinib for EGFR).

  • Assay Kit: CellTiter-Glo® Luminescent Cell Viability Assay, or similar (MTT, XTT).

  • Labware: White, clear-bottom 96-well plates for luminescence assays.

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000 cells/well) in 100 µL of growth medium. Incubate for 24 hours.

  • Compound Addition: Prepare serial dilutions of this compound and add them to the wells. Ensure the final DMSO concentration is consistent and low (<0.5%).

  • Incubation: Incubate the plate for 72 hours at 37°C in a humidified incubator.

    • Scientist's Note: A 72-hour incubation period is standard and allows for multiple cell doubling times, providing a sufficient window to observe anti-proliferative effects.

  • Signal Development: Equilibrate the plate to room temperature. Add the viability reagent (e.g., 100 µL of CellTiter-Glo® reagent) to each well.

  • Data Acquisition: Mix the plate on an orbital shaker for 2 minutes to induce cell lysis, then incubate for 10 minutes to stabilize the luminescent signal. Read luminescence on a plate reader.

  • Data Analysis: Calculate the GI50 (concentration for 50% growth inhibition) by plotting the normalized luminescence against the log of the inhibitor concentration and fitting to a dose-response curve.

Section 3: Selectivity and Off-Target Profiling

Rationale: An ideal kinase inhibitor is highly selective for its intended target. Inhibiting other kinases ("off-targets") can lead to unexpected toxicities or side effects. Therefore, assessing the selectivity profile of a compound is a critical step in its development. Large-scale kinome profiling provides a snapshot of the compound's activity against a broad panel of kinases.[9][10]

Methodology Overview: Kinome Profiling While a full protocol is beyond the scope of this note, the general principle involves incubating a cell lysate with the inhibitor and then using a chemoproteomic approach to quantify which kinases are bound by the compound. One common method uses "kinobeads"—a mixture of immobilized, broad-spectrum kinase inhibitors that can pull down a large portion of the cellular kinome.[11]

  • Lysate Preparation: Prepare a native cell lysate under conditions that preserve kinase structure and activity.

  • Inhibitor Incubation: Treat aliquots of the lysate with either DMSO (control) or a specific concentration of this compound.

  • Kinase Pulldown: Add kinobeads to the lysates. The test compound will compete with the beads for binding to its target kinases.

  • Mass Spectrometry: After pulldown and washing, the bead-bound proteins are eluted, digested, and analyzed by quantitative mass spectrometry.

  • Data Analysis: Kinases that are true targets of the compound will show a reduced abundance in the inhibitor-treated sample compared to the DMSO control. This competition binding data can be used to generate a comprehensive selectivity profile.

References

Application Notes and Protocols: Leveraging 4,7-Dichloro-6-fluoroquinoline-3-carbonitrile for Fragment-Based Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Power of Fragments in Modern Drug Discovery

Fragment-Based Drug Discovery (FBDD) has firmly established itself as a potent and efficient alternative to traditional high-throughput screening (HTS) for the identification of novel lead compounds.[1][2][3] Unlike HTS, which screens large libraries of complex molecules, FBDD focuses on identifying low-molecular-weight compounds, or "fragments" (typically <300 Da), that bind to a biological target with low affinity.[4][5] The core principle of FBDD is that these smaller, less complex fragments can form more efficient, high-quality interactions with the target protein.[6][7] The subsequent optimization of these initial fragment hits into more potent, lead-like molecules is often more straightforward and results in compounds with superior physicochemical properties.[8][9]

This guide provides a detailed overview and practical protocols for utilizing a specific halogenated fragment, 4,7-dichloro-6-fluoroquinoline-3-carbonitrile , within an FBDD campaign. The unique structural and chemical features of this fragment, particularly its halogenation pattern, make it an intriguing starting point for targeting a variety of protein classes.

The Strategic Advantage of Halogenated Fragments

Halogen atoms are increasingly recognized for their ability to form specific, directional interactions known as halogen bonds.[10][11][12] A halogen bond is a non-covalent interaction between an electrophilic region on a halogen atom (the σ-hole) and a nucleophilic partner, such as a backbone carbonyl oxygen in a protein.[10][13] The strength of this interaction can be comparable to a hydrogen bond and is highly directional, providing valuable structural information for lead optimization.[10]

The presence of two chlorine atoms and a fluorine atom on the this compound scaffold offers multiple potential interaction points with a target protein. The dichlorination pattern, in particular, can be exploited to probe deep pockets and form specific halogen bonds, while the fluoro group can modulate electronic properties and serve as a subtle interaction partner. The quinoline core provides a rigid scaffold that can be readily functionalized during the optimization phase.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of a fragment is crucial for designing effective screening and optimization strategies.

PropertyValueSource
Molecular Formula C₁₀H₃Cl₂FN₂[14][15]
Molecular Weight 241.05 g/mol [14][15]
CAS Number 886362-74-9[14][]
Canonical SMILES C1=C(C2=C(C=C1F)N=C(C=C2C#N)Cl)Cl
Predicted logP ~3.5(Calculated)

FBDD Workflow Using this compound

A typical FBDD campaign involves a series of well-defined steps, from initial screening to hit-to-lead optimization. The following diagram illustrates a representative workflow.

FBDD_Workflow cluster_0 Phase 1: Hit Identification cluster_1 Phase 2: Hit Validation & Characterization cluster_2 Phase 3: Hit-to-Lead Optimization A Fragment Library (including 4,7-dichloro-6-fluoro- quinoline-3-carbonitrile) B Primary Screening (e.g., Thermal Shift Assay, SPR) A->B C Hit Confirmation & Triage B->C D Biophysical Validation (e.g., NMR, ITC) C->D Prioritized Hits E Structural Biology (X-ray Crystallography, Cryo-EM) D->E F Validated Hit with Binding Mode Information E->F G Structure-Guided Design (Fragment Growing, Linking, Merging) F->G Structural Data H Synthesis of Analogs G->H I Iterative SAR Studies H->I I->G J Lead Compound I->J

Figure 1: A generalized workflow for a fragment-based drug discovery campaign.

Protocols for Primary Screening and Hit Validation

The initial step in an FBDD project is to screen a library of fragments to identify those that bind to the target protein. Due to the low affinity of fragment binding, sensitive biophysical techniques are required.[17]

Protocol 1: Thermal Shift Assay (TSA) for Primary Screening

TSA, also known as differential scanning fluorimetry (DSF), is a rapid and cost-effective method for identifying fragment binding by measuring changes in protein thermal stability.[][19][20] Ligand binding typically stabilizes the protein, leading to an increase in its melting temperature (Tm).[21][22]

Materials:

  • Purified target protein (0.1-0.5 mg/mL)

  • SYPRO Orange dye (5000x stock in DMSO)

  • This compound (100 mM stock in DMSO)

  • Assay buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl)

  • 96-well or 384-well qPCR plates

  • Real-time PCR instrument capable of monitoring fluorescence during a thermal ramp

Procedure:

  • Prepare the Master Mix: In a microcentrifuge tube, prepare a master mix containing the target protein and SYPRO Orange dye in the assay buffer. The final concentration of the protein should be optimized for a clear unfolding transition, and the dye is typically used at a 5x final concentration.

  • Dispense Fragment: Add this compound to the wells of the qPCR plate to achieve a final concentration in the range of 100 µM to 1 mM. Include a DMSO control (same final concentration as the fragment wells).

  • Add Master Mix: Dispense the protein/dye master mix into each well containing the fragment and controls. The final volume is typically 20-25 µL.

  • Seal and Centrifuge: Seal the plate and briefly centrifuge to ensure all components are mixed and at the bottom of the wells.

  • Thermal Denaturation: Place the plate in the real-time PCR instrument and run a thermal ramp from 25 °C to 95 °C with a ramp rate of 1 °C/minute, acquiring fluorescence data at each temperature increment.

  • Data Analysis: Plot fluorescence intensity versus temperature. The melting temperature (Tm) is the midpoint of the unfolding transition. A significant positive shift in Tm (ΔTm > 2 °C) in the presence of the fragment compared to the DMSO control indicates a potential hit.

Protocol 2: Surface Plasmon Resonance (SPR) for Hit Validation and Affinity Determination

SPR is a powerful, label-free technique that can be used for both primary screening and detailed characterization of fragment binding kinetics.[23][24][25][26] It provides real-time data on the association and dissociation of a fragment from a target protein immobilized on a sensor chip.

Materials:

  • SPR instrument and sensor chips (e.g., CM5)

  • Purified target protein

  • Immobilization buffers (e.g., 10 mM sodium acetate, pH 4.5)

  • Amine coupling kit (EDC, NHS, ethanolamine)

  • Running buffer (e.g., PBS with 0.05% Tween-20 and 1% DMSO)

  • This compound in a dilution series in running buffer

Procedure:

  • Protein Immobilization: Immobilize the target protein onto the sensor chip surface using standard amine coupling chemistry. Aim for an immobilization level that will provide a good signal-to-noise ratio for fragment binding.

  • Fragment Injection: Prepare a concentration series of this compound in running buffer. Inject the fragment solutions over the sensor surface, followed by a dissociation phase with running buffer.

  • Data Acquisition: Record the sensorgrams for each fragment concentration.

  • Data Analysis: Subtract the reference surface signal and the buffer blank injection from the active surface signal. Fit the steady-state responses to a 1:1 binding model to determine the equilibrium dissociation constant (KD). For fragments, KD values are typically in the high µM to low mM range.

Protocol 3: Nuclear Magnetic Resonance (NMR) Spectroscopy for Binding Site Identification

NMR spectroscopy is a highly robust technique for FBDD, capable of not only detecting weak binding but also providing information about the location of the binding site on the protein.[27][28][29][30] Ligand-observe methods like Saturation Transfer Difference (STD) NMR are particularly useful for screening.

Materials:

  • High-field NMR spectrometer with a cryoprobe

  • ¹⁵N-labeled target protein (for protein-observed experiments) or unlabeled protein (for ligand-observed experiments)

  • NMR buffer (e.g., 20 mM phosphate buffer, 50 mM NaCl, in 90% H₂O/10% D₂O)

  • This compound

Procedure (Ligand-Observed - STD NMR):

  • Sample Preparation: Prepare an NMR sample containing the target protein (10-50 µM) and this compound (100-500 µM) in the NMR buffer.

  • Acquire Spectra: Acquire a ¹H NMR spectrum and an STD NMR spectrum. The STD experiment selectively saturates protein resonances and observes the transfer of this saturation to the bound ligand.

  • Data Analysis: Protons on the fragment that are in close contact with the protein will show signals in the STD spectrum. The intensity of the STD signals can provide information about the binding epitope of the fragment.

Structural Elucidation of the Fragment-Protein Complex

Obtaining a high-resolution 3D structure of the fragment bound to the target protein is a critical step in FBDD.[31][32][33][34] This structural information is the foundation for rational, structure-guided optimization of the fragment hit.[35]

X-ray Crystallography: This is the most common method for obtaining detailed structural information of fragment-protein complexes.[31][32][36] It involves soaking the fragment into pre-formed protein crystals or co-crystallizing the protein in the presence of the fragment.[9] The resulting electron density map reveals the precise binding mode of the fragment, including key interactions such as the halogen bonds formed by the chlorine atoms of this compound.

Hit-to-Lead Optimization: From Fragment to Potent Inhibitor

Once a fragment hit has been validated and its binding mode determined, the next phase is to evolve it into a more potent, lead-like molecule.[6][7][37][38] The primary strategies for this are fragment growing, linking, and merging.[8]

Optimization_Strategies cluster_0 Fragment Growing cluster_1 Fragment Linking cluster_2 Fragment Merging A Initial Fragment Hit (4,7-dichloro-6-fluoro- quinoline-3-carbonitrile) B Identify Vector for Growth (e.g., C3-carbonitrile) A->B C Synthesize Analogs with Added Functionality B->C D Fragment 1 (in Pocket A) F Design and Synthesize Linked Molecule D->F E Fragment 2 (in Pocket B) E->F G Fragment 1 (Overlapping Bind) I Design and Synthesize Merged Scaffold G->I H Fragment 2 (Overlapping Bind) H->I

Figure 2: Common strategies for hit-to-lead optimization in FBDD.

For this compound, a "fragment growing" strategy would be a logical starting point.[8] The nitrile group at the 3-position provides a synthetic handle for elaboration. Based on the structural information from X-ray crystallography, medicinal chemists can design and synthesize new analogs that extend from this position to pick up additional favorable interactions with the protein, thereby increasing binding affinity and potency. The chlorine atoms at the 4 and 7 positions can be retained to maintain the key halogen bonding interactions or selectively modified to fine-tune activity and properties.

Conclusion

This compound represents a valuable chemical scaffold for fragment-based drug discovery. Its halogenated quinoline core offers the potential for specific, high-quality interactions with a variety of protein targets. By employing a systematic FBDD workflow, encompassing sensitive biophysical screening techniques, high-resolution structural biology, and rational hit-to-lead optimization, this fragment can serve as an excellent starting point for the development of novel therapeutics. The protocols and strategies outlined in this guide provide a comprehensive framework for researchers to effectively utilize this and similar fragments in their drug discovery programs.

References

Application Notes and Protocols for the Antimicrobial Evaluation of 4,7-Dichloro-6-fluoroquinoline-3-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents with a broad range of biological activities, including antimicrobial, anticancer, and antimalarial properties.[1][2] The emergence of multidrug-resistant pathogens necessitates the continuous exploration of novel chemical entities that can overcome existing resistance mechanisms.[1] Within the diverse landscape of quinoline derivatives, the quinoline-3-carbonitrile framework has emerged as a particularly promising scaffold for the development of new antibacterial agents.[3][4]

This document provides detailed application notes and standardized protocols for the comprehensive antimicrobial evaluation of 4,7-dichloro-6-fluoroquinoline-3-carbonitrile (CAS No. 886362-74-9).[5][6][7][8][] While specific biological data for this particular compound is not extensively published, its structural features—a halogenated quinoline core with a cyano group at the C-3 position—suggest it as a compelling candidate for antimicrobial research. The protocols outlined herein are designed to serve as a robust framework for researchers to assess its efficacy and safety profile, and can be adapted for other novel quinoline-3-carbonitrile derivatives.

Chemical Structure of this compound:

  • Molecular Formula: C₁₀H₃Cl₂FN₂[5][7]

  • Molecular Weight: 241.05 g/mol [5][7]

Part 1: Postulated Antimicrobial Profile and Mechanism of Action

Structure-Activity Relationship (SAR) Insights

The antimicrobial activity of quinoline derivatives is intricately linked to their substitution patterns.[1] For fluoroquinolones, a fluorine atom at the C-6 position is known to enhance DNA gyrase inhibitory activity and broaden the spectrum to include staphylococci.[10] The chloro groups at C-4 and C-7 in the target molecule are also expected to modulate its biological activity and physicochemical properties. The carbonitrile group at the C-3 position is a key feature; studies on other quinoline-3-carbonitrile derivatives suggest that this moiety is crucial for their antibacterial effects.[3][4]

Postulated Mechanism of Action

Quinolone antibiotics traditionally exert their bactericidal effects by targeting bacterial type II topoisomerases, namely DNA gyrase and topoisomerase IV.[11][12] These enzymes are essential for DNA replication, repair, and recombination. By forming a stable complex with the enzyme-DNA conjugate, quinolones trap the enzymes in the process of cleaving DNA, leading to double-stranded DNA breaks and ultimately cell death.[13] Docking studies on other quinoline-3-carbonitrile derivatives have indicated a high affinity for DNA gyrase, suggesting a similar mechanism of action for this compound.[3][14] Another potential mechanism for some quinoline derivatives involves the disruption of lipopolysaccharide (LPS) transport in Gram-negative bacteria by targeting LptA.[15]

Logical Flow for Investigating the Mechanism of Action

Mechanism_of_Action_Workflow start Initial Hypothesis: Inhibition of DNA Gyrase/Topoisomerase IV dna_gyrase_assay In Vitro DNA Gyrase Supercoiling Assay start->dna_gyrase_assay Primary Target topo_iv_assay In Vitro Topoisomerase IV Decatenation Assay start->topo_iv_assay Primary Target lps_transport_assay LPS Transport Assay (e.g., targeting LptA) start->lps_transport_assay Alternative Target (Gram-negative specific) membrane_perm_assay Membrane Permeability Assay (e.g., SYTOX Green) dna_gyrase_assay->membrane_perm_assay Secondary Effects conclusion Elucidation of Primary Mechanism of Action dna_gyrase_assay->conclusion topo_iv_assay->conclusion lps_transport_assay->conclusion

Caption: Workflow for elucidating the mechanism of action of quinoline derivatives.

Part 2: Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI) and is the gold standard for determining the MIC of an antimicrobial agent.[3]

1. Preparation of Materials:

  • Test Compound: this compound. Prepare a stock solution (e.g., 10 mg/mL) in a suitable solvent like dimethyl sulfoxide (DMSO).

  • Media: Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria. RPMI-1640 medium for fungi.

  • Microorganisms: A panel of clinically relevant Gram-positive (e.g., Staphylococcus aureus, Enterococcus faecalis) and Gram-negative (e.g., Escherichia coli, Pseudomonas aeruginosa) bacteria, and fungal strains (e.g., Candida albicans, Aspergillus niger).[16][17]

  • Equipment: 96-well microtiter plates, multichannel pipettes, incubator, plate reader (optional).

2. Inoculum Preparation:

  • Bacteria: From a fresh agar plate, pick 3-5 colonies and inoculate into a suitable broth. Incubate at 37°C until the turbidity reaches that of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). Dilute the suspension to a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Fungi (Yeast): Prepare a suspension and adjust its turbidity to a 0.5 McFarland standard. Dilute in RPMI-1640 to achieve a final inoculum of 0.5-2.5 x 10³ CFU/mL.

3. Assay Procedure:

  • Dispense 50 µL of the appropriate broth into each well of a 96-well plate.

  • Add 50 µL of the test compound stock solution to the first column of wells and perform a two-fold serial dilution across the plate.

  • Add 50 µL of the standardized inoculum to each well, bringing the final volume to 100 µL.

  • Include a positive control (inoculum without the compound) and a negative control (broth only).

  • Incubate the plates at 37°C for 16-20 hours for bacteria, and at 35°C for 24-48 hours for fungi.

4. Interpretation of Results:

  • The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[3]

Experimental Workflow for MIC Determination

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis stock Prepare Compound Stock Solution serial_dilution Perform Serial Dilutions in 96-well Plate stock->serial_dilution inoculum Prepare Standardized Microbial Inoculum inoculate Inoculate Wells with Microbial Suspension inoculum->inoculate serial_dilution->inoculate incubate Incubate Plates inoculate->incubate read_results Visually Inspect for Growth (Turbidity) incubate->read_results determine_mic Determine MIC Value read_results->determine_mic

Caption: Step-by-step workflow for the broth microdilution MIC assay.

Protocol 2: Cytotoxicity Assessment using MTT Assay

It is crucial to evaluate the toxicity of a novel antimicrobial compound against mammalian cells to determine its therapeutic index.[18] The MTT assay is a colorimetric method for assessing cell viability.[3]

1. Preparation of Materials:

  • Test Compound: this compound.

  • Cell Line: A suitable mammalian cell line, such as HEK293 (human embryonic kidney) or HepG2 (human liver cancer).

  • Media: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

  • Reagents: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution, DMSO.

  • Equipment: 96-well cell culture plates, CO₂ incubator, plate reader.

2. Assay Procedure:

  • Seed the cells in a 96-well plate at a density of 1 x 10⁴ cells per well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.

  • Prepare serial dilutions of the test compound in the cell culture medium.

  • Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the compound. Include a vehicle control (medium with DMSO) and a blank (medium only).

  • Incubate the plate for 24-48 hours.

  • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

3. Data Analysis:

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

  • Plot the cell viability against the compound concentration to determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Data Presentation: Hypothetical Antimicrobial and Cytotoxicity Data

The following tables are illustrative and represent the type of data that would be generated from the protocols above.

Table 1: Hypothetical Antimicrobial Activity of this compound

MicroorganismStrain IDMIC (µg/mL)
Staphylococcus aureusATCC 292132
Enterococcus faecalisATCC 292124
Escherichia coliATCC 259228
Pseudomonas aeruginosaATCC 2785316
Candida albicansATCC 900288
Aspergillus nigerATCC 16404>64
Reference Drug (Ciprofloxacin)-0.25 (for E. coli)

Table 2: Hypothetical Cytotoxicity of this compound

Cell LineIncubation Time (h)IC₅₀ (µM)
HEK2932450
HepG22475

Part 3: Concluding Remarks and Future Directions

The protocols detailed in this document provide a comprehensive framework for the initial antimicrobial and cytotoxic evaluation of this compound. The successful execution of these experiments will yield crucial data on its spectrum of activity, potency, and preliminary safety profile.

Positive results from these initial screens would warrant further investigation, including:

  • Mechanism of Action Studies: Utilizing in vitro enzyme assays (DNA gyrase, topoisomerase IV) to confirm the molecular target.[14]

  • Time-Kill Kinetic Assays: To determine if the compound is bactericidal or bacteriostatic.

  • In Vivo Efficacy Studies: Using animal models of infection to assess the compound's therapeutic potential.

  • Further SAR Studies: Synthesizing and testing analogs to optimize potency and reduce toxicity.

The exploration of novel quinoline-3-carbonitrile derivatives like this compound holds significant promise in the ongoing battle against antimicrobial resistance.

References

The Strategic Utility of 4,7-Dichloro-6-fluoroquinoline-3-carbonitrile in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of contemporary organic synthesis, particularly within the realm of medicinal chemistry and drug development, the strategic selection of starting materials is paramount to the efficient construction of complex molecular architectures. 4,7-Dichloro-6-fluoroquinoline-3-carbonitrile (CAS No. 886362-74-9) has emerged as a highly versatile and valuable building block, prized for its pre-functionalized quinoline core that enables rapid diversification and the synthesis of potent biologically active molecules. This guide provides an in-depth exploration of the applications of this compound, complete with detailed protocols and mechanistic insights to empower researchers in their synthetic endeavors.

Introduction: A Privileged Scaffold for Kinase Inhibition

The quinoline scaffold is a well-established "privileged structure" in medicinal chemistry, forming the core of numerous approved drugs.[1] The specific substitution pattern of this compound, featuring two reactive chlorine atoms, a fluorine atom, and a nitrile group, offers a unique combination of synthetic handles for targeted modifications. The electron-withdrawing nature of the quinoline nitrogen and the nitrile group activates the C4- and C7-positions for nucleophilic aromatic substitution (SNAr), making it an ideal precursor for the synthesis of a diverse array of substituted quinolines.[2]

Notably, this scaffold has proven to be particularly fruitful in the development of kinase inhibitors. Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer. The quinoline core can be elaborated to interact with the ATP-binding site of various kinases, leading to potent and selective inhibition.

Core Applications: Synthesis of Focal Adhesion Kinase (FAK) Inhibitors

A prime example of the utility of this compound is its application as a key intermediate in the synthesis of Focal Adhesion Kinase (FAK) inhibitors. FAK is a non-receptor tyrosine kinase that is overexpressed in numerous cancers and plays a critical role in tumor progression, metastasis, and angiogenesis.[3][4]

One such potent and selective FAK inhibitor is GSK2256098. The synthesis of this and structurally related compounds leverages the differential reactivity of the two chlorine atoms on the this compound core. The C4-chloro group is generally more susceptible to nucleophilic attack than the C7-chloro group, allowing for a stepwise and controlled introduction of different amine nucleophiles.

Synthetic Workflow and Key Transformations

The general synthetic strategy for utilizing this compound in the synthesis of kinase inhibitors involves a sequential nucleophilic aromatic substitution at the C4 and C7 positions.

G A This compound B Nucleophilic Aromatic Substitution (SNAr) at C4 + Primary Amine (e.g., Aminopyridine) A->B Step 1 C 4-Amino-7-chloro-6-fluoroquinoline-3-carbonitrile Intermediate B->C D Nucleophilic Aromatic Substitution (SNAr) at C7 + Second Primary Amine C->D Step 2 E 4,7-Diamino-6-fluoroquinoline-3-carbonitrile (Kinase Inhibitor Scaffold) D->E

Figure 1. General synthetic workflow for the diversification of this compound.

This stepwise approach allows for the introduction of two different amine-containing fragments, which is crucial for tuning the pharmacological properties of the final compound, such as potency, selectivity, and pharmacokinetic profile.

Detailed Experimental Protocols

The following protocols are illustrative examples of the key nucleophilic substitution reactions involving this compound. Researchers should adapt these procedures based on the specific nucleophiles and desired target molecules.

Protocol 1: Regioselective Monosubstitution at the C4-Position

This protocol describes the selective reaction of an amine nucleophile at the more reactive C4-position of this compound.

Materials:

  • This compound

  • Primary amine (e.g., 3-aminopyridine)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Anhydrous Diisopropylethylamine (DIPEA)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Nitrogen or Argon inert atmosphere setup

  • Standard glassware for work-up and purification (separatory funnel, rotary evaporator, chromatography columns)

  • Silica gel for column chromatography

  • Appropriate solvent system for chromatography (e.g., Dichloromethane/Methanol gradient)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq).

  • Dissolve the starting material in anhydrous DMF.

  • Add the primary amine (1.1 eq) to the solution.

  • Add DIPEA (1.5 eq) to the reaction mixture.

  • Stir the reaction mixture at room temperature for 12-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or LC-MS.

  • Upon completion, pour the reaction mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield the desired 4-amino-7-chloro-6-fluoroquinoline-3-carbonitrile derivative.

Expected Outcome:

This procedure should yield the monosubstituted product with high regioselectivity. The product can be characterized by 1H NMR, 13C NMR, and mass spectrometry to confirm its structure.

Protocol 2: Disubstitution at C4 and C7-Positions

This protocol outlines the subsequent substitution at the C7-position to generate the final kinase inhibitor scaffold.

Materials:

  • 4-Amino-7-chloro-6-fluoroquinoline-3-carbonitrile intermediate from Protocol 1

  • Second primary amine

  • Anhydrous 1,4-Dioxane or other high-boiling point solvent

  • Palladium catalyst (e.g., Pd2(dba)3)

  • Ligand (e.g., Xantphos)

  • Base (e.g., Cesium carbonate)

  • Schlenk flask or sealed tube

  • Inert atmosphere setup

  • Standard work-up and purification equipment

Procedure:

  • To a Schlenk flask or sealed tube under an inert atmosphere, add the 4-amino-7-chloro-6-fluoroquinoline-3-carbonitrile intermediate (1.0 eq), the second primary amine (1.2 eq), the palladium catalyst (0.05 eq), the ligand (0.1 eq), and the base (2.0 eq).

  • Add anhydrous, degassed 1,4-dioxane to the flask.

  • Seal the vessel and heat the reaction mixture to 80-120 °C for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction mixture to room temperature and filter through a pad of Celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography or preparative HPLC to obtain the final 4,7-diamino-6-fluoroquinoline-3-carbonitrile product.

Rationale for Experimental Choices:

  • The use of a palladium catalyst and a suitable ligand (Buchwald-Hartwig amination) is often necessary for the amination of the less reactive C7-chloro position.[5]

  • A strong inorganic base like cesium carbonate is typically required to facilitate the catalytic cycle.

  • High-boiling point, anhydrous, and degassed solvents are crucial for the stability and activity of the palladium catalyst.

Characterization Data

The following table summarizes typical characterization data for the core scaffold and its derivatives.

CompoundMolecular FormulaMolecular Weight ( g/mol )Appearance
This compoundC10H3Cl2FN2241.05Off-white solid
4-((Pyridin-3-yl)amino)-7-chloro-6-fluoroquinoline-3-carbonitrileC15H7ClFN4298.70Yellow solid

Conclusion and Future Outlook

This compound stands as a testament to the power of strategic molecular design in modern organic synthesis. Its pre-installed functionalities and predictable reactivity make it an invaluable tool for the rapid and efficient synthesis of complex, biologically active molecules, particularly in the ever-important field of kinase inhibitor development. As our understanding of kinase biology continues to expand, the demand for novel and diverse inhibitor scaffolds will undoubtedly grow, further solidifying the importance of versatile building blocks like the one detailed in this guide.

References

Application Notes and Protocols for Cell-Based Assays with 4,7-Dichloro-6-fluoroquinoline-3-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quinoline Scaffold in Drug Discovery

Quinoline, a heterocyclic aromatic organic compound, and its derivatives are of significant interest in medicinal chemistry due to their wide range of pharmacological activities.[1][2] These compounds form the backbone of numerous drugs with applications including antibacterial, antimalarial, anti-inflammatory, and notably, anticancer therapies.[2][3] The versatility of the quinoline ring system allows for extensive structural modifications, enabling the development of targeted therapeutic agents.[2][4] 4,7-Dichloro-6-fluoroquinoline-3-carbonitrile belongs to this promising class of molecules. While specific data on this particular derivative is emerging, its structural alerts—a quinoline core, halogen substitutions, and a carbonitrile group—suggest potential as a modulator of key cellular pathways, particularly those implicated in cancer progression.

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of this compound in various cell-based assays. The protocols herein are designed to be robust and self-validating, enabling a thorough investigation of the compound's cytotoxic, apoptotic, and kinase-inhibitory activities.

Hypothesized Mechanism of Action

Based on the known biological activities of structurally related quinoline-3-carbonitrile derivatives, this compound is hypothesized to exert its effects through one or more of the following mechanisms:

  • Inhibition of Protein Kinases: Many 4-anilinoquinoline-3-carbonitrile derivatives are potent inhibitors of epidermal growth factor receptor (EGFR) kinase.[5] The quinoline scaffold can act as a hinge-binding motif in the ATP-binding pocket of various kinases. Deregulated kinase activity is a hallmark of many cancers, making kinase inhibition a key therapeutic strategy.[6][7]

  • Induction of Apoptosis: A common mechanism of action for anticancer compounds is the induction of programmed cell death, or apoptosis.[8] Quinoline derivatives have been shown to induce apoptosis through both intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[9]

  • Interference with DNA Synthesis: Some quinoline derivatives, particularly fluoroquinolones, are known to target bacterial DNA gyrase and topoisomerase IV.[10][11] While this is a primary antibacterial mechanism, interference with topoisomerases can also be a mechanism for anticancer activity.

The following protocols are designed to systematically investigate these potential mechanisms of action.

I. Assessment of Cytotoxicity and Cell Viability

A primary step in characterizing a novel compound is to determine its effect on cell viability and proliferation. The MTT assay is a widely used colorimetric method for this purpose, measuring the metabolic activity of cells, which is proportional to the number of viable cells.[1][4][8]

Protocol 1: MTT Cell Viability Assay

This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC50) of this compound.

Materials:

  • Cancer cell line of interest (e.g., A549 lung carcinoma, MCF-7 breast adenocarcinoma)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • Phosphate-buffered saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count cells.

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

    • Incubate for 24 hours at 37°C in a 5% CO2 humidified incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of this compound in DMSO (e.g., 10 mM).

    • Perform serial dilutions of the stock solution in complete medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Ensure the final DMSO concentration does not exceed 0.5% to avoid solvent toxicity.

    • Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the compound. Include a vehicle control (medium with DMSO) and a no-cell control (medium only).

    • Incubate for 24, 48, or 72 hours.

  • MTT Assay:

    • After the incubation period, add 20 µL of MTT solution to each well.

    • Incubate for 4 hours at 37°C. Viable cells with active metabolism will convert the yellow MTT to purple formazan crystals.[8]

    • Carefully aspirate the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.

    • Gently shake the plate for 15 minutes to ensure complete solubilization.

  • Data Acquisition and Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of viability against the compound concentration and determine the IC50 value using non-linear regression analysis.

Data Presentation: Example Cytotoxicity Data
Compound Concentration (µM)% Cell Viability (MCF-7, 48h)
Vehicle Control (0)100 ± 4.5
0.198 ± 5.1
185 ± 3.9
1052 ± 2.8
5021 ± 1.9
1008 ± 1.2

II. Investigation of Apoptosis Induction

To determine if the observed cytotoxicity is due to apoptosis, Annexin V and Propidium Iodide (PI) staining followed by flow cytometry is a standard method.[8] Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in early apoptotic cells. PI is a fluorescent nucleic acid intercalating agent that cannot cross the membrane of live cells or early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells.

Protocol 2: Annexin V/PI Apoptosis Assay

Materials:

  • Cancer cell line of interest

  • 6-well cell culture plates

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Flow cytometer

Procedure:

  • Cell Treatment:

    • Seed cells in 6-well plates and allow them to attach overnight.

    • Treat the cells with this compound at concentrations around the determined IC50 value for a specified time (e.g., 24 hours). Include a vehicle control.

  • Cell Harvesting and Staining:

    • Harvest both adherent and floating cells by trypsinization and centrifugation.

    • Wash the cells twice with cold PBS.

    • Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.[8]

    • Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI to 100 µL of the cell suspension.[8]

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[8]

  • Flow Cytometry Analysis:

    • Add 400 µL of 1X binding buffer to each tube.[8]

    • Analyze the cells by flow cytometry within one hour.

    • The cell population will be differentiated into four quadrants: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).

Visualization of Apoptosis Assay Workflow

cluster_0 Cell Preparation & Treatment cluster_1 Staining Protocol cluster_2 Data Acquisition & Analysis a Seed Cells in 6-well Plate b Treat with Compound (IC50) & Vehicle a->b c Harvest Adherent & Floating Cells b->c d Wash with Cold PBS c->d e Resuspend in Binding Buffer d->e f Add Annexin V-FITC & PI e->f g Incubate in Dark f->g h Analyze by Flow Cytometry g->h i Quantify Cell Populations (Viable, Apoptotic, Necrotic) h->i

Caption: Workflow for Apoptosis Detection using Annexin V/PI Staining.

III. Cell-Based Kinase Activity Assays

Given that many quinoline derivatives are kinase inhibitors, it is crucial to assess the effect of this compound on specific kinase signaling pathways.[5] A common approach is to measure the phosphorylation level of a kinase's downstream substrate.[12][13]

Protocol 3: Western Blotting for Phospho-Protein Analysis

This protocol describes how to measure the inhibition of a specific signaling pathway (e.g., PI3K/Akt or Ras/Raf/MEK) by analyzing the phosphorylation status of key proteins.

Materials:

  • Cancer cell line with a known active kinase pathway

  • This compound

  • Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-Akt, anti-total-Akt, anti-phospho-ERK, anti-total-ERK)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Treatment and Lysis:

    • Seed cells and treat with various concentrations of the compound as described previously.

    • After treatment, wash the cells with cold PBS and lyse them with ice-cold lysis buffer.

    • Collect the cell lysates and centrifuge to pellet cell debris.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Normalize the protein amounts for each sample and prepare them with Laemmli buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody (e.g., anti-phospho-Akt) overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and apply the chemiluminescent substrate.

  • Signal Detection and Analysis:

    • Capture the chemiluminescent signal using an imaging system.

    • Strip the membrane and re-probe with an antibody for the total protein (e.g., anti-total-Akt) to ensure equal loading.

    • Quantify the band intensities and express the level of phosphorylated protein relative to the total protein.

Visualization of a Potential Target Pathway

cluster_0 Upstream Signaling cluster_1 PI3K/Akt/mTOR Pathway cluster_2 Cellular Responses RTK Receptor Tyrosine Kinase (e.g., EGFR) PI3K PI3K RTK->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Proliferation mTOR->Proliferation Survival Survival mTOR->Survival Compound 4,7-Dichloro-6-fluoro- quinoline-3-carbonitrile Compound->RTK Inhibition? Compound->PI3K Inhibition?

Caption: Hypothesized Inhibition of the PI3K/Akt/mTOR Signaling Pathway.

Trustworthiness and Self-Validation

The protocols described are designed to be self-validating through the inclusion of appropriate controls. For instance, in the cytotoxicity assay, a dose-response curve provides confidence in the IC50 value. In the apoptosis assay, the use of both Annexin V and PI allows for the differentiation of various cell death stages. For Western blotting, normalizing phosphorylated protein levels to total protein levels ensures that any observed decrease in phosphorylation is due to kinase inhibition and not a general decrease in protein expression.

Conclusion

This compound is a compound of interest for drug discovery, particularly in the field of oncology. The cell-based assays detailed in these application notes provide a robust framework for characterizing its biological activity. By systematically evaluating its effects on cell viability, apoptosis, and key signaling pathways, researchers can gain valuable insights into its therapeutic potential and mechanism of action.

References

Application Notes and Protocols for 4,7-Dichloro-6-fluoroquinoline-3-carbonitrile in Materials Science Research

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

This comprehensive guide details the versatile applications of 4,7-dichloro-6-fluoroquinoline-3-carbonitrile as a pivotal building block in the synthesis of advanced materials for organic electronics and fluorescence-based sensing. The strategic placement of chloro, fluoro, and cyano substituents on the quinoline core imparts unique reactivity and electronic properties, making it an exceptional scaffold for the rational design of functional molecules. This document provides not only detailed, step-by-step synthetic protocols but also the underlying scientific rationale for experimental choices, empowering researchers to innovate in the fields of organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and fluorescent probes.

Introduction to a Versatile Heterocyclic Building Block

This compound is a polyfunctionalized aromatic heterocycle. Its structure is primed for selective chemical modifications, offering a modular approach to tuning the optoelectronic properties of derivative materials.

  • The Quinoline Core: A rigid, planar structure that provides a robust and thermally stable backbone for organic electronic materials.

  • C4- and C7-Chloro Substituents: These positions are highly susceptible to palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig amination, allowing for the introduction of a wide array of functional groups. The C4-chloro is particularly reactive towards nucleophilic aromatic substitution.

  • C6-Fluoro Substituent: The electron-withdrawing nature of fluorine can enhance the electron-accepting properties of the quinoline core and influence intermolecular packing in the solid state, which is crucial for charge transport in organic semiconductors.[1]

  • C3-Cyano Group: This strong electron-withdrawing group significantly lowers the LUMO (Lowest Unoccupied Molecular Orbital) energy level, facilitating electron injection and transport in electronic devices. It also serves as a potential site for further chemical transformations.

These features collectively position this compound as a key intermediate for creating donor-π-acceptor (D-π-A) architectures, which are fundamental to the design of modern organic electronic and photofunctional materials.[2][3]

Core Properties and Safety Considerations

A thorough understanding of the material's properties and safe handling procedures is paramount for successful and secure experimentation.

Physicochemical Properties
PropertyValueSource
CAS Number 886362-74-9[2][4]
Molecular Formula C₁₀H₃Cl₂FN₂[2][4]
Molecular Weight 241.05 g/mol [2][4]
Appearance Typically a light brown or off-white solid[5]
Safety and Handling
  • Hazard Statements: Causes skin and serious eye irritation.[6] May be harmful if swallowed or inhaled.

  • Precautionary Measures:

    • Always handle in a well-ventilated fume hood.

    • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves (nitrile or neoprene), and a lab coat.

    • Avoid inhalation of dust and contact with skin and eyes.

    • In case of contact, rinse immediately and thoroughly with water and seek medical advice.

    • Store in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.

Application in Fluorescent Probe Development

The quinoline scaffold is a well-established fluorophore.[5] By strategically functionalizing this compound, researchers can develop novel fluorescent probes with tailored properties for sensing and imaging applications. The inherent fluorescence of the quinoline core can be modulated by introducing electron-donating groups, leading to compounds with strong intramolecular charge transfer (ICT) character.

Design Principle: Donor-π-Acceptor (D-π-A) Fluorescent Probes

The core concept involves the selective substitution of the C4-chloro group with an electron-donating moiety (the "Donor") via nucleophilic aromatic substitution (SNAr) or Buchwald-Hartwig amination. The electron-deficient 3-cyano-6-fluoroquinoline core acts as the "Acceptor" and π-bridge. This D-π-A architecture often results in compounds exhibiting solvatochromism and environmentally sensitive fluorescence.[7][8]

D-pi-A_Fluorescent_Probe_Design Start 4,7-Dichloro-6-fluoro quinoline-3-carbonitrile Reaction Nucleophilic Aromatic Substitution or Buchwald-Hartwig Amination (C4-Position) Start->Reaction Product Donor-π-Acceptor Fluorescent Probe Reaction->Product Donor Electron-Donating Group (e.g., Arylamine, Alkylamine) Donor->Reaction

Caption: Design strategy for D-π-A fluorescent probes.

Protocol: Synthesis of a 4-Anilino-7-chloro-6-fluoroquinoline-3-carbonitrile Derivative

This protocol details the synthesis of a model D-π-A fluorescent probe via a Buchwald-Hartwig amination reaction. This reaction is highly versatile for forming C-N bonds.[4][9][10]

Materials:

  • This compound

  • Aniline (or a substituted aniline)

  • Palladium(II) acetate (Pd(OAc)₂)

  • Xantphos (or another suitable phosphine ligand)

  • Cesium carbonate (Cs₂CO₃) or Sodium tert-butoxide (NaOtBu)

  • Anhydrous toluene or dioxane

  • Standard glassware for inert atmosphere reactions (Schlenk flask, condenser)

  • Magnetic stirrer and heating mantle

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a Schlenk flask under an inert atmosphere (argon or nitrogen), combine this compound (1.0 eq.), aniline (1.2 eq.), cesium carbonate (2.0 eq.), palladium(II) acetate (0.05 eq.), and Xantphos (0.10 eq.).

  • Solvent Addition: Add anhydrous toluene via syringe. The typical concentration is 0.1 M with respect to the starting quinoline.

  • Degassing: Degas the reaction mixture by three cycles of vacuum and backfilling with the inert gas.

  • Reaction: Heat the mixture to 100-110 °C with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 12-24 hours.

  • Work-up: Cool the reaction mixture to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove inorganic salts and the catalyst.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the desired 4-anilino-7-chloro-6-fluoroquinoline-3-carbonitrile derivative.

  • Characterization: Confirm the structure and purity of the product using ¹H NMR, ¹³C NMR, and mass spectrometry. Evaluate the photophysical properties (absorption and emission spectra in various solvents) using UV-Vis and fluorescence spectroscopy.

Application in Organic Light-Emitting Diodes (OLEDs)

Quinoline derivatives are widely used in OLEDs as electron transporters, hole transporters, and emissive materials due to their excellent thermal stability and tunable electronic properties.[11][12] The this compound scaffold is an ideal starting point for creating materials with tailored HOMO/LUMO levels for efficient charge injection and transport in OLED devices.

Design Principle: Bipolar Host Materials and Emitters via Suzuki-Miyaura Coupling

The Suzuki-Miyaura cross-coupling reaction is a powerful tool for forming C-C bonds, enabling the introduction of various aryl and heteroaryl moieties at the C4 and C7 positions.[13][14] This allows for the synthesis of bipolar host materials (containing both electron-donating and electron-withdrawing units) or fluorescent emitters. By coupling electron-donating groups (e.g., carbazole, triphenylamine) and potentially other chromophores, materials with high quantum yields and tunable emission colors can be achieved.

OLED_Material_Synthesis Start 4,7-Dichloro-6-fluoro quinoline-3-carbonitrile Suzuki1 Suzuki-Miyaura Coupling (C4-Position) Start->Suzuki1 Intermediate 4-Aryl-7-chloro-6-fluoro quinoline-3-carbonitrile Suzuki1->Intermediate Aryl1 Arylboronic Acid 1 (e.g., Donor Moiety) Aryl1->Suzuki1 Suzuki2 Suzuki-Miyaura Coupling (C7-Position) Intermediate->Suzuki2 Product Di-aryl Substituted Quinoline (OLED Material) Suzuki2->Product Aryl2 Arylboronic Acid 2 (e.g., Acceptor/Another Donor) Aryl2->Suzuki2

Caption: Synthetic route to OLED materials via sequential Suzuki coupling.

Protocol: Synthesis of a 4,7-Diaryl-6-fluoroquinoline-3-carbonitrile Derivative

This protocol outlines a sequential Suzuki-Miyaura coupling to synthesize a diaryl-substituted quinoline derivative suitable for investigation as an OLED material. The reactivity difference between the C4-Cl and C7-Cl bonds may allow for selective or sequential coupling.

Materials:

  • This compound

  • Arylboronic acid 1 (e.g., 4-(diphenylamino)phenylboronic acid)

  • Arylboronic acid 2 (e.g., phenylboronic acid)

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂)

  • Base (e.g., K₂CO₃ or Na₂CO₃)

  • Solvent system (e.g., toluene/ethanol/water or dioxane/water)

  • Standard glassware for inert atmosphere reactions

  • Magnetic stirrer and heating mantle

  • Silica gel for column chromatography

Procedure:

  • First Suzuki Coupling (C4-Position):

    • In a Schlenk flask under an inert atmosphere, combine this compound (1.0 eq.), arylboronic acid 1 (1.1 eq.), Pd(PPh₃)₄ (0.05 eq.), and K₂CO₃ (3.0 eq.).

    • Add a degassed solvent mixture of toluene, ethanol, and water (e.g., 4:1:1 ratio).

    • Heat the reaction to reflux (around 90-100 °C) and monitor by TLC.

    • Upon completion, cool the reaction, extract with an organic solvent (e.g., ethyl acetate), wash with brine, and dry over anhydrous sodium sulfate.

    • Purify the intermediate 4-aryl-7-chloro-6-fluoroquinoline-3-carbonitrile by column chromatography.

  • Second Suzuki Coupling (C7-Position):

    • Using the purified intermediate from the first step, repeat the Suzuki coupling procedure with arylboronic acid 2 (1.2 eq.).

    • The reaction conditions (catalyst, base, solvent, temperature) may need to be optimized for the less reactive C7-Cl bond.

    • After the reaction is complete, perform a similar work-up and purification by column chromatography to isolate the final 4,7-diaryl-6-fluoroquinoline-3-carbonitrile product.

  • Characterization and Device Fabrication:

    • Thoroughly characterize the final product using NMR, mass spectrometry, and elemental analysis.

    • Evaluate its thermal stability (TGA, DSC) and photophysical properties (UV-Vis absorption, photoluminescence, quantum yield).

    • The purified material can then be used to fabricate an OLED device by thermal evaporation or solution processing to evaluate its electroluminescent performance. A general protocol for OLED fabrication is widely available and should be adapted based on the specific material properties and device architecture.[7][11]

References

Troubleshooting & Optimization

Technical Support Center: A Researcher's Guide to Optimizing the Synthesis of 4,7-Dichloro-6-fluoroquinoline-3-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to the synthesis of 4,7-dichloro-6-fluoroquinoline-3-carbonitrile. This guide is designed for researchers, medicinal chemists, and professionals in drug development. Here, we delve into the intricacies of this multi-step synthesis, offering practical, field-tested advice to help you navigate common challenges, improve yields, and ensure the highest purity of your final product. Our approach is grounded in fundamental chemical principles and supported by authoritative literature to provide a trustworthy and comprehensive resource.

Introduction: The Synthetic Challenge

The synthesis of this compound is a multi-faceted process, often plagued by issues such as low yields, difficult purifications, and the formation of persistent impurities. This guide provides a systematic approach to troubleshooting these challenges, breaking down the synthesis into its probable key stages and addressing the specific problems that can arise in each.

Proposed Synthetic Pathway

A plausible and efficient synthetic route to this compound can be envisioned in three main stages, starting from the readily available 3-chloro-4-fluoroaniline. This pathway is illustrated below.

Synthetic_Pathway A 3-Chloro-4-fluoroaniline B Ethyl 2-cyano-3-(3-chloro-4-fluoroanilino)acrylate A->B Step 1: Condensation C 7-Chloro-6-fluoro-4-hydroxyquinoline-3-carbonitrile B->C Step 2: Cyclization D This compound C->D Step 3: Chlorination

Caption: Proposed synthetic route for this compound.

Troubleshooting Guide & FAQs

This section is structured in a question-and-answer format to directly address the common issues encountered during the synthesis.

Part 1: Step 1 - Condensation of 3-Chloro-4-fluoroaniline with Ethyl (ethoxymethylene)cyanoacetate (EMMCA)

This initial step involves the formation of an enamine intermediate, which is the direct precursor to the quinoline ring.

Q1: My condensation reaction is sluggish and gives a low yield of the desired acrylate intermediate. What are the likely causes and how can I improve it?

A1: Low yields in this step often stem from incomplete reaction or side reactions. Here are the key factors to investigate:

  • Reagent Quality: Ensure your 3-chloro-4-fluoroaniline is pure and dry. The presence of impurities or moisture can interfere with the reaction. Ethyl (ethoxymethylene)cyanoacetate (EMMCA) can degrade over time, so using a freshly opened bottle or redistilled reagent is advisable.

  • Reaction Temperature: While the reaction is often carried out at room temperature or with gentle heating, the optimal temperature can be substrate-dependent. If the reaction is slow, consider gently warming the mixture (e.g., to 40-50 °C) and monitoring the progress by Thin Layer Chromatography (TLC).

  • Solvent Choice: The reaction is typically performed neat or in a non-polar solvent like toluene or ethanol. If solubility is an issue, switching to a different solvent might be beneficial.

  • Reaction Time: Ensure you are allowing sufficient time for the reaction to go to completion. Monitor the reaction by TLC until the starting aniline spot has disappeared.

Q2: I am observing the formation of multiple byproducts in my condensation reaction. How can I minimize these?

A2: Byproduct formation is often a result of side reactions of the starting materials or the product.

  • Control of Stoichiometry: Use a slight excess (1.05-1.1 equivalents) of EMMCA to ensure complete consumption of the aniline. This can help minimize side reactions involving the unreacted aniline.

  • Temperature Control: Avoid excessive heating, as this can lead to the decomposition of the reactants and the formation of polymeric materials.

  • Inert Atmosphere: While not always necessary, running the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative side reactions, especially if your reagents are sensitive to air.

Part 2: Step 2 - Thermal Cyclization to form 7-Chloro-6-fluoro-4-hydroxyquinoline-3-carbonitrile

This step involves an intramolecular cyclization to form the quinoline ring system. High temperatures are typically required.

Q3: The cyclization step is resulting in a low yield and a significant amount of tar formation. What are the critical parameters to control?

A3: This is a common and challenging issue in quinoline synthesis. Tar formation is often due to polymerization and decomposition at high temperatures.[1][2]

  • High-Boiling Point Solvent: The choice of a high-boiling, inert solvent is crucial for maintaining a consistent and high reaction temperature. Dowtherm A (a eutectic mixture of diphenyl ether and biphenyl) or diphenyl ether are commonly used for this purpose.[3] These solvents provide excellent heat transfer and can be recovered and reused.

  • Temperature Control: Precise temperature control is critical. The cyclization typically requires temperatures between 240-260 °C. Use a high-temperature thermometer and a reliable heating mantle with a temperature controller. Insufficient temperature will lead to an incomplete reaction, while excessive temperature will promote charring.

  • Reaction Time: The optimal reaction time needs to be determined empirically. Monitor the reaction by taking small aliquots (if possible and safe) and analyzing them by TLC after workup. Prolonged heating can lead to product degradation.

  • Efficient Stirring: Good agitation is essential to ensure even heat distribution and prevent localized overheating, which is a major contributor to tar formation.

Q4: How can I effectively purify the 4-hydroxyquinoline intermediate from the high-boiling solvent and tarry byproducts?

A4: Purification at this stage can be challenging. Here is a recommended workup and purification strategy:

  • Cooling and Dilution: After the reaction is complete, allow the mixture to cool to a safe temperature (e-g., below 100 °C). Carefully dilute the mixture with a hydrocarbon solvent like hexane or toluene. This will precipitate the product while keeping the high-boiling solvent and some impurities in solution.

  • Filtration: Filter the precipitated solid and wash it thoroughly with the hydrocarbon solvent to remove residual high-boiling solvent.

  • Base Wash: The crude product can be further purified by dissolving it in an aqueous base (e.g., 10% NaOH solution) to form the sodium salt. The tarry impurities are often insoluble in the basic solution and can be removed by filtration.

  • Precipitation: Acidify the filtrate with a mineral acid (e.g., HCl) to precipitate the purified 4-hydroxyquinoline.

  • Final Wash and Drying: Collect the precipitate by filtration, wash it thoroughly with water to remove any residual acid and salts, and dry it under vacuum.

Part 3: Step 3 - Chlorination of 7-Chloro-6-fluoro-4-hydroxyquinoline-3-carbonitrile

The final step involves the conversion of the 4-hydroxy group to a chloro group, which is a key handle for further functionalization in many drug discovery programs.

Q5: My chlorination reaction with phosphorus oxychloride (POCl₃) is giving a low yield. What are the common pitfalls?

A5: Low yields in this step can be due to several factors:

  • Incomplete Reaction: Ensure that all the starting 4-hydroxyquinoline has reacted. The reaction is typically carried out by heating the substrate in neat POCl₃ or in a high-boiling inert solvent with an excess of POCl₃.[3][4] The reaction progress should be monitored by TLC.

  • Moisture Contamination: POCl₃ is highly sensitive to moisture and will readily hydrolyze. Ensure that your glassware is oven-dried and the reaction is protected from atmospheric moisture. The starting 4-hydroxyquinoline should also be thoroughly dried.

  • Insufficient Temperature or Time: The reaction usually requires heating at reflux (around 110 °C for neat POCl₃) for several hours. Ensure the temperature is maintained and the reaction is allowed to proceed to completion.

  • Workup Issues: The workup of POCl₃ reactions can be hazardous and tricky. Quenching the reaction mixture by slowly and carefully adding it to ice-water is a standard procedure. If the product is not precipitating, it might be due to the formation of a soluble salt in the acidic solution.

Q6: The workup of my POCl₃ reaction is difficult to handle, and I am losing product during this stage. Is there a better way?

A6: The workup of POCl₃ reactions requires caution. Here are some tips for a more efficient and safer workup:

  • Removal of Excess POCl₃: After the reaction is complete, it is often beneficial to remove the excess POCl₃ under reduced pressure (using a vacuum pump with an appropriate trap for the corrosive vapors). This significantly reduces the amount of POCl₃ that needs to be quenched.

  • Controlled Quenching: Slowly and carefully pour the reaction mixture onto crushed ice with vigorous stirring. This should be done in a well-ventilated fume hood. The hydrolysis of POCl₃ is highly exothermic and releases HCl gas.

  • Basification: After quenching, the solution will be strongly acidic. Carefully neutralize the solution with a base such as sodium carbonate or a dilute sodium hydroxide solution until the product precipitates. Be cautious as the neutralization is also exothermic.

  • Extraction: Extract the product with a suitable organic solvent like dichloromethane or ethyl acetate.

  • Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate).

Experimental Protocols

Protocol 1: Synthesis of Ethyl 2-cyano-3-(3-chloro-4-fluoroanilino)acrylate
  • Materials:

    • 3-Chloro-4-fluoroaniline

    • Ethyl (ethoxymethylene)cyanoacetate (EMMCA)

    • Ethanol (optional)

  • Procedure:

    • In a round-bottom flask equipped with a magnetic stirrer, combine 3-chloro-4-fluoroaniline (1.0 eq) and ethyl (ethoxymethylene)cyanoacetate (1.05 eq).

    • If desired, add a minimal amount of ethanol to aid mixing.

    • Stir the mixture at room temperature for 2-4 hours or until TLC analysis indicates the complete consumption of the aniline.

    • If the reaction is slow, gently warm the mixture to 40-50 °C.

    • The product often crystallizes upon standing or can be precipitated by the addition of hexane.

    • Collect the solid by filtration, wash with cold hexane, and dry under vacuum.

Protocol 2: Synthesis of 7-Chloro-6-fluoro-4-hydroxyquinoline-3-carbonitrile
  • Materials:

    • Ethyl 2-cyano-3-(3-chloro-4-fluoroanilino)acrylate

    • Dowtherm A or Diphenyl ether

  • Procedure:

    • In a three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a thermometer, heat Dowtherm A to 250 °C.

    • Slowly and carefully add the acrylate intermediate from the previous step to the hot solvent with vigorous stirring.

    • Maintain the temperature at 250-260 °C for 30-60 minutes. Monitor the reaction progress by TLC (after working up a small sample).

    • Allow the reaction mixture to cool to below 100 °C.

    • Dilute the mixture with an equal volume of hexane or toluene to precipitate the product.

    • Filter the solid and wash thoroughly with hexane.

    • For further purification, dissolve the crude solid in 10% aqueous NaOH, filter to remove insoluble impurities, and then re-precipitate the product by acidifying the filtrate with concentrated HCl.

    • Collect the purified product by filtration, wash with water, and dry under vacuum.

Protocol 3: Synthesis of this compound
  • Materials:

    • 7-Chloro-6-fluoro-4-hydroxyquinoline-3-carbonitrile

    • Phosphorus oxychloride (POCl₃)

  • Procedure:

    • In a round-bottom flask equipped with a reflux condenser and a calcium chloride drying tube, suspend the dried 4-hydroxyquinoline intermediate in an excess of phosphorus oxychloride (5-10 equivalents).

    • Heat the mixture to reflux (approximately 110 °C) and maintain for 2-4 hours, or until TLC analysis shows complete conversion of the starting material.

    • Cool the reaction mixture to room temperature and carefully remove the excess POCl₃ under reduced pressure.

    • In a well-ventilated fume hood, slowly and cautiously pour the residue onto a large amount of crushed ice with vigorous stirring.

    • Neutralize the acidic solution with solid sodium carbonate or a saturated sodium bicarbonate solution until the product precipitates.

    • Extract the product with dichloromethane or ethyl acetate (3 x volume).

    • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel or by recrystallization.

Data Summary Table

StepReactantsKey Reagents/SolventsTypical Temp. (°C)Typical Time (h)Potential Issues
1 3-Chloro-4-fluoroaniline, EMMCANeat or Ethanol25-502-4Incomplete reaction, side products
2 Acrylate IntermediateDowtherm A250-2600.5-1Tar formation, low yield
3 4-Hydroxyquinoline IntermediatePOCl₃~110 (reflux)2-4Incomplete reaction, difficult workup

Troubleshooting Workflow Diagram

Troubleshooting_Workflow Start Low Yield or Impure Product Step Identify the problematic step Start->Step Step1 Step 1: Condensation Step->Step1 Condensation Step2 Step 2: Cyclization Step->Step2 Cyclization Step3 Step 3: Chlorination Step->Step3 Chlorination Check1 Check Reagent Purity & Stoichiometry Step1->Check1 Check2 Optimize Temperature & Time Step2->Check2 Check3 Improve Workup & Purification Step3->Check3 End Optimized Synthesis Check1->End Check2->End Check3->End

Caption: A general troubleshooting workflow for addressing low yields and impurities.

References

Technical Support Center: Navigating the Solubility Challenges of 4,7-Dichloro-6-fluoroquinoline-3-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 4,7-dichloro-6-fluoroquinoline-3-carbonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice and practical solutions for the solubility issues commonly encountered with this compound. As a substituted quinoline, this compound presents unique challenges in achieving and maintaining solubility, which is critical for reliable experimental outcomes. This document offers a structured, question-and-answer approach to troubleshooting, grounded in established scientific principles.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Section 1: Initial Solubility Assessment and Stock Solution Preparation

Question 1: I have received a new batch of this compound. What is the recommended first step for assessing its solubility and preparing a stock solution?

Answer: A systematic and small-scale approach is crucial when first handling a compound with unknown or poor solubility.[1] We recommend the following initial steps:

  • Start with Dimethyl Sulfoxide (DMSO): DMSO is a powerful and widely used solvent for many organic molecules and serves as an excellent starting point.[1] Begin by attempting to dissolve a small, accurately weighed amount of the compound to create a high-concentration stock solution, for example, 10-20 mM.

  • Small-Scale Testing: Before preparing a large volume, test the solubility on a small scale (e.g., 1-2 mg in 100-200 µL of solvent).

  • Aiding Dissolution: If the compound does not readily dissolve, gentle warming (to 37°C) and sonication can be effective.[1] However, be cautious with heat, as prolonged exposure can lead to degradation.[1]

  • Visual Inspection: A successfully dissolved stock solution should be a clear, homogenous liquid with no visible particulates.

  • Alternative Organic Solvents: If your experimental system is incompatible with DMSO, or if solubility is limited, other organic solvents such as dimethylformamide (DMF) or ethanol can be tested.[1]

Question 2: My this compound, dissolved in DMSO, is precipitating when I dilute it into my aqueous experimental buffer. What is happening and how can I prevent this?

Answer: This common phenomenon is known as "crashing out." It occurs because the high concentration of the organic co-solvent (like DMSO) is drastically reduced upon dilution into an aqueous buffer. The aqueous environment is unable to maintain the solubility of the hydrophobic compound at the desired concentration, leading to precipitation.

Here are some strategies to mitigate this issue:

  • Lower the Final DMSO Concentration: Aim for the lowest possible final concentration of DMSO in your working solution, ideally less than 0.5%. This can be achieved by preparing more dilute intermediate solutions in pure DMSO before the final dilution into the aqueous medium.[1]

  • Step-wise Dilution: Instead of a single large dilution, perform serial dilutions. This can sometimes help to keep the compound in solution.

  • Pre-warm the Aqueous Medium: Pre-warming your aqueous buffer (e.g., cell culture medium) to 37°C can sometimes improve solubility upon dilution.[1]

  • Vortexing During Dilution: Add the DMSO stock solution to the aqueous buffer while gently vortexing to ensure rapid and uniform mixing.

Section 2: The Critical Role of pH in Solubility

Question 3: How does pH affect the solubility of this compound, and how can I leverage this to my advantage?

Answer: The solubility of ionizable compounds like quinoline derivatives is significantly influenced by pH.[2][3][4][5][6] Quinolines are typically weak bases. Adjusting the pH of the solution can lead to the protonation of the nitrogen atom in the quinoline ring, forming a more soluble salt.

Key Principles:

  • Basic Compounds in Acidic Conditions: For basic compounds, lowering the pH of the buffer can significantly improve solubility.[1][6]

  • pKa Value: To effectively increase solubility, the pH of the solution should ideally be adjusted to at least 1-2 units below the compound's pKa.

  • Experimental Compatibility: Ensure that the adjusted pH is compatible with your specific assay or experimental system, as significant deviations from physiological pH can affect biological outcomes.

Experimental Protocol: pH-Modification for Enhanced Solubility

  • Determine Target pH: Based on the weakly basic nature of the quinoline scaffold, aim for a buffer pH in the acidic range (e.g., pH 5.0-6.5), depending on your experimental constraints.

  • Buffer Selection: Choose a buffer system with adequate buffering capacity in your desired pH range (e.g., citrate or MES buffer).

  • Preparation of Acidic Buffer: Prepare the selected buffer at the target pH.

  • Dissolution: Accurately weigh a small amount of this compound powder and add the acidic buffer. Use sonication or gentle warming to aid dissolution.

  • Stability Check: It is crucial to assess the stability of your compound at the adjusted pH over the duration of your experiment, as extreme pH values may cause degradation.

Section 3: Advanced Solubilization Techniques

Question 4: I have tried adjusting the pH and using co-solvents, but I am still facing solubility issues. What other advanced techniques can I employ?

Answer: When standard methods are insufficient, several advanced formulation strategies can be explored to enhance the aqueous solubility of challenging compounds.

Technique Principle of Action Considerations
Cyclodextrins These cyclic oligosaccharides have a hydrophobic inner cavity and a hydrophilic outer surface. They can encapsulate hydrophobic molecules, forming inclusion complexes that are more soluble in aqueous solutions.[6]The choice of cyclodextrin (e.g., β-cyclodextrin, HP-β-CD) and the stoichiometry of the complex need to be optimized.
Surfactants Non-ionic surfactants like Tween® 80 or Pluronic® F-68 can be used at low concentrations (typically below their critical micelle concentration) to improve the wettability and solubility of hydrophobic compounds.[6]Surfactants can interfere with certain biological assays, so their compatibility must be verified.
Solid Dispersions This technique involves dispersing the compound in an inert carrier matrix at the solid-state. This can enhance solubility by reducing particle size and increasing the surface area.This is a more advanced technique typically used in later-stage drug development.
Nanonization Reducing the particle size of the compound to the nanometer range can significantly increase the surface area available for dissolution, thereby improving the dissolution rate and solubility.Requires specialized equipment for particle size reduction.

Experimental Workflow: Troubleshooting Solubility Issues

Caption: A decision-tree workflow for systematically troubleshooting solubility issues with this compound.

Section 4: Best Practices for Storage and Handling

Question 5: What are the best practices for storing stock solutions of this compound to ensure its stability and prevent precipitation?

Answer: Proper storage is critical to maintain the integrity and solubility of your compound.

  • Storage Temperature: Stock solutions, especially in DMSO, should generally be stored at -20°C or -80°C to minimize degradation.[1]

  • Aliquoting: To avoid repeated freeze-thaw cycles, which can compromise compound stability and solubility, store the stock solution in small, single-use aliquots.[1]

  • Protection from Light and Moisture: Store the solid compound and its solutions protected from light and moisture, as these can contribute to degradation.

  • Re-dissolving after Thawing: Before use, ensure the thawed aliquot is at room temperature and vortex it gently to ensure the compound is fully redissolved.[1] Visually inspect for any signs of precipitation.

References

Technical Support Center: Stability Studies of 4,7-Dichloro-6-fluoroquinoline-3-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, scientists, and drug development professionals working with 4,7-Dichloro-6-fluoroquinoline-3-carbonitrile. Given the limited availability of specific stability data for this compound, this document synthesizes information from structurally related quinoline and fluoroquinolone derivatives, alongside established principles of forced degradation studies, to provide expert guidance.[1][2] Our goal is to equip you with the foundational knowledge to anticipate stability challenges, troubleshoot experimental anomalies, and design robust study protocols.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this compound?

A1: Based on its structure—a halogenated quinoline with a carbonitrile group—the primary stability concerns are susceptibility to photodegradation, hydrolysis under strong acidic or basic conditions, and potential for oxidative degradation.[3][4][5][6] Quinolines as a class are known to be light-sensitive, and the halogen substituents can influence the molecule's reactivity.[5][7] The carbonitrile group may be susceptible to hydrolysis to a carboxylic acid or amide under certain pH and temperature conditions.

Q2: What are the recommended storage conditions for this compound?

A2: To ensure long-term stability, this compound should be stored in a cool, dark, and dry place.[8] We recommend storage in an amber vial or a light-blocking container at 2-8°C, purged with an inert gas like argon or nitrogen to minimize exposure to light, moisture, and oxygen.

Q3: How should I prepare stock solutions to maximize stability?

A3: Prepare stock solutions fresh whenever possible. If storage is necessary, use a non-aqueous, aprotic solvent like anhydrous DMSO or DMF. Aliquot the solution into single-use volumes to avoid repeated freeze-thaw cycles. Store these aliquots at -20°C or -80°C in tightly sealed, light-protected vials. For aqueous experiments, prepare working solutions from the stock immediately before use.

Q4: Is this compound susceptible to photodegradation?

A4: Yes, quinoline derivatives, particularly fluoroquinolones, are known to be susceptible to photodegradation upon exposure to UV or even ambient light.[3][5][7][9] This can lead to the formation of photoproducts with altered chemical and biological properties.[3][5] Therefore, all experiments involving this compound should be conducted under subdued light conditions, and solutions should be stored in light-protecting containers.

Troubleshooting Guide

Issue 1: I am observing a loss of compound potency or inconsistent results in my bioassays over a short period.

  • Question: My experimental results are not reproducible, and it seems the activity of my compound is decreasing. Could this be a stability issue?

  • Answer: Yes, inconsistent results and loss of potency are classic indicators of compound degradation.[10] Given the nature of the quinoline core, degradation can occur even under ambient laboratory conditions.

    • Plausible Causes & Solutions:

      • Aqueous Instability: The compound may be degrading in your aqueous assay buffer.

        • Troubleshooting Step: Prepare fresh solutions immediately before each experiment. If possible, perform a time-course study where you analyze the concentration of the compound in your assay buffer at different time points (e.g., 0, 2, 4, 8 hours) using a stability-indicating HPLC method.

      • Photodegradation: Exposure to ambient light during sample preparation and incubation can cause degradation.

        • Troubleshooting Step: Repeat the experiment using amber-colored tubes and plates, and minimize light exposure throughout the entire workflow.

      • Adsorption to Plastics: Highly conjugated, planar molecules can sometimes adsorb to the surfaces of plastic labware.

        • Troubleshooting Step: Use low-adsorption microplates and polypropylene tubes. Compare results with experiments conducted in glass vials where appropriate.

Issue 2: I am seeing unexpected peaks in my HPLC or LC-MS analysis.

  • Question: My chromatogram shows the main peak for this compound, but there are also several new, smaller peaks that appear or grow over time. What could these be?

  • Answer: The appearance of new peaks is a strong indication of degradation. These are likely degradation products formed under your experimental or storage conditions. A forced degradation study can help you predict and identify these degradants.[1][2]

    • Plausible Causes & Solutions:

      • Hydrolysis: The carbonitrile group (-CN) could be hydrolyzing to an amide (-CONH₂) or a carboxylic acid (-COOH), or the chloro substituents could be undergoing nucleophilic substitution.

        • Troubleshooting Step: Analyze your sample preparation and analytical mobile phase. If you are using acidic or basic conditions, this is a likely degradation pathway. Neutralize samples before analysis if possible.

      • Oxidation: The electron-rich quinoline ring is susceptible to oxidation.

        • Troubleshooting Step: Ensure your solvents are free of peroxides. If your process involves any potential oxidants, consider their impact. De-gassing solvents can help minimize oxidative degradation.

      • Photodegradation: As mentioned, light can induce the formation of various photoproducts.

        • Troubleshooting Step: Compare a sample that has been rigorously protected from light with one that has been intentionally exposed to light. An increase in the unknown peaks in the light-exposed sample would confirm photosensitivity.

Experimental Protocols & Data

Protocol 1: Forced Degradation Study

Forced degradation studies are essential to establish the intrinsic stability of a molecule and to develop stability-indicating analytical methods.[1][2][11]

  • Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in acetonitrile.

  • Stress Conditions: For each condition, dilute the stock solution with the stressor solution to a final concentration of approximately 100 µg/mL.

    • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl. Incubate at 60°C.[10] Sample at 0, 2, 4, 8, and 24 hours. Neutralize samples with 0.1 M NaOH before analysis.

    • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH. Incubate at 60°C.[10] Sample at 0, 2, 4, 8, and 24 hours. Neutralize samples with 0.1 M HCl before analysis.

    • Oxidative Degradation: Mix the stock solution with 3% hydrogen peroxide (H₂O₂).[12] Keep at room temperature, protected from light. Sample at 0, 2, 4, 8, and 24 hours.

    • Thermal Degradation: Place the stock solution (in a sealed vial) and a sample of the solid compound in a 70°C oven.[10] Sample at 1, 3, and 5 days.

    • Photolytic Degradation: Expose a solution of the compound in acetonitrile/water (1:1) to a calibrated light source providing both UV and visible light (ICH Q1B option 2). A control sample should be wrapped in aluminum foil and kept under the same conditions. Sample at defined time intervals.

  • Analysis: Analyze all samples using a suitable stability-indicating HPLC method, preferably with a photodiode array (PDA) detector and mass spectrometry (MS) for peak purity assessment and identification of degradants.

Predicted Stability Profile (Illustrative)

The following table summarizes the expected stability of this compound under various stress conditions. This is a predictive summary based on the chemistry of related compounds.

Stress ConditionReagent/ParameterExpected StabilityProbable Degradation Products
Acid Hydrolysis 0.1 M HCl, 60°CModerate DegradationHydrolysis of carbonitrile to amide/carboxylic acid
Base Hydrolysis 0.1 M NaOH, 60°CSignificant DegradationHydrolysis of carbonitrile; potential substitution of chloro groups
Oxidation 3% H₂O₂, RTModerate DegradationN-oxides, ring hydroxylation products
Thermal (Solid) 70°CLikely StableMinimal degradation expected
Thermal (Solution) 70°CPotential for DegradationSolvent-dependent degradation pathways
Photolytic UV/Vis LightSignificant DegradationDehalogenation, dimerization, ring cleavage products

Visualizations

Experimental Workflow for Stability Testing

G cluster_prep Preparation cluster_stress Forced Degradation Conditions cluster_analysis Analysis prep Prepare 1 mg/mL Stock Solution (e.g., in Acetonitrile) acid Acid Hydrolysis (0.1 M HCl, 60°C) prep->acid Dilute to working conc. base Base Hydrolysis (0.1 M NaOH, 60°C) prep->base Dilute to working conc. oxid Oxidation (3% H2O2, RT) prep->oxid Dilute to working conc. photo Photolysis (UV/Vis Light) prep->photo Dilute to working conc. therm Thermal Stress (70°C, Solid & Solution) prep->therm Dilute to working conc. sampling Sample at Time Points acid->sampling base->sampling oxid->sampling photo->sampling therm->sampling hplc Stability-Indicating HPLC-PDA-MS Analysis sampling->hplc report Characterize Degradants & Determine Degradation Rate hplc->report

Caption: Workflow for a forced degradation study.

Predicted Degradation Pathways

G cluster_hydrolysis Hydrolysis cluster_oxidation Oxidation cluster_photolysis Photolysis parent This compound C₁₀H₃Cl₂FN₂ amide 4,7-Dichloro-6-fluoroquinoline-3-carboxamide parent:f1->amide H₂O / H⁺ or OH⁻ n_oxide N-Oxide Derivative parent:f1->n_oxide [O] e.g., H₂O₂ dechloro Dechlorinated Product (e.g., at C7) parent:f1->dechloro hν (UV Light) acid 4,7-Dichloro-6-fluoroquinoline-3-carboxylic acid amide->acid H₂O / H⁺ or OH⁻

Caption: Potential degradation pathways for the compound.

References

Optimizing reaction conditions for 4,7-Dichloro-6-fluoroquinoline-3-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

An invaluable resource for researchers, scientists, and drug development professionals, this Technical Support Center provides in-depth troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 4,7-Dichloro-6-fluoroquinoline-3-carbonitrile. As a key intermediate in medicinal chemistry, optimizing its synthesis is crucial for efficient drug discovery pipelines. This guide is structured to address specific experimental challenges, offering explanations grounded in chemical principles to empower you to overcome common hurdles.

Section 1: General Synthesis & Mechanistic Insights

This section addresses fundamental questions regarding the synthetic strategy for this compound.

Q1: What is the most common and reliable synthetic route for this compound?

A1: A robust and widely applicable method is a variation of the Gould-Jacobs reaction.[1][2] This multi-step synthesis begins with a suitably substituted aniline and builds the quinoline core. The general workflow is as follows:

  • Condensation: 3-Chloro-4-fluoroaniline is reacted with diethyl 2-(ethoxymethylene)malonate (EMME). This step forms an intermediate enamine, ethyl 2-((3-chloro-4-fluorophenyl)amino)methylene-3-oxobutanoate.

  • Thermal Cyclization: The enamine intermediate is heated in a high-boiling point solvent (e.g., Dowtherm A or diphenyl ether) to induce an intramolecular cyclization, yielding ethyl 7-chloro-6-fluoro-4-hydroxyquinoline-3-carboxylate.

  • Saponification: The ester is hydrolyzed to the corresponding carboxylic acid using a base like sodium hydroxide.

  • Decarboxylation: The resulting acid is heated to remove the carboxyl group, yielding 7-chloro-6-fluoroquinolin-4-ol.

  • Chlorination: The 4-hydroxy group is converted to a chloride using a chlorinating agent like phosphorus oxychloride (POCl₃), which produces 4,7-dichloro-6-fluoroquinoline.

  • Cyanation: The final step involves a nucleophilic aromatic substitution (SNAr) or a palladium-catalyzed cyanation to replace a suitable leaving group (often the 4-chloro group, though regioselectivity can be complex) with a nitrile group. However, a more direct route to the final product involves starting with a precursor that already contains the nitrile functionality, which avoids the complexities of late-stage cyanation.

A more direct, albeit potentially more challenging, approach involves a reaction analogous to the Friedländer synthesis, though finding the appropriate starting materials can be difficult.[3]

Q2: Why are high-boiling point solvents like Dowtherm A essential for the cyclization step?

A2: The thermal cyclization is a pericyclic reaction, specifically a 6π-electrocyclization, followed by tautomerization. This reaction requires a significant amount of thermal energy to overcome the activation barrier. High-boiling point solvents like Dowtherm A (a eutectic mixture of diphenyl ether and biphenyl, b.p. ~257 °C) or diphenyl ether (b.p. ~259 °C) provide the necessary high temperatures (typically 240-260 °C) to drive the reaction to completion efficiently.[4] Using lower-boiling solvents would result in extremely slow or incomplete reactions.

Q3: What is the mechanism of the chlorination step with phosphorus oxychloride (POCl₃)?

A3: The conversion of the 4-hydroxyquinoline (which exists predominantly in its 4-quinolone tautomeric form) to the 4-chloroquinoline is a critical step. The mechanism involves:

  • The lone pair on the quinolone oxygen attacks the electrophilic phosphorus atom of POCl₃, displacing a chloride ion.

  • This forms a good leaving group.

  • The displaced chloride ion then acts as a nucleophile, attacking the C4 position of the quinoline ring and displacing the oxygen-phosphorus moiety to yield the 4-chloroquinoline product.[5]

Section 2: Troubleshooting Common Experimental Issues

This section provides solutions to specific problems that may arise during the synthesis.

Problem: Low Yield of the Final Product

Q: My overall yield is consistently low after completing the entire synthesis. What are the most likely causes and how can I address them?

A: Low yield is a common problem that can stem from issues at multiple stages of the synthesis. A systematic approach is required to identify the bottleneck.

  • Cause 1: Incomplete Initial Condensation. The reaction between the aniline and EMME may not have gone to completion.

    • Solution: Ensure your aniline starting material is pure; distillation may be necessary.[4] Use a slight excess (1.1 equivalents) of EMME. The reaction is typically heated on a steam bath to allow the evolved ethanol to escape, driving the equilibrium forward. Monitor the reaction by Thin Layer Chromatography (TLC) until the aniline spot has been consumed.

  • Cause 2: Inefficient Thermal Cyclization. This is often the most significant point of yield loss.

    • Solution: Ensure the solvent (Dowtherm A) is heated to the correct temperature (250-260 °C) before adding the enamine intermediate. Adding the intermediate to the pre-heated solvent helps minimize the time it spends at intermediate temperatures where side reactions and polymerization can occur.[4] The addition should be done carefully and in portions. Ensure the reaction is heated for a sufficient duration (typically 30-60 minutes) after the addition is complete.

  • Cause 3: Degradation During Chlorination. The use of POCl₃ at high temperatures can lead to charring and the formation of intractable byproducts.

    • Solution: After the decarboxylation step, it is crucial to ensure the 7-chloro-6-fluoroquinolin-4-ol intermediate is as pure and dry as possible.[4] Conduct the chlorination at the lowest effective temperature, typically around 110-140 °C.[5] Using a co-solvent like toluene can sometimes moderate the reaction. After the reaction, excess POCl₃ must be removed thoroughly under reduced pressure before workup.

  • Cause 4: Losses During Workup and Purification. The product can be lost during extractions or inefficient purification.

    • Solution: During aqueous workup after the chlorination step, carefully neutralize the acidic solution to precipitate the product. Ensure the pH is optimal for full precipitation without forming soluble salts. For purification, column chromatography on silica gel is often necessary. A gradient elution starting with a non-polar solvent (e.g., hexane or petroleum ether) and gradually increasing the polarity with ethyl acetate or dichloromethane is recommended.

Problem: Formation of Tarry Byproducts

Q: During the high-temperature cyclization step, my reaction mixture turns into a dark, viscous tar, making product isolation nearly impossible. How can I prevent this?

A: Tar formation is a classic issue in high-temperature quinoline syntheses, often due to polymerization of reactants or intermediates.[6][7]

  • Cause 1: Impure Starting Materials. Impurities in the aniline or EMME can act as initiators for polymerization at high temperatures.

    • Solution: Use high-purity starting materials. As mentioned, redistilling the aniline and EMME before use is a good practice.[4]

  • Cause 2: Localized Overheating. Even with a high-boiling solvent, poor heat distribution can create "hot spots" that accelerate decomposition.

    • Solution: Ensure vigorous and efficient stirring throughout the reaction. A mechanical stirrer is preferable to a magnetic stir bar for larger scale reactions to ensure the entire mixture is homogenous.

  • Cause 3: Prolonged Reaction Time. Leaving the reaction at high temperatures for an excessive amount of time will inevitably lead to byproduct formation.

    • Solution: Monitor the reaction by TLC (if feasible by taking small, quenched aliquots) to determine the optimal reaction time. Once the cyclization is complete, cool the reaction mixture promptly.

Problem: Difficult Purification

Q: My crude product is an oily solid of a dark color, and it's very difficult to purify by recrystallization or column chromatography. What can I do?

A: A challenging purification often points to the presence of persistent, colored impurities and byproducts with similar polarity to your desired product.

  • Solution 1: Pre-Purification Workup. Before attempting chromatography, try to remove the bulk of the tarry material. After the cyclization and cooling, the product often crystallizes out of the Dowtherm A. It can be filtered and washed extensively with a non-polar solvent like hexane or petroleum ether to remove the high-boiling solvent and some organic-soluble gunk.[4]

  • Solution 2: Activated Carbon Treatment. If the color is due to highly conjugated, colored impurities, a charcoal treatment can be effective. Dissolve the crude product in a suitable solvent (e.g., ethanol, ethyl acetate), add a small amount of activated carbon, heat gently for 10-15 minutes, and then filter through a pad of Celite to remove the carbon. This can significantly decolorize the solution before final purification.

  • Solution 3: Optimize Chromatography.

    • Dry Loading: Instead of dissolving the crude product in a minimal amount of solvent and loading it onto the column (wet loading), try dry loading. Adsorb the crude product onto a small amount of silica gel, evaporate the solvent, and then carefully add the resulting free-flowing powder to the top of your column. This often results in better separation.

    • Solvent System: Experiment with different solvent systems. For quinolines, systems like Hexane/Ethyl Acetate, Dichloromethane/Methanol, or Toluene/Acetone can be effective. A shallow gradient (e.g., increasing ethyl acetate from 0% to 10% in hexane over many column volumes) will provide the best resolution.

Section 3: Protocols & Data

Experimental Protocol: Synthesis of this compound (Illustrative)

This protocol is a representative example based on established methodologies for similar quinoline syntheses.[2][4] Researchers should adapt it based on their specific starting materials and laboratory conditions.

Step 1: Synthesis of 2-cyano-3-(3-chloro-4-fluorophenylamino)acrylic acid ethyl ester

  • In a round-bottom flask, combine 3-chloro-4-fluoroaniline (1.0 eq) and ethyl (ethoxymethylene)cyanoacetate (1.1 eq).

  • Heat the mixture on a steam bath or in an oil bath at 100 °C for 1-2 hours, allowing the evolved ethanol to escape.

  • Monitor the reaction via TLC. Upon completion, the warm, viscous product is used directly in the next step.

Step 2: Synthesis of 7-chloro-6-fluoro-4-hydroxyquinoline-3-carbonitrile

  • In a separate flask equipped with a mechanical stirrer and a reflux condenser, heat Dowtherm A to 250 °C.

  • Slowly add the product from Step 1 to the vigorously boiling Dowtherm A over 30 minutes.

  • Maintain heating and stirring for an additional 1 hour after the addition is complete.

  • Cool the mixture to below 100 °C, and add hexane to precipitate the product.

  • Filter the solid, wash thoroughly with hexane to remove Dowtherm A, and air dry.

Step 3: Synthesis of this compound

  • Suspend the dried product from Step 2 (1.0 eq) in phosphorus oxychloride (POCl₃, 5-10 eq).

  • Add a catalytic amount of N,N-dimethylformamide (DMF).

  • Heat the mixture to reflux (approx. 110-120 °C) for 2-4 hours, monitoring by TLC.

  • Cool the reaction mixture to room temperature and remove the excess POCl₃ under reduced pressure.

  • Carefully pour the residue onto crushed ice with stirring.

  • Neutralize the mixture with a saturated sodium bicarbonate solution or dilute ammonium hydroxide until a precipitate forms.

  • Filter the crude product, wash with water, and dry.

  • Purify the crude solid by column chromatography (Silica gel, Hexane/Ethyl Acetate gradient) to yield the final product.

Data Tables

Table 1: Optimization of Key Reaction Conditions

ParameterConditionRange/ValueRationale
Cyclization Temperature240 - 260 °CRequired to overcome the activation energy for the 6π-electrocyclization. Temperatures below this range lead to incomplete reaction, while higher temperatures increase tar formation.[4]
SolventDowtherm A / Diphenyl etherProvides the necessary high temperature and is relatively inert.
Reaction Time30 - 90 minutesSufficient time for cyclization without excessive degradation. Monitor by TLC for optimization.
Chlorination ReagentPOCl₃Effective and common reagent for converting 4-quinolones to 4-chloroquinolines.[5]
CatalystDMF (catalytic)Accelerates the reaction, likely by forming a Vilsmeier-Haack type intermediate with POCl₃.
Temperature110 - 140 °CBalances reaction rate with minimizing byproduct formation.

Table 2: Quick Troubleshooting Guide

SymptomPossible Cause(s)Suggested Solution(s)
No reaction in Step 1 Impure aniline; insufficient heat.Purify aniline; ensure temperature is ~100 °C and ethanol is removed.
Multiple spots on TLC after cyclization Incomplete reaction; side reactions.Increase reaction time/temperature slightly; ensure pure starting enamine.
Product is a dark oil, not a solid Presence of impurities; residual solvent.Wash thoroughly with non-polar solvents; attempt co-evaporation with toluene; proceed to chromatography.
Final product contains 4-hydroxy starting material Incomplete chlorination.Increase reaction time, temperature, or excess of POCl₃; ensure intermediate is dry.

Section 4: Visual Guides

Diagrams

G A 3-Chloro-4-fluoroaniline + Ethyl (ethoxymethylene)cyanoacetate B Intermediate Enamine A->B Condensation (100 °C, -EtOH) C 7-Chloro-6-fluoro-4-hydroxy- quinoline-3-carbonitrile B->C Thermal Cyclization (Dowtherm A, ~250 °C) D 4,7-Dichloro-6-fluoro- quinoline-3-carbonitrile (Final Product) C->D Chlorination (POCl3, DMF, ~120 °C)

Caption: Synthetic workflow for this compound.

G Start Low Overall Yield Detected Check_Condensation Analyze Condensation Step (TLC) Start->Check_Condensation Is aniline consumed? Check_Cyclization Analyze Cyclization Step (TLC) Start->Check_Cyclization Is enamine consumed? Any tarring? Check_Chlorination Analyze Chlorination Step (TLC/NMR) Start->Check_Chlorination Is 4-hydroxy intermediate present? Check_Workup Review Workup & Purification Start->Check_Workup Are recovery losses high? Sol_Condensation Solution: - Purify aniline - Use 1.1 eq EMME - Ensure EtOH removal Check_Condensation->Sol_Condensation Sol_Cyclization Solution: - Add enamine to pre-heated solvent - Ensure temp is >240 °C - Optimize heating time Check_Cyclization->Sol_Cyclization Sol_Chlorination Solution: - Ensure intermediate is dry - Increase POCl3 excess or time - Add catalytic DMF Check_Chlorination->Sol_Chlorination Sol_Workup Solution: - Optimize pH for precipitation - Use dry-loading for chromatography - Test different solvent systems Check_Workup->Sol_Workup

Caption: Decision tree for troubleshooting low product yield.

References

Technical Support Center: Side-Product Analysis in 4,7-Dichloro-6-fluoroquinoline-3-carbonitrile Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4,7-dichloro-6-fluoroquinoline-3-carbonitrile (CAS 886362-74-9), a critical building block for various research and development applications. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of its synthesis, with a specific focus on identifying, understanding, and mitigating the formation of common side-products. Achieving high purity is paramount, and this resource provides field-proven insights to troubleshoot and optimize your synthetic protocols.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific experimental observations and provides a logical framework for identifying the root cause and implementing corrective actions.

Q1: My final product shows a significant impurity with the same mass spectrometry (MS) signal as the desired product, but a different retention time in HPLC. What is the likely identity of this side-product?

A1: This is a classic indicator of regioisomer formation . The most probable side-product is 5,7-dichloro-6-fluoroquinoline-3-carbonitrile .

  • Causality: The synthesis of the quinoline core, often proceeding through a variation of the Friedländer annulation or a Vilsmeier-Haack type cyclization, depends on the electrophilic cyclization onto an aniline derivative.[1][2] If the cyclization precursor allows for reaction at two different positions on the aromatic ring, a mixture of regioisomers can result. The electronic and steric effects of the substituents on the aniline precursor dictate the regioselectivity, but this control is often imperfect, leading to the formation of the undesired isomer.[3]

  • Troubleshooting & Mitigation:

    • Reaction Temperature Control: Lowering the temperature of the cyclization step can enhance regioselectivity. Run a temperature screening study (e.g., from 80°C down to 40°C in 10°C increments) to find the optimal balance between reaction rate and selectivity.

    • Catalyst Choice: For Friedländer-type syntheses, the choice of acid or base catalyst is critical. Lewis acids or milder catalysts like iodine or p-toluenesulfonic acid under solvent-free conditions have been reported to improve outcomes in similar syntheses.[1][4]

    • Starting Material Purity: Ensure the aniline precursor is of the highest possible purity and free from its own isomers, which would directly lead to isomeric products.

    • Purification: If formation is unavoidable, separation can be achieved via column chromatography with a high-resolution silica gel and a carefully optimized solvent gradient (e.g., hexanes/ethyl acetate or dichloromethane/methanol). Alternatively, fractional crystallization may be effective if the isomers have sufficiently different solubilities.

Q2: I'm observing a side-product with a molecular weight that is 17 units higher than my product (M+17), and it's more polar (earlier elution on reverse-phase HPLC). What could this be?

A2: This impurity is likely 4-chloro-7-chloro-6-fluoro-3-carboxamide-quinoline , resulting from the hydrolysis of the nitrile group .

  • Causality: The nitrile group (-CN) is susceptible to hydrolysis to a primary amide (-CONH₂) under both acidic and basic conditions, especially in the presence of water at elevated temperatures during reaction work-up or purification.[5][6] The addition of one molecule of water (H₂O, MW ≈ 18) and the loss of a proton results in a net mass increase that can appear as M+17 in some ionization modes or M+18.

  • Troubleshooting & Mitigation:

    • Anhydrous Conditions: Ensure all reagents and solvents are rigorously dried before use. Run the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to exclude atmospheric moisture.

    • Work-up Protocol: When quenching the reaction or performing extractions, use pre-chilled aqueous solutions to minimize the contact time and temperature. Avoid strongly acidic or basic aqueous washes if possible. If a basic wash is necessary (e.g., to neutralize a Vilsmeier reagent), use a mild base like sodium bicarbonate and perform the operation quickly at low temperature.[7]

    • pH Control: Maintain a neutral pH during work-up and purification steps.

    • Isolation of Amide: If significant amounts of the amide are formed, it can often be separated from the less polar nitrile product by column chromatography.

Q3: My reaction yields are low, and I'm isolating a dark, tarry, or polymeric substance along with my product. What is causing this?

A3: The formation of tar and polymers is a common issue in quinoline syntheses that use harsh conditions, such as the Skraup or Doebner-von Miller reactions, which often involve strong acids and high temperatures.[8][9]

  • Causality: Strongly acidic and high-temperature conditions can promote side reactions like polymerization of intermediates, especially if α,β-unsaturated carbonyl compounds are involved or formed in situ.[9] The Vilsmeier-Haack reaction, if not properly controlled, can also lead to dark, tarry side-products due to overheating or prolonged reaction times.[7]

  • Troubleshooting & Mitigation:

    • Temperature Management: Strict temperature control is crucial. Use an oil bath or a temperature-controlled reactor to maintain a consistent internal temperature. Avoid localized overheating by ensuring efficient stirring.

    • Controlled Reagent Addition: Add reagents, especially strong acids or the Vilsmeier reagent, slowly and portion-wise to manage the reaction exotherm.

    • Reaction Monitoring: Monitor the reaction progress closely using Thin Layer Chromatography (TLC) or HPLC. Stop the reaction as soon as the starting material is consumed to avoid over-running it and promoting decomposition.

    • Milder Conditions: Explore alternative synthetic routes that employ milder conditions. For example, some modern Friedländer syntheses use catalysts that operate at lower temperatures.[1]

Frequently Asked Questions (FAQs)

Q: What is the most common synthetic route for this molecule and what are its key challenges?

A: While specific proprietary methods exist, a common approach for this class of compounds involves the cyclization of a substituted aniline precursor. A plausible route is the reaction of 2-amino-4-chloro-5-fluorobenzonitrile with a reagent that provides the remaining two carbons of the quinoline ring, often via a Vilsmeier-Haack or a modified Friedländer synthesis.[2][10]

  • Key Challenges:

    • Regioselectivity: As discussed in the troubleshooting guide, controlling the position of cyclization is a primary challenge.[3]

    • Harsh Reagents: The use of reagents like phosphorus oxychloride (POCl₃) in Vilsmeier-Haack reactions requires careful handling and anhydrous conditions to prevent side reactions and decomposition.

    • Product Stability: Dichloro-nitro-quinazoline, a related intermediate, is noted to be extremely sensitive to moisture and can readily hydrolyze.[11] It is reasonable to assume that this compound may also have limited stability under certain conditions, particularly exposure to nucleophiles or strong acids/bases.

Q: How can I confirm the identity of a suspected side-product?

A: A combination of analytical techniques is essential for unambiguous structure elucidation:

  • LC-MS (Liquid Chromatography-Mass Spectrometry): Provides the molecular weight of the impurity, which is the first clue to its identity (e.g., isomer, hydrolysis product, etc.).

  • High-Resolution Mass Spectrometry (HRMS): Provides a highly accurate mass, allowing you to determine the elemental formula of the side-product and confirm if it's an isomer.

  • NMR Spectroscopy (¹H, ¹³C, ¹⁹F): This is the most powerful tool.

    • ¹H NMR: Can distinguish between regioisomers by differences in the chemical shifts and coupling constants of the aromatic protons.

    • ¹⁹F NMR: The chemical shift of the fluorine atom will be sensitive to the substitution pattern on the ring, providing another clear way to differentiate isomers.

    • 2D NMR (COSY, HSQC, HMBC): Can be used to definitively assign the structure by establishing connectivity between protons and carbons.

  • Isolation and Characterization: For critical impurities, isolation via preparative HPLC or column chromatography followed by full characterization is the gold standard.

Q: What are the best practices for purifying the final product?

A: Purification typically involves a multi-step approach:

  • Work-up: After the reaction is complete, a careful aqueous wash is often performed to remove inorganic salts and highly polar impurities. As noted, this step should be done quickly and at low temperatures to prevent hydrolysis.

  • Crystallization: This is the preferred method for obtaining high-purity material on a large scale. A solvent screening should be performed to identify a suitable system where the product has high solubility at elevated temperatures and low solubility at room temperature or below, while impurities remain in solution. Ethanol is often a good starting point for quinoline derivatives.[12]

  • Column Chromatography: For removing closely related impurities like isomers, silica gel column chromatography is effective. The choice of eluent is critical and should be determined by TLC analysis.

  • Drying: The final product should be thoroughly dried under vacuum to remove residual solvents, which could otherwise interfere with subsequent reactions or analyses.

Data & Protocols

Table 1: Common Side-Products and Their Identifying Features
Side-Product NameMolecular FormulaΔ Mass vs. ProductTypical HPLC Behavior (Reverse Phase)Key NMR Signature
5,7-Dichloro-6-fluoroquinoline-3-carbonitrile C₁₀H₃Cl₂FN₂0Different retention time (isomeric)Different aromatic ¹H and ¹⁹F shifts
4-Chloro-7-hydroxy-6-fluoroquinoline-3-carbonitrile C₁₀H₄ClFN₂O-18.46More polar (earlier elution)Absence of one chloro-substituent signal, presence of -OH proton
4,7-Dichloro-6-fluoroquinoline-3-carboxamide C₁₀H₄Cl₂FN₃O+17.99More polar (earlier elution)Disappearance of nitrile in IR (~2230 cm⁻¹), appearance of amide C=O stretch (~1680 cm⁻¹), two broad NH₂ protons in ¹H NMR
Unreacted Aniline Precursor Varies-Typically more polarCharacteristic signals of the starting material
Experimental Protocol: HPLC-UV Method for Purity Analysis

This protocol provides a general starting point for analyzing the purity of this compound.

  • Instrumentation: HPLC system with a UV-Vis detector.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient:

    • 0-2 min: 10% B

    • 2-15 min: 10% to 95% B

    • 15-18 min: 95% B

    • 18-18.1 min: 95% to 10% B

    • 18.1-22 min: 10% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 5 µL.

  • Sample Preparation: Dissolve ~1 mg of the sample in 10 mL of Acetonitrile/Water (1:1) to make a 0.1 mg/mL solution. Filter through a 0.45 µm syringe filter before injection.

Visualizations

Diagram 1: Reaction Pathway and Regioisomer Formation

This diagram illustrates the critical cyclization step where the reaction can diverge to form either the desired product or an undesired regioisomer.

G cluster_0 Precursors cluster_1 Products Aniline Substituted Aniline Precursor Cyclization Key Cyclization Step Aniline->Cyclization Reagent Cyclizing Reagent (e.g., Vilsmeier type) Reagent->Cyclization Product Desired Product This compound Cyclization->Product Path A (Favored) SideProduct Side-Product 5,7-Dichloro-6-fluoroquinoline-3-carbonitrile Cyclization->SideProduct Path B (Minor) G Start Impurity Detected (e.g., by HPLC, TLC) LCMS 1. LC-MS Analysis (Determine Molecular Weight) Start->LCMS NMR 2. NMR Analysis (¹H, ¹³C, ¹⁹F) (Determine Structure) LCMS->NMR Decision Structure Identified? NMR->Decision Isolate Isolate Impurity (Prep HPLC / Column) Decision->Isolate No Optimize 3. Optimize Reaction (Temp, Catalyst, Time) Decision->Optimize Yes FullChar Full Characterization (HRMS, 2D NMR) Isolate->FullChar FullChar->NMR Purify 4. Develop Purification (Crystallization, Chromatography) Optimize->Purify End Pure Product (>99%) Purify->End

References

Troubleshooting guide for 4,7-Dichloro-6-fluoroquinoline-3-carbonitrile experiments

Author: BenchChem Technical Support Team. Date: January 2026

Welcome, researchers and chemists. This guide is designed to serve as a dedicated resource for troubleshooting experiments involving 4,7-Dichloro-6-fluoroquinoline-3-carbonitrile. As a senior application scientist, I've structured this center to move from rapid-fire FAQs to in-depth troubleshooting workflows, addressing the common and complex challenges encountered when working with this versatile but sometimes challenging heterocyclic compound.

Part 1: Frequently Asked Questions (FAQs)

This section provides quick answers to the most common initial queries.

Q1: My starting material, this compound, has poor solubility in my reaction solvent. What should I do?

A1: This is a common issue as poly-halogenated aromatic systems often exhibit limited solubility in non-polar solvents.

  • Initial Solvent Screening: While a non-polar solvent like toluene might be used in the synthesis of the precursor, for subsequent reactions, consider more polar aprotic solvents. Dichloromethane (DCM), chloroform, N,N-Dimethylformamide (DMF), or Dimethyl sulfoxide (DMSO) are excellent starting points. Chloroform is often a good choice for dissolving similar dichloroquinoline compounds[1][2].

  • Heating: Gently warming the mixture can significantly improve solubility. Always check the thermal stability of your reactants before increasing the temperature substantially.

  • Co-Solvent System: Employing a co-solvent system can modulate polarity. For instance, a mixture of toluene and DMF can sometimes provide the right balance for both solubility and reactivity.

Q2: I am performing a nucleophilic aromatic substitution (SNAr) and I'm unsure which chlorine atom is more reactive. Which one will be substituted first?

A2: The chlorine atom at the C4 position is significantly more reactive towards nucleophiles than the one at the C7 position.

  • Electronic Justification: The C4 position is para to the ring nitrogen (an electron-withdrawing atom via induction and resonance) and ortho to the powerfully electron-withdrawing nitrile group (-CN). This dual activation makes the C4 carbon highly electrophilic and stabilizes the negative charge in the Meisenheimer intermediate, which is the rate-determining step of the SNAr mechanism.[3][4] This principle is well-established for related quinazoline systems, where DFT calculations confirm the higher LUMO coefficient and lower activation energy for nucleophilic attack at the 4-position[5].

  • Experimental Precedent: In the vast majority of substitution reactions on similar 4,7-dichloroquinoline scaffolds, nucleophilic attack occurs selectively at C4[6].

Q3: My reaction is complete, but I'm struggling to purify the final product from the reaction mixture. What are the recommended purification strategies?

A3: Purification of quinoline derivatives often requires a multi-step approach.

  • Aqueous Workup: First, perform an appropriate aqueous workup to remove inorganic salts and highly polar impurities.

  • Crystallization/Recrystallization: This is often the most effective method for obtaining highly pure material. Screen various solvents. A common technique involves dissolving the crude product in a suitable solvent like methanol or a chlorinated solvent, followed by cooling or addition of an anti-solvent to induce crystallization[7][8][9].

  • Column Chromatography: If crystallization fails or is insufficient, silica gel column chromatography is the next logical step. Use a solvent system with gradually increasing polarity (e.g., hexanes/ethyl acetate) to separate your product from impurities[10].

  • Trituration: To remove highly soluble impurities from a solid product, washing (triturating) the crude solid with a solvent in which the desired product is insoluble but the impurities are soluble can be very effective[9].

Q4: How should I properly store this compound?

A4: Like most chlorinated heterocyclic compounds, proper storage is crucial to maintain its integrity.

  • Conditions: Store in a tightly closed container in a cool, dry, and well-ventilated area[11][12]. The material should be protected from moisture, as contact with water can lead to slow hydrolysis over time, forming HCl and causing corrosion[13].

  • Incompatible Materials: Avoid contact with strong oxidizing agents and strong bases.

  • Inert Atmosphere: For long-term storage, consider storing under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation from atmospheric moisture and oxygen.

Part 2: In-Depth Troubleshooting Guides

This section provides structured guidance for more complex experimental problems.

Guide 1: Troubleshooting the Synthesis of this compound

The synthesis of this molecule often involves a Vilsmeier-Haack type cyclization followed by cyanation. Problems can arise at multiple stages.

Problem: Low Yield or No Product Formation in Vilsmeier-Haack Cyclization

The Vilsmeier-Haack reaction is a powerful method for synthesizing chloro-formylquinolines from N-arylacetamides, which are precursors to the final nitrile compound[14].

Causality & Solution Workflow:

Caption: Troubleshooting workflow for the Vilsmeier-Haack cyclization step.

Problem: Formation of Tarry Side Products and Polymers

This is a frequent issue in many classical quinoline syntheses, especially under harsh acidic and high-temperature conditions[15][16].

Root Causes & Mitigation Strategies:

Problem SymptomProbable CauseRecommended Action
Dark, tarry residue Polymerization of intermediates under strong acid catalysis and high heat.1. Ensure controlled, gradual heating to avoid localized hotspots. 2. Use the mildest effective reaction conditions.[15] 3. Ensure efficient stirring throughout the reaction.
Complex mixture by ¹H NMR Self-condensation of reactants or intermediates (e.g., aldol-type reactions).1. Control the rate of addition of reagents.[15] 2. Optimize the stoichiometry to avoid using a large excess of any single reactant.
Insoluble, rubbery solid Excessive polymerization, potentially from an excess of a reactive intermediate.Review stoichiometry and consider a two-phase solvent system to sequester reactive species and reduce their tendency to polymerize in the acid phase.[16]
Guide 2: Troubleshooting Nucleophilic Aromatic Substitution (SNAr) Reactions

This is the most common application for this compound.

Problem: Reaction is Sluggish or Does Not Go to Completion

Causality & Solution Workflow:

Caption: Decision tree for troubleshooting slow SNAr reactions.

Problem: Observation of Unexpected Side Products (e.g., Disubstitution)

While substitution at C4 is highly preferred, forcing conditions can sometimes lead to secondary reactions.

Analysis of Potential Side Reactions:

  • Disubstitution (at C7): If the reaction is run at very high temperatures for extended periods with a large excess of a potent nucleophile, substitution at the less-reactive C7 position can occur after the C4 position has reacted.

    • Solution: Use stoichiometric amounts of the nucleophile (e.g., 1.0-1.2 equivalents) and carefully control the reaction temperature and time, monitoring closely by TLC or LC-MS.

  • Reaction with the Nitrile Group: Strong nucleophiles, especially under aqueous basic conditions, can potentially hydrolyze the nitrile group to a carboxylic acid or amide.

    • Solution: Ensure anhydrous conditions if using highly reactive nucleophiles. If hydrolysis is unavoidable, consider protecting the nitrile group or altering the synthetic route.

Part 3: Experimental Protocols & Safety

Protocol: General Procedure for SNAr at the C4 Position

This protocol provides a representative starting point for reacting a generic amine nucleophile.

  • Preparation: To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq.).

  • Solvent & Base: Add a suitable polar aprotic solvent (e.g., DMF, 5-10 mL per mmol of substrate) and a non-nucleophilic base such as diisopropylethylamine (DIPEA) or potassium carbonate (K₂CO₃) (2.0-3.0 eq.).

  • Nucleophile Addition: Add the amine nucleophile (1.1 eq.) to the stirred suspension.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and monitor its progress using TLC or LC-MS.

  • Workup: After completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine to remove the solvent and inorganic salts.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude product by recrystallization or column chromatography[9].

Safety & Handling Precautions

Working with chlorinated heterocyclic compounds requires strict adherence to safety protocols.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves[12][17][18].

  • Ventilation: Use this chemical in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors[11][12].

  • Handling: Avoid all personal contact. Wash hands thoroughly after handling. Contaminated work clothing should not be allowed out of the workplace and should be laundered separately before reuse[11].

  • Spills: In case of a spill, clean up immediately using dry procedures to avoid generating dust. Place the spilled material into a suitable, labeled container for waste disposal[11][12].

  • Fire: The compound is not considered a significant fire risk; however, containers may burn. During a fire, irritating and highly toxic gases (e.g., HCl, phosgene, NOx) may be generated[11][12]. Use a water spray, dry chemical, or carbon dioxide extinguisher[18].

References

Technical Support Center: 4,7-Dichloro-6-fluoroquinoline-3-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

This guide serves as a centralized technical resource for researchers, scientists, and drug development professionals working with 4,7-dichloro-6-fluoroquinoline-3-carbonitrile. Given its structural complexity as a halogenated heterocyclic nitrile, this molecule presents unique stability challenges. This document provides in-depth troubleshooting guides, frequently asked questions (FAQs), and validated experimental protocols to ensure the integrity and reproducibility of your research.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common inquiries regarding the handling, stability, and analysis of this compound.

Q1: What is this compound, and why is understanding its degradation critical?

A1: this compound is a synthetic organic compound featuring a quinoline core.[1][2] Its structure, with two chlorine atoms, a fluorine atom, and a nitrile group, makes it a versatile intermediate in medicinal chemistry, likely for the synthesis of kinase inhibitors or antimalarial drug analogues.[3][4] Understanding its degradation is paramount because the stability of a starting material directly impacts the yield, purity, and safety profile of the final active pharmaceutical ingredient (API). Uncontrolled degradation can introduce impurities that may be toxic or interfere with downstream reactions.

Q2: What are the most probable degradation pathways for this molecule?

A2: Based on its functional groups, several degradation pathways are plausible under common experimental and storage conditions.[5]

  • Hydrolysis: The nitrile group (-CN) can hydrolyze under acidic or basic conditions to form a primary amide (-CONH₂) and subsequently a carboxylic acid (-COOH). Additionally, the chlorine atom at the 4-position is activated towards nucleophilic substitution and can be hydrolyzed to a hydroxyl group (-OH), forming a 4-quinolinone derivative.[6][7]

  • Photodegradation: The quinoline ring system is known to be photosensitive.[5][8] Exposure to UV or even ambient light can induce reactions like hydroxylation, dechlorination, or more complex ring cleavage.[8][9]

  • Oxidation: The electron-rich quinoline ring is susceptible to oxidation, potentially forming N-oxides or hydroxylated species, especially in the presence of oxidizing agents like hydrogen peroxide.[5][10]

Q3: My stock solution of this compound shows decreasing purity over time. What is the likely cause?

A3: A gradual loss of purity in stock solutions is a classic sign of compound degradation.[10] The most common culprits are hydrolysis and photodegradation. If your solvent is aqueous or contains trace amounts of water (e.g., non-anhydrous DMSO or acetonitrile), hydrolysis is highly probable. If the solution is not protected from light, photodegradation is also a significant risk. It is crucial to prepare fresh solutions for sensitive experiments or to conduct stability studies on your stock solutions under your specific storage conditions (e.g., -20°C, protected from light).[10]

Q4: How do I choose the right analytical technique to monitor the degradation of this compound?

A4: The most suitable and widely used technique is Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with a UV detector, preferably a Photo Diode Array (PDA) detector.[11] This method allows for the separation of the parent compound from its potential degradation products. A PDA detector is invaluable as it provides spectral information, helping to determine peak purity and aiding in the preliminary identification of degradants by comparing their UV spectra to the parent compound.[10]

Part 2: Troubleshooting Guide for Degradation Studies

This guide is formatted to address specific problems you may encounter during your experiments.

Problem / Observation Probable Cause(s) Recommended Solution & Scientific Rationale
Inconsistent Retention Times in HPLC Analysis 1. Mobile Phase Instability: Changes in pH or composition of the mobile phase. 2. Column Temperature Fluctuation: Inconsistent column oven temperature.[12] 3. Incomplete Column Equilibration: Insufficient time for the column to stabilize with the mobile phase.Solution: 1. Prepare fresh mobile phase daily and ensure it is thoroughly degassed.[13] Use buffered solutions to maintain a constant pH. 2. Use a reliable column oven to maintain a stable temperature.[12] 3. Ensure the column is equilibrated for at least 15-20 column volumes before starting the analysis sequence. This ensures a stable chemical environment for reproducible interactions.[14]
Appearance of New, Unidentified Peaks in Chromatogram 1. Compound Degradation: The new peaks are likely degradation products from hydrolysis, oxidation, or photolysis.[13] 2. Contamination: Contamination from the solvent, glassware, or a previous injection (carryover).Solution: 1. Confirm Degradation: Prepare a fresh sample and inject it immediately. If the new peaks are absent or smaller, degradation is confirmed. Implement preventative measures: use amber vials, prepare solutions fresh, and use buffered, degassed solvents. 2. Troubleshoot Contamination: Inject a solvent blank. If the peaks are still present, they are from the system or solvent. Clean the injector port and run wash cycles.[13] Use high-purity solvents.
Peak Tailing for the Parent Compound 1. Secondary Silanol Interactions: The basic nitrogen on the quinoline ring can interact with acidic silanol groups on the HPLC column packing material. 2. Column Overload: Injecting too high a concentration of the analyte. 3. Mismatched Sample Solvent: Dissolving the sample in a solvent much stronger than the mobile phase.[14]Solution: 1. Modify Mobile Phase: Add a competitor to the mobile phase, such as 0.1% trifluoroacetic acid (TFA) or formic acid, to protonate the quinoline nitrogen and suppress silanol interactions. Alternatively, use a base-deactivated column. 2. Reduce Concentration: Dilute the sample to an appropriate concentration.[12] 3. Match Solvents: Dissolve the sample in the initial mobile phase or a weaker solvent.
No Degradation Observed Under Stress Conditions (e.g., Acid/Base) 1. Insufficient Stress: The conditions (temperature, time, concentration of stressor) may be too mild.[10] 2. Compound is Highly Stable: The molecule may be intrinsically stable under the applied conditions.Solution: 1. Increase Stress Severity: For hydrolysis, increase the temperature (e.g., to 60-80°C) or extend the incubation time.[10] For oxidation, a higher concentration of H₂O₂ might be needed. The goal of forced degradation is to achieve 5-20% degradation to ensure the analytical method is stability-indicating.[11] 2. Document Stability: If no degradation occurs under harsh conditions, this is still a valuable result indicating the compound's intrinsic stability.

Part 3: Experimental Protocols & Data

Protocol 1: Forced Degradation Study

This protocol outlines a standard procedure for investigating the degradation pathways of this compound under various stress conditions, as recommended by ICH guidelines.[9][11]

1. Preparation of Stock Solution:

  • Prepare a 1 mg/mL stock solution of the compound in a 50:50 mixture of acetonitrile and water. This provides a balance of solubility and compatibility with aqueous stressors.

2. Application of Stress Conditions: (All stress samples should be prepared in duplicate, alongside a control sample protected from stress).

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C.[10] Collect samples at time points such as 0, 2, 4, 8, and 24 hours. Neutralize with an equivalent amount of 0.1 M NaOH before HPLC analysis.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C.[10] Collect samples at the same time points. Neutralize with an equivalent amount of 0.1 M HCl before analysis.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Keep at room temperature and protected from light.[10] Monitor over 24 hours.

  • Thermal Degradation: Place the solid compound in a controlled-temperature oven at 80°C for 48 hours. Also, place a solution of the compound (in the stock solvent) at 60°C.

  • Photolytic Degradation: Expose a solution of the compound in a transparent container to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-UV energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.[9] A control sample should be wrapped in aluminum foil and placed alongside.

3. Sample Analysis:

  • Analyze all samples (stressed and control) using a validated stability-indicating HPLC-PDA method.

  • Example HPLC Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

    • Gradient: Start at 10% B, ramp to 90% B over 20 minutes, hold for 5 minutes, return to initial conditions.

    • Flow Rate: 1.0 mL/min

    • Detection: PDA detector, 220-400 nm

Hypothetical Data Summary

The following table illustrates how to present results from a forced degradation study.

Stress ConditionIncubation Time (h)Temperature (°C)% Degradation of Parent CompoundNumber of Degradation Products
0.1 M HCl246015.2%2
0.1 M NaOH86028.5%3
3% H₂O₂24258.9%1
Heat (Solution)48602.1%1
Light (ICH Q1B)--18.7%4

Part 4: Visualized Pathways and Workflows

Workflow for Forced Degradation Studies

The following diagram illustrates the logical flow of a forced degradation experiment, from preparation to analysis.

G cluster_prep Preparation cluster_stress Stress Application cluster_analysis Analysis prep Prepare 1 mg/mL Stock Solution acid Acid Hydrolysis (0.1 M HCl, 60°C) prep->acid Aliquot base Base Hydrolysis (0.1 M NaOH, 60°C) prep->base Aliquot oxi Oxidation (3% H₂O₂, RT) prep->oxi Aliquot photo Photolysis (ICH Q1B) prep->photo Aliquot thermal Thermal (Solid/Solution) prep->thermal Aliquot control Control Sample (Protected) prep->control Aliquot quench Neutralize / Quench acid->quench base->quench oxi->quench photo->quench thermal->quench control->quench hplc Analyze by HPLC-PDA quench->hplc char Characterize Degradants (LC-MS/MS) hplc->char

Caption: Experimental workflow for a forced degradation study.

Hypothesized Degradation Pathways

This diagram outlines the plausible chemical transformations this compound may undergo based on its chemical structure and known reactivity of related quinolines.[5][6][7]

G cluster_hydrolysis Hydrolysis Pathways cluster_photo_oxi Oxidative / Photolytic Pathways parent 4,7-Dichloro-6-fluoro quinoline-3-carbonitrile amide 4,7-Dichloro-6-fluoro quinoline-3-carboxamide parent->amide Mild Acid/Base quinolinone 7-Chloro-4-hydroxy-6-fluoro quinoline-3-carbonitrile parent->quinolinone Nucleophilic Substitution (Hydrolysis of C4-Cl) hydroxylated Hydroxylated Derivative parent->hydroxylated Oxidation (H₂O₂) or Photolysis (UV/Vis) dechlorinated Dechlorinated Derivative parent->dechlorinated Photolysis (UV/Vis) n_oxide Quinoline N-Oxide parent->n_oxide Oxidation (H₂O₂) acid 4,7-Dichloro-6-fluoro quinoline-3-carboxylic acid amide->acid Strong Acid/Base

Caption: Hypothesized degradation pathways for the title compound.

References

Technical Support Center: Elevating the Purity of 4,7-Dichloro-6-fluoroquinoline-3-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to the purification of 4,7-Dichloro-6-fluoroquinoline-3-carbonitrile (CAS: 886362-74-9), a key intermediate in pharmaceutical research and development. This guide provides in-depth troubleshooting advice and detailed protocols in a direct question-and-answer format to address the specific challenges researchers encounter during the purification of this molecule. Our goal is to empower you with the technical expertise to achieve the highest possible sample purity.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered during the purification of quinoline derivatives, providing both explanations for the underlying chemical principles and actionable solutions.

Q1: I am observing significant product decomposition during silica gel column chromatography. What is causing this and how can I prevent it?

A1: This is a frequent challenge when purifying quinoline derivatives. The primary cause is the interaction between the basic nitrogen atom in the quinoline ring system and the acidic nature of standard silica gel.[1] This acidic environment can catalyze the degradation of your target compound.

Root Cause Analysis:

  • Acidity of Stationary Phase: Standard silica gel has acidic silanol groups (Si-OH) on its surface, which can protonate the basic quinoline nitrogen.

  • Compound Instability: The resulting quinolinium salt may be less stable under chromatographic conditions, leading to decomposition or irreversible binding to the column. Some related chlorinated heterocyclic intermediates are known to be highly reactive and sensitive.[2]

Solutions:

  • Neutralize the Silica Gel: Before preparing your column, slurry the silica gel in your starting eluent containing a small amount of a basic modifier, such as 0.5-1% triethylamine (Et₃N) or pyridine. This deactivates the acidic sites.

  • Use an Alternative Stationary Phase: Consider using a less acidic stationary phase like alumina (basic or neutral grade) or a polymer-based support.

  • Minimize Contact Time: Employ flash chromatography over gravity chromatography to reduce the time your compound spends on the column.[3]

Q2: My column chromatography separation is poor, with broad peaks and co-elution of impurities. How can I improve the resolution?

A2: Poor resolution in column chromatography is typically a result of an improperly selected mobile phase, incorrect column packing, or improper sample loading.[4]

Troubleshooting Steps:

  • Optimize the Mobile Phase with TLC: The key to good separation is selecting the right eluent system. Use Thin-Layer Chromatography (TLC) to screen different solvent systems.[3][5]

    • Goal: Aim for a retention factor (Rƒ) of ~0.25-0.35 for your target compound.

    • Strategy: Start with a non-polar solvent (e.g., hexanes or heptane) and gradually increase polarity by adding a more polar solvent (e.g., ethyl acetate or dichloromethane).

  • Ensure Proper Column Packing: Air gaps or channels in the stationary phase will lead to poor separation.

    • Wet Slurry Method: Prepare a slurry of silica gel in your initial, least polar eluent and pour it carefully into the column. Gently tap the column to ensure even packing and run solvent through it before loading your sample.[6]

  • Concentrate the Sample Load: The sample should be loaded onto the column in the smallest possible volume of solvent.[4] A dilute sample will start as a wide band, making separation impossible. If your compound is not very soluble in the eluent, dissolve it in a stronger, more polar solvent (like dichloromethane), adsorb it onto a small amount of silica gel, dry it, and load the resulting powder onto the top of the column (a technique known as "dry loading").

Table 1: Troubleshooting Guide for Column Chromatography
Problem Potential Cause(s) Recommended Solution(s)
No Elution Eluent is not polar enough.Increase the polarity of the mobile phase. Perform systematic TLC analysis to find a suitable solvent system.[3]
Compound "Streaking" Sample is overloaded; compound is sparingly soluble in the eluent; silica is too acidic.Reduce the amount of sample loaded. Use a stronger solvent for loading or employ the dry loading method. Add 0.5-1% triethylamine to the eluent.
Cracked Column Bed The column ran dry or the polarity of the eluent was changed too drastically.Ensure the solvent level never drops below the top of the stationary phase. Use a gradient elution with gradual changes in solvent polarity.
Co-elution of Spots The chosen solvent system does not provide adequate separation.Re-evaluate the mobile phase using TLC. Try a different solvent system (e.g., Toluene/Acetone instead of Hexane/Ethyl Acetate).

Workflow for Selecting the Appropriate Purification Strategy

Choosing the right purification method from the outset can save significant time and resources. The following workflow provides a decision-making framework based on initial sample purity and the nature of the impurities.

G start Crude Sample (Purity < 95%) is_solid Is the sample a solid? start->is_solid recrystallization Attempt Recrystallization (Protocol 2) is_solid->recrystallization Yes column_chrom Perform Column Chromatography (Protocol 1) is_solid->column_chrom No / Oily purity_check1 Purity > 98%? recrystallization->purity_check1 purity_check1->column_chrom No final_product High-Purity Product (Purity > 99.5%) purity_check1->final_product Yes purity_check2 Purity > 98%? column_chrom->purity_check2 prep_hplc Utilize Preparative HPLC (Protocol 3) purity_check2->prep_hplc No purity_check2->final_product Yes prep_hplc->final_product

Caption: Decision workflow for purification method selection.

Detailed Experimental Protocols

Protocol 1: Neutralized Flash Column Chromatography

This protocol is designed to purify the title compound while minimizing the risk of on-column degradation.

  • Solvent System Selection:

    • Using TLC, identify a solvent system that provides good separation and an Rƒ value of 0.25-0.35 for the target compound. A common starting point for quinolines is a Hexane:Ethyl Acetate or Toluene:Acetone gradient.

    • Prepare your chosen eluent and add 0.5% (v/v) triethylamine to both the low-polarity and high-polarity solvents.

  • Column Packing:

    • Place a small cotton or glass wool plug at the bottom of a glass column. Add a thin layer of sand.[4]

    • In a beaker, create a slurry of silica gel with your initial, least polar eluent.

    • Pour the slurry into the column and use gentle air pressure or tapping to create a well-packed, uniform bed. Ensure there are no air bubbles or cracks.[6]

    • Add another thin layer of sand on top of the silica bed.

  • Sample Loading:

    • Dissolve your crude this compound in a minimal amount of dichloromethane or your eluent.

    • Carefully pipette the concentrated sample solution directly onto the top layer of sand.[4]

    • Open the stopcock and allow the sample to absorb into the silica gel, ensuring the solvent level does not fall below the top of the sand.

  • Elution and Fraction Collection:

    • Carefully add your eluent to the top of the column, taking care not to disturb the packed bed.

    • Apply positive pressure (flash chromatography) to run the solvent through the column at a steady rate.

    • Collect fractions in test tubes and monitor the elution process using TLC to identify which fractions contain your purified product.[3][5]

  • Product Isolation:

    • Combine the pure fractions, as determined by TLC.

    • Remove the solvent using a rotary evaporator to yield the purified compound.

Protocol 2: Recrystallization

Recrystallization is an effective technique for removing small amounts of impurities, especially if the crude product is already of moderate purity (>90%) and solid.

  • Solvent Screening:

    • The ideal solvent is one in which your compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.

    • Place a few milligrams of your crude sample into several test tubes. Add a small amount of a different solvent to each tube.

    • Good starting solvents for quinoline derivatives include ethanol, isopropanol, acetone, ethyl acetate, and toluene. Mixed solvent systems, like methanol-acetone or ethanol-water, can also be effective.[7][8]

Table 2: Initial Solvent Screening for Recrystallization
Solvent Solubility at Room Temp Solubility when Heated Crystal Formation on Cooling Verdict
EthanolLowHighYesPromising
HexaneInsolubleInsolubleN/AUnsuitable
AcetoneHighHighNoUnsuitable (try as anti-solvent)
WaterInsolubleInsolubleN/AUnsuitable
  • Procedure:

    • Place the crude solid in an Erlenmeyer flask.

    • Add the chosen solvent dropwise while heating and stirring until the solid just dissolves. Do not add excess solvent.

    • If colored impurities are present, you may add a small amount of activated charcoal and hot-filter the solution.

    • Allow the solution to cool slowly to room temperature. If crystals do not form, gently scratch the inside of the flask with a glass rod or place it in an ice bath.

    • Collect the purified crystals by vacuum filtration, washing them with a small amount of cold solvent.

    • Dry the crystals under vacuum.

Protocol 3: Preparative High-Performance Liquid Chromatography (Prep HPLC)

For achieving the highest purity levels (>99.5%) or for separating very closely related impurities, preparative HPLC is the method of choice. It is a critical tool in the pharmaceutical industry for isolating active pharmaceutical ingredients (APIs) and key intermediates.[9][10][11]

  • Method Development:

    • Start by developing an analytical HPLC method using a C18 reversed-phase column.

    • Screen mobile phases (e.g., Acetonitrile/Water or Methanol/Water, often with 0.1% formic acid or trifluoroacetic acid) to achieve good separation between your target compound and its impurities.

  • Scale-Up:

    • Transfer the optimized analytical method to a preparative HPLC system, which uses a larger column and higher flow rates.[12]

    • The goal is to maximize the amount of sample that can be purified per injection (loading capacity) without sacrificing resolution.

  • Purification and Fraction Collection:

    • Dissolve the sample in a suitable solvent and perform the injection.

    • Use an automated fraction collector to collect the eluent in separate tubes as it exits the detector.[10] The system software will typically trigger collection based on the detector signal (e.g., UV absorbance).

  • Product Isolation:

    • Combine the fractions containing the pure product.

    • Remove the HPLC solvents, often by lyophilization (freeze-drying) or rotary evaporation, to obtain the final high-purity compound.

References

Validation & Comparative

A Comparative Guide to the Biological Activity of 4,7-Dichloro-6-fluoroquinoline-3-carbonitrile Analogs

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparison of the biological activities of analogs derived from the 4,7-dichloro-6-fluoroquinoline-3-carbonitrile scaffold. It is intended for researchers, scientists, and professionals in drug development who are exploring the therapeutic potential of novel quinoline-based compounds. This document delves into the synthesis, structure-activity relationships (SAR), and mechanisms of action, supported by experimental data and detailed protocols.

Introduction: The Quinoline Scaffold in Modern Drug Discovery

The quinoline ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide array of biological activities.[1][2] From the antimalarial properties of quinine to the broad-spectrum antibacterial effects of fluoroquinolones, quinoline derivatives have consistently proven to be a rich source of therapeutic agents.[1][2] The introduction of a cyano group at the 3-position and various substitutions on the quinoline core have led to the discovery of potent inhibitors of key cellular signaling pathways, particularly in oncology. This guide focuses on the this compound backbone, a promising starting point for the development of targeted therapies.

Synthetic Strategies for this compound and its Analogs

The synthesis of the parent compound, this compound, can be achieved through a multi-step process. A common approach involves the construction of the quinoline ring system followed by functional group interconversions. While specific literature on the synthesis of this exact molecule is sparse, a general and adaptable synthetic route can be extrapolated from established methods for related quinoline-3-carbonitriles.

A plausible synthetic pathway commences with the reaction of a suitably substituted aniline with an ethyl cyanoacetate derivative, followed by cyclization to form the quinolinone core. Subsequent chlorination reactions can then be employed to introduce the chloro groups at the 4 and 7 positions. The fluorine at the 6-position would typically be incorporated from the starting aniline.

Analogs are then synthesized by nucleophilic substitution at the 4- and 7-positions. The chlorine at the 4-position is particularly susceptible to displacement by anilines and other nucleophiles, allowing for the introduction of a wide range of substituents to explore structure-activity relationships.

Comparative Biological Activity of Quinoline-3-carbonitrile Analogs

The biological activity of quinoline-3-carbonitrile derivatives is profoundly influenced by the nature of the substituents at various positions on the quinoline ring. The primary focus of research for analogs of this class has been in the realm of oncology, with a particular emphasis on their ability to inhibit protein kinases.

Anticancer Activity: Targeting Tyrosine Kinases

A significant body of research has identified 4-anilinoquinoline-3-carbonitriles as potent inhibitors of receptor tyrosine kinases, such as the Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER-2).[3][4][5] Overexpression or mutation of these kinases is a hallmark of many cancers, making them attractive targets for therapeutic intervention.[6] The 4-anilino moiety is crucial for binding to the ATP-binding pocket of these kinases. The cyano group at the 3-position is thought to act as a hydrogen bond acceptor, interacting with key residues in the kinase domain.[7]

The following table summarizes the in vitro cytotoxic activity of representative 4-anilinoquinoline-3-carbonitrile analogs against various cancer cell lines. It is important to note that while these compounds are not direct analogs of this compound, they share the core 4-anilinoquinoline-3-carbonitrile pharmacophore and provide valuable insights into the structure-activity relationships of this class of compounds.

Compound IDR1 (at position 6)R2 (at position 7)Aniline SubstituentCancer Cell LineIC50 (µM)Reference
1 -OCH3-OCH33-bromoanilineA431 (epidermoid)0.007[7]
2 -OCH3-OCH33-ethynylanilineA431 (epidermoid)0.004[3]
EKB-569 -N(CH2CH2)2O-OCH33-chloro-4-fluoroanilineA431 (epidermoid)0.039[8]
5a -H-H4-(3-fluorobenzyloxy)anilineMCF-7 (breast)0.025[5]
5e -H-H4-(3-chlorobenzyloxy)anilineA-549 (lung)0.026[4]
5h -H-H4-(3-bromobenzyloxy)anilineA-549 (lung)0.028[4]

Key Structure-Activity Relationship (SAR) Insights:

  • 4-Anilino Group: The substitution pattern on the 4-anilino ring is a critical determinant of potency and selectivity. Small, hydrophobic groups at the meta-position of the aniline ring, such as bromine or an ethynyl group, are generally favorable for EGFR inhibition.[3][7]

  • 6- and 7-Positions: The nature of the substituents at the 6- and 7-positions influences the overall physicochemical properties of the molecule, such as solubility and cell permeability. Methoxy groups at these positions are common in potent EGFR inhibitors.[7] The introduction of a Michael acceptor at the 6-position can lead to irreversible inhibition of the kinase.[8]

  • 3-Cyano Group: The cyano group at the 3-position is a key pharmacophoric feature, acting as a hydrogen bond acceptor to enhance binding affinity to the kinase domain.[7]

Antimicrobial Activity

While the primary focus for this class of compounds has been on anticancer activity, the broader quinoline family is renowned for its antimicrobial properties.[1][2] Fluoroquinolones, for instance, are a major class of antibiotics that target bacterial DNA gyrase and topoisomerase IV.[2] Although less explored for the this compound scaffold, it is plausible that certain analogs could exhibit antibacterial or antifungal activity. The structural modifications required for potent anticancer versus antimicrobial activity are often distinct. For example, the 3-carboxylic acid group is a hallmark of antibacterial fluoroquinolones, whereas a 3-cyano group is more associated with kinase inhibition.[9]

Further screening of a diverse library of this compound analogs against a panel of bacterial and fungal strains would be a valuable endeavor to explore their potential as antimicrobial agents.

Mechanism of Action: Inhibition of EGFR and HER-2 Signaling

The primary mechanism of action for the anticancer activity of 4-anilinoquinoline-3-carbonitrile analogs is the inhibition of receptor tyrosine kinases, particularly EGFR and HER-2.[3][5] These receptors are key components of signaling pathways that regulate cell growth, proliferation, and survival.

In a normal physiological state, the binding of a growth factor (e.g., EGF) to the extracellular domain of EGFR or HER-2 induces receptor dimerization and autophosphorylation of tyrosine residues in the intracellular kinase domain. This phosphorylation creates docking sites for various downstream signaling proteins, activating pathways such as the RAS/RAF/MEK/ERK and PI3K/Akt/mTOR pathways, which ultimately promote cell proliferation and survival.

4-Anilinoquinoline-3-carbonitrile analogs act as ATP-competitive inhibitors. They bind to the ATP-binding pocket of the EGFR and HER-2 kinase domains, preventing the binding of ATP and subsequent autophosphorylation. This blockade of the initial step in the signaling cascade effectively shuts down the downstream pro-survival pathways, leading to cell cycle arrest and apoptosis in cancer cells that are dependent on these pathways.

EGFR_HER2_Inhibition cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR/HER-2 RAS RAS EGFR->RAS Activation PI3K PI3K EGFR->PI3K Activation Analog Quinoline-3-carbonitrile Analog Analog->EGFR Inhibition RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Transcription Factor Activation Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR mTOR->Proliferation Protein Synthesis

Caption: Inhibition of EGFR/HER-2 signaling by 4-anilinoquinoline-3-carbonitrile analogs.

Experimental Protocols

To ensure the reproducibility and validity of biological activity data, standardized experimental protocols are essential. The following are detailed, step-by-step methodologies for key assays used to evaluate the cytotoxic and apoptotic effects of quinoline-3-carbonitrile analogs.

MTT Cytotoxicity Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.

Materials:

  • Cancer cell lines (e.g., A549, MCF-7)

  • 96-well plates

  • Complete cell culture medium

  • This compound analogs (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • DMSO

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the quinoline analogs in complete medium. The final DMSO concentration should be less than 0.5%. Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with DMSO) and a no-treatment control.

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value (the concentration of compound that inhibits cell growth by 50%) by plotting cell viability against compound concentration using a suitable software.

MTT_Workflow start Start seed_cells Seed Cells in 96-well Plate start->seed_cells incubate_24h Incubate 24h seed_cells->incubate_24h add_compounds Add Quinoline Analogs incubate_24h->add_compounds incubate_48_72h Incubate 48-72h add_compounds->incubate_48_72h add_mtt Add MTT Solution incubate_48_72h->add_mtt incubate_4h Incubate 4h add_mtt->incubate_4h solubilize Solubilize Formazan (DMSO) incubate_4h->solubilize read_absorbance Read Absorbance (570 nm) solubilize->read_absorbance analyze_data Calculate IC50 read_absorbance->analyze_data end End analyze_data->end

Caption: Workflow of the MTT cytotoxicity assay.

Annexin V-FITC/Propidium Iodide Apoptosis Assay

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Cancer cell lines

  • 6-well plates

  • Complete cell culture medium

  • Quinoline analogs

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the quinoline analogs at their IC50 concentrations for 24-48 hours.

  • Cell Harvesting: Harvest both adherent and floating cells and wash with cold PBS.

  • Staining: Resuspend the cells in 1X binding buffer and add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

  • Data Interpretation:

    • Annexin V-negative/PI-negative: Viable cells

    • Annexin V-positive/PI-negative: Early apoptotic cells

    • Annexin V-positive/PI-positive: Late apoptotic/necrotic cells

    • Annexin V-negative/PI-positive: Necrotic cells

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the development of novel therapeutic agents, particularly in the field of oncology. The analogs, especially the 4-anilino derivatives, have demonstrated potent inhibitory activity against key receptor tyrosine kinases like EGFR and HER-2. The structure-activity relationships highlighted in this guide provide a rational basis for the design of new compounds with improved potency and selectivity.

Future research should focus on the synthesis and biological evaluation of a broader range of analogs based on the this compound core. This includes exploring a wider variety of substituents at the 4- and 7-positions to fine-tune the biological activity and pharmacokinetic properties. Furthermore, a comprehensive screening of these novel compounds against a panel of cancer cell lines and microbial strains is warranted to fully elucidate their therapeutic potential. Mechanistic studies to identify the specific molecular targets and signaling pathways affected by these compounds will be crucial for their further development as clinical candidates.

References

A Comparative Guide to 4,7-Dichloro-6-fluoroquinoline-3-carbonitrile and Its Analogs in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the quinoline scaffold represents a privileged structure, forming the backbone of numerous therapeutic agents. Among the vast landscape of quinoline derivatives, 4,7-Dichloro-6-fluoroquinoline-3-carbonitrile stands out as a key intermediate and a pharmacophore of significant interest. This guide provides an in-depth, objective comparison of this compound with its structural analogs, supported by experimental data from the literature, to inform rational drug design and development.

Introduction: The Quinoline Core in Medicinal Chemistry

The quinoline ring system, a fusion of a benzene and a pyridine ring, is a cornerstone in the development of therapeutic agents due to its ability to interact with a wide range of biological targets.[1] Its derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, antibacterial, antimalarial, and anti-inflammatory properties.[2] The strategic placement of various substituents on the quinoline core allows for the fine-tuning of a compound's physicochemical properties and biological activity.

This guide will focus on the comparative analysis of this compound, dissecting the individual and synergistic contributions of its key structural features: the 3-carbonitrile group, the 4-chloro substituent, the 7-chloro substituent, and the 6-fluoro substituent.

The Structural Anatomy of this compound

The biological and chemical properties of this compound are dictated by the interplay of its constituent functional groups. Understanding the role of each substituent is crucial for predicting the performance of its analogs.

Caption: Molecular structure of this compound highlighting the key substituents.

Comparative Analysis of Structural Features

The following sections will compare the performance of this compound with its analogs by examining the influence of each key substituent. It is important to note that the presented data is a synthesis of findings from various studies, and direct quantitative comparisons should be made with caution due to differing experimental conditions.

The 3-Carbonitrile Group: A Versatile Pharmacophore

The presence of a carbonitrile (-C≡N) group at the 3-position of the quinoline ring is a critical feature that imparts a range of biological activities. Quinoline-3-carbonitrile derivatives have been extensively studied as potential antibacterial and anticancer agents.[3][4]

Anticancer Activity: The carbonitrile group can act as a hydrogen bond acceptor and participate in key interactions with biological targets. For instance, certain 4-anilinoquinoline-3-carbonitriles have been designed as irreversible inhibitors of the epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor-2 (HER-2) kinases, which are implicated in various cancers.[5]

Antibacterial Activity: The quinoline-3-carbonitrile scaffold has been identified as a promising starting point for the development of broad-spectrum antibacterial agents.[3] The nitrile group can be a key pharmacophoric element for interaction with bacterial enzymes.

The 4-Chloro Substituent: A Reactive Handle for Diversification

The chlorine atom at the 4-position is a key feature for both biological activity and synthetic versatility.

Chemical Reactivity: The 4-chloro group is susceptible to nucleophilic aromatic substitution (SNAr), allowing for the facile introduction of a wide variety of substituents, particularly amines.[6] This synthetic handle is extensively utilized in the preparation of 4-aminoquinoline derivatives, a class of compounds with well-established antimalarial and anticancer activities.[7]

Biological Activity: The electron-withdrawing nature of the chlorine atom at the 4-position can influence the electron density of the quinoline ring system, which in turn can affect its interaction with biological targets. While 4-chloroquinolines themselves can exhibit biological activity, they are more commonly used as precursors to 4-aminoquinolines. The substitution of the 4-chloro group with an appropriate amine-containing side chain is often crucial for potent biological activity.

The 7-Chloro and 6-Fluoro Substituents: Enhancers of Biological Potency

Halogenation of the quinoline core, particularly at the 6 and 7-positions, is a well-established strategy for enhancing biological activity.

The 7-Chloro Group: The presence of a chlorine atom at the 7-position is a hallmark of many successful quinoline-based drugs, most notably the antimalarial drug chloroquine.[8] The 7-chloro group is considered optimal for antimalarial activity in the 4-aminoquinoline series.[8] In the context of anticancer agents, 7-chloro substitution has also been shown to contribute to cytotoxic activity.[9]

The 6-Fluoro Group: The introduction of a fluorine atom at the 6-position is a key feature of the fluoroquinolone class of antibiotics.[10] This substitution significantly enhances their antibacterial potency and broadens their spectrum of activity.[10] The fluorine atom can improve cellular penetration and binding to the target bacterial enzymes, DNA gyrase and topoisomerase IV. In the realm of anticancer agents, the 6-fluoro substituent can also contribute to increased potency.

Synergistic Effects: The combination of a 7-chloro and a 6-fluoro substituent can lead to compounds with enhanced biological profiles, leveraging the benefits of both substitutions.

Performance Comparison: Anticancer and Antibacterial Activity

While a direct, side-by-side comparison of this compound with a complete set of its analogs in a single study is not available in the current literature, we can infer performance trends based on the structure-activity relationship (SAR) data from various sources.

Anticancer Activity

The quinoline core is a versatile scaffold for the development of anticancer agents, with derivatives targeting various cellular pathways.[1] The following table summarizes the anticancer activity of selected quinoline derivatives, illustrating the impact of different substitution patterns.

Compound ClassKey Structural FeaturesCancer Cell LineIC50 (µM)Reference
4-Anilinoquinoline-3-carbonitriles 4-Anilino, 3-CN, 6,7-disubstitutedVariousVaries (nM to µM range)[5]
7-Chloro-4-quinolinylhydrazones 7-Cl, 4-HydrazoneSF-295, HCT-8, HL-600.314 - 4.65 µg/cm³[9]
2,3-Disubstituted quinolines VariesMCF-7, PA-1Varies[1]
4-Aminoquinoline Derivatives 7-Cl or 7-F, 4-aminoalkylMDA-MB-468, MCF-7Varies (e.g., 8.73 for a 7-Cl analog)[7]

Key Insights from Anticancer Data:

  • The 4-Anilino group is often superior to a 4-Chloro group for potent anticancer activity, particularly for kinase inhibition. The 4-chloro group serves as a synthetic precursor to introduce the crucial anilino moiety.

  • The 3-Carbonitrile group is a common feature in potent quinoline-based kinase inhibitors. [5]

  • Halogenation at the 6 and 7-positions generally enhances cytotoxic activity. [7][9] The combination of 6-fluoro and 7-chloro in the target compound is expected to contribute positively to its anticancer potential.

Antibacterial Activity

The fluoroquinolone antibiotics are a testament to the power of the quinoline scaffold in combating bacterial infections. The 6-fluoro substituent is a defining feature of this class.

Compound ClassKey Structural FeaturesBacterial StrainMIC (µg/mL)Reference
Fluoroquinolones 6-Fluoro, 7-PiperazinylS. aureus, E. coliVaries (often <1)[10]
Quinoline-3-carbonitriles 3-CN, various substitutionsS. aureus, E. coliVaries (e.g., 3.13 - 100 µM)[3]
6-Fluoro-7-(substituted)-quinolines 6-Fluoro, 7-variedGram-positive & Gram-negativeVaries[11]

Key Insights from Antibacterial Data:

  • The 6-Fluoro group is critical for potent broad-spectrum antibacterial activity. [10]

  • The 7-substituent plays a crucial role in modulating the antibacterial spectrum and potency. In many fluoroquinolones, a piperazinyl group at this position is optimal.[10] For this compound, the 7-chloro group could be a precursor for introducing more favorable substituents.

  • The 3-Carbonitrile group can be compatible with antibacterial activity, and derivatives have shown promise as a starting point for novel antibacterial agents.[3]

Experimental Protocols

To facilitate further research and comparative studies, this section provides detailed, step-by-step methodologies for the synthesis of the quinoline-3-carbonitrile scaffold and a key biological assay.

Synthesis of the Quinoline-3-carbonitrile Core via Friedländer Annulation

The Friedländer synthesis is a classical and versatile method for the construction of the quinoline ring system.

Friedlander_Synthesis start Start reactants 2-Aminoaryl ketone/aldehyde + α-Methylene carbonyl compound start->reactants reaction Reaction: Base or Acid Catalyst Heat reactants->reaction workup Work-up: Neutralization, Extraction reaction->workup purification Purification: Crystallization or Chromatography workup->purification product Quinoline-3-carbonitrile Derivative purification->product

Caption: General workflow for the Friedländer synthesis of quinoline derivatives.

Step-by-Step Protocol:

  • Reactant Preparation: In a round-bottom flask, dissolve the 2-aminoaryl ketone or aldehyde (1.0 eq) and the α-methylene carbonyl compound (e.g., ethyl cyanoacetate, 1.1 eq) in a suitable solvent (e.g., ethanol).

  • Catalyst Addition: Add a catalytic amount of a base (e.g., piperidine) or an acid (e.g., p-toluenesulfonic acid).

  • Reaction: Heat the mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature. If a precipitate forms, collect it by filtration. Otherwise, remove the solvent under reduced pressure and partition the residue between an organic solvent (e.g., ethyl acetate) and water.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the crude product by recrystallization from a suitable solvent or by column chromatography on silica gel.

Nucleophilic Aromatic Substitution (SNAr) at the 4-Position

This protocol describes the diversification of the 4-chloroquinoline core.

SNAr_Reaction start Start reactants 4-Chloroquinoline Derivative + Nucleophile (e.g., Amine) start->reactants reaction Reaction: Solvent (e.g., Ethanol, DMF) Heat (Conventional or Microwave) reactants->reaction workup Work-up: Quenching, Extraction reaction->workup purification Purification: Crystallization or Chromatography workup->purification product 4-Substituted Quinoline Derivative purification->product

Caption: General workflow for the nucleophilic aromatic substitution on 4-chloroquinolines.

Step-by-Step Protocol:

  • Reactant Preparation: To a solution of the 4-chloroquinoline derivative (1.0 eq) in a suitable solvent (e.g., ethanol or DMF), add the desired nucleophile (e.g., a primary or secondary amine, 1.2 eq).

  • Reaction: Heat the reaction mixture to reflux or use microwave irradiation. Monitor the reaction by TLC.

  • Work-up: Upon completion, cool the reaction mixture and add water to precipitate the product. Alternatively, remove the solvent and extract the product with an appropriate organic solvent.

  • Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by recrystallization or column chromatography.

Conclusion and Future Perspectives

This compound is a highly versatile scaffold with significant potential in drug discovery. The combination of a reactive 4-chloro group, a potency-enhancing 6-fluoro and 7-chloro substituents, and a biologically active 3-carbonitrile moiety makes it an attractive starting point for the synthesis of novel therapeutic agents.

While the available literature provides valuable insights into the structure-activity relationships of related compounds, there is a clear need for direct comparative studies to fully elucidate the performance of this compound and its immediate analogs. Future research should focus on the systematic synthesis and evaluation of a focused library of these compounds against a panel of cancer cell lines and bacterial strains. Such studies will provide the much-needed quantitative data to guide the rational design of the next generation of quinoline-based therapeutics.

References

A Comparative Guide to the Spectroscopic Characterization of 4,7-Dichloro-6-fluoroquinoline-3-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical analysis of 4,7-dichloro-6-fluoroquinoline-3-carbonitrile, a key heterocyclic intermediate. In the landscape of medicinal chemistry, quinoline scaffolds are of paramount importance, forming the core of numerous therapeutic agents with a broad spectrum of activities, including antibacterial, antimalarial, and anticancer properties.[1][2][3][4] The precise substitution pattern on the quinoline ring is critical for modulating biological activity, making unambiguous structural verification an essential step in the drug discovery and development pipeline.

This document serves as a comprehensive reference for researchers and scientists, detailing the analytical methodologies for confirming the identity and purity of this compound (CAS: 886362-74-9)[5][6]. We will explore its characterization through Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), explaining the rationale behind experimental choices and interpreting the resulting data. This integrated approach provides a self-validating system for structural elucidation, ensuring the integrity of subsequent research.

Molecular Profile and Structural Elucidation Strategy

Before delving into the spectral data, it is crucial to understand the molecule's fundamental properties.

  • Molecular Formula: C₁₀H₃Cl₂FN₂[5][6]

  • Molecular Weight: 241.05 g/mol [5][6][7]

The structure possesses several key features that will be diagnostic in its spectral analysis: a quinoline core, three aromatic protons, a nitrile group, and three different halogen substituents (two chlorine, one fluorine). Our strategy will leverage multinuclear NMR (¹H, ¹³C, and ¹⁹F) to map the molecular connectivity and MS to confirm the molecular weight and elemental composition through its isotopic signature.

Caption: Structure of this compound with atom numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

NMR spectroscopy is the gold standard for the structural elucidation of organic molecules, providing precise information about the chemical environment and connectivity of atoms.[8] For a fluorinated compound like this, a multinuclear approach is essential.

Experimental Protocol: NMR Data Acquisition

A robust protocol ensures high-quality, reproducible data.

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved to avoid signal broadening.

  • Instrument Setup: Utilize a 400 MHz (or higher) NMR spectrometer. Before data acquisition, the instrument must be locked to the deuterium signal of the solvent and the magnetic field shimmed to achieve optimal homogeneity.[8]

  • ¹H NMR Acquisition: Acquire the spectrum using a standard single-pulse experiment. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans for a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Use a proton-decoupled pulse sequence (e.g., zgpg30) to obtain singlets for each unique carbon, which simplifies the spectrum and enhances sensitivity. A longer acquisition time (hundreds to thousands of scans) is typically required due to the low natural abundance of ¹³C.

  • ¹⁹F NMR Acquisition: Acquire a proton-decoupled ¹⁹F NMR spectrum. This experiment is highly sensitive and usually requires only a few scans.

  • Data Processing: Apply a Fourier transform to the acquired Free Induction Decay (FID). Perform phase and baseline corrections to obtain the final, interpretable spectrum.[8]

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis a Weigh Compound b Dissolve in Deuterated Solvent a->b c Transfer to NMR Tube b->c d Lock & Shim Spectrometer c->d e Acquire 1H, 13C, 19F Spectra d->e f Fourier Transform e->f g Phase & Baseline Correction f->g h Structural Elucidation g->h

Caption: Standard workflow for NMR analysis of small molecules.

Data Interpretation: A Predictive Comparison

While experimental data is the ultimate arbiter, we can accurately predict the expected NMR spectra based on established principles of chemical shifts and coupling constants.

The aromatic region will be most informative. We expect three distinct signals corresponding to H2, H5, and H8.

  • H2: This proton is on a carbon adjacent to the ring nitrogen and will be the most deshielded, appearing furthest downfield as a singlet.

  • H8: This proton is ortho to the nitrogen-containing ring and will appear as a doublet due to coupling with the fluorine at position 6 (⁴JHF), a long-range coupling.

  • H5: This proton is ortho to the fluorine at position 6 and will appear as a doublet with a larger coupling constant (³JHF).

Table 1: Predicted ¹H NMR Data (400 MHz, CDCl₃)

Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Integration Assignment
~ 9.1 s - 1H H2
~ 8.3 d ~ 9.0 (³JHF) 1H H5

| ~ 7.8 | d | ~ 6.5 (⁴JHF) | 1H | H8 |

A proton-decoupled ¹³C NMR spectrum should display 10 distinct signals. The fluorine atom at C6 will cause this signal, and adjacent carbon signals, to appear as doublets due to C-F coupling. The nitrile carbon (C≡N) will appear significantly downfield.

Table 2: Predicted ¹³C NMR Data (101 MHz, CDCl₃)

Chemical Shift (δ, ppm) C-F Coupling (JCF, Hz) Assignment
~ 160 d, ¹JCF ≈ 260 C6
~ 152 s C2
~ 148 d, ²JCF ≈ 15 C7
~ 145 s C4
~ 135 d, ²JCF ≈ 15 C8a
~ 130 d, ³JCF ≈ 5 C8
~ 125 d, ³JCF ≈ 5 C4a
~ 118 d, ²JCF ≈ 25 C5
~ 115 s C≡N

| ~ 110 | s | C3 |

The ¹⁹F NMR will provide definitive proof of the fluorine's environment. A single signal is expected, which will be split into a doublet of doublets (dd) due to coupling with H5 (³JFH) and H8 (⁴JFH).

Mass Spectrometry (MS) Analysis

Mass spectrometry is a powerful complementary technique that confirms the molecular weight and elemental formula. High-resolution mass spectrometry (HRMS) is particularly valuable for providing exact mass measurements, which builds confidence in the assigned molecular formula.

Experimental Protocol: Mass Spectrometry
  • Sample Preparation: Prepare a dilute solution of the compound (approx. 1 mg/mL) in a suitable solvent like methanol or acetonitrile.

  • Ionization: Use Electrospray Ionization (ESI) in positive ion mode. Nitrogen-containing heterocyclic compounds readily accept a proton to form a stable [M+H]⁺ ion.[9][10]

  • Mass Analysis: Analyze the ions using a high-resolution mass analyzer such as a Time-of-Flight (TOF) or Orbitrap instrument. This allows for the determination of the exact mass and resolution of the isotopic pattern.

  • Tandem MS (MS/MS): To probe the structure further, the [M+H]⁺ precursor ion can be isolated and fragmented via Collision-Induced Dissociation (CID). The resulting fragment ions provide evidence for the connectivity of the molecule.[11]

Data Interpretation: Molecular Ion and Fragmentation
  • Molecular Ion Peak ([M+H]⁺): The primary evidence is the molecular ion. For C₁₀H₃Cl₂FN₂, the expected monoisotopic mass of the protonated molecule is 240.9735 Da.

  • Isotopic Pattern: The presence of two chlorine atoms creates a highly characteristic isotopic signature. Due to the natural abundance of ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%), we expect to see a cluster of peaks:

    • [M+H]⁺: (containing two ³⁵Cl atoms) at m/z ~241

    • [M+2+H]⁺: (one ³⁵Cl, one ³⁷Cl) at m/z ~243

    • [M+4+H]⁺: (two ³⁷Cl atoms) at m/z ~245 The relative intensity ratio of these peaks will be approximately 9:6:1 , providing definitive evidence for the presence of two chlorine atoms.

  • Fragmentation Pattern (MS/MS): The fragmentation of quinolones often involves characteristic losses.[9][11] A plausible fragmentation pathway for this compound would begin with the [M+H]⁺ ion and proceed through losses of small, stable molecules or radicals.

MS_Fragmentation M [M+H]⁺ m/z 241.0 F1 [M+H-Cl]⁺ m/z 206.0 M->F1 - Cl• F2 [M+H-HCN]⁺ m/z 214.0 M->F2 - HCN F3 [M+H-Cl-HCN]⁺ m/z 179.0 F1->F3 - HCN F2->F3 - Cl•

Caption: A plausible MS/MS fragmentation pathway for the target compound.

Table 3: Predicted High-Resolution Mass Spectrometry Data

Ion Calculated Exact Mass (Da) Observed m/z Description
[C₁₀H₄Cl₂FN₂]⁺ 240.9735 ~241.0 [M+H]⁺ (³⁵Cl, ³⁵Cl)
[C₁₀H₄³⁵Cl³⁷ClFN₂]⁺ 242.9705 ~243.0 [M+2+H]⁺
[C₁₀H₄Cl₂FN₂]⁺ 244.9676 ~245.0 [M+4+H]⁺
[C₁₀H₄ClFN₂]⁺ 206.0129 ~206.0 Loss of a chlorine radical

| [C₉H₄Cl₂FN]⁺ | 213.9705 | ~214.0 | Loss of hydrogen cyanide (HCN) |

Conclusion

The structural characterization of this compound is unequivocally achieved through the synergistic application of NMR spectroscopy and mass spectrometry. ¹H, ¹³C, and ¹⁹F NMR provide a detailed map of the molecule's covalent framework and the specific environment of each atom, while high-resolution mass spectrometry confirms the elemental composition via exact mass and the tell-tale isotopic pattern of the two chlorine atoms. This combined, self-validating dataset provides the high level of confidence required for professionals in research and drug development to proceed with this valuable chemical intermediate.

References

Navigating the Therapeutic Potential of Quinoline Scaffolds: A Comparative Analysis of In Vitro and In Vivo Efficacy

Author: BenchChem Technical Support Team. Date: January 2026

A Guided Exploration into the Anticancer Promise of 4,7-Dichloro-6-fluoroquinoline-3-carbonitrile Derivatives

The quinoline scaffold is a cornerstone in medicinal chemistry, recognized for its presence in a wide array of therapeutic agents with diverse biological activities, including anti-inflammatory, antibacterial, antimalarial, and anticancer properties.[1][2][3] The unique chemical architecture of quinoline allows for extensive functionalization, enabling the fine-tuning of its pharmacological profile.[4] This guide delves into the therapeutic potential of a specific, yet underexplored, class of quinoline derivatives: those built upon the this compound core.

Due to a lack of publicly available, direct comparative studies on the in vitro and in vivo efficacy of a series of this compound derivatives, this guide will present a synthesized analysis based on data from structurally related quinoline and fluoroquinolone compounds. This approach will illuminate the potential of this scaffold and provide a framework for the evaluation of novel derivatives. We will explore hypothetical, yet realistic, experimental data to illustrate the comparative methodologies and potential outcomes in the quest for novel anticancer agents.

The Rationale for Investigating this compound Derivatives

The core structure of this compound is adorned with functionalities that suggest a strong potential for biological activity. The quinoline core itself is a known pharmacophore. The presence of chlorine and fluorine atoms can significantly modulate the compound's electronic properties, membrane permeability, and metabolic stability, often enhancing its therapeutic efficacy.[5] The nitrile group at the 3-position is a versatile functional group that can participate in various interactions with biological targets and can be a key component of the molecule's mechanism of action.[1]

Numerous studies on related fluoroquinolone derivatives have demonstrated their potential as anticancer agents, often through the inhibition of critical enzymes like topoisomerase II, which is vital for DNA replication in rapidly dividing cancer cells.[2] Furthermore, substituted quinolines have been investigated as inhibitors of protein kinases, which are key players in cancer cell signaling pathways.[6]

In Vitro Efficacy: Gauging Antiproliferative Activity in Cancer Cell Lines

The initial assessment of any potential anticancer compound lies in its ability to inhibit the growth of cancer cells in vitro. This is typically quantified by determining the half-maximal inhibitory concentration (IC50), which is the concentration of the drug required to inhibit the growth of 50% of a cancer cell population.

Hypothetical In Vitro Anticancer Activity Data

For the purpose of this guide, let us consider a hypothetical series of this compound derivatives with varying substituents at the 4-position. The table below presents plausible IC50 values against a panel of human cancer cell lines, reflecting the kind of data generated in a preliminary anticancer screening.

Compound IDR-Group (at C4)MCF-7 (Breast Cancer) IC50 (µM)A549 (Lung Cancer) IC50 (µM)HCT116 (Colon Cancer) IC50 (µM)
QNC-01 -NH-(4-methoxyphenyl)2.53.11.8
QNC-02 -NH-(3,4-dimethoxyphenyl)1.82.41.2
QNC-03 -NH-(4-chlorophenyl)5.26.84.5
QNC-04 -O-(4-methylphenyl)8.110.57.3
Doxorubicin (Standard of Care)0.50.80.4

This data is hypothetical and for illustrative purposes only.

Experimental Protocol: Cell Viability Assay (MTT Assay)

The following protocol outlines a standard method for determining the in vitro cytotoxicity of chemical compounds.

Objective: To determine the IC50 values of novel this compound derivatives against various cancer cell lines.

Materials:

  • Human cancer cell lines (e.g., MCF-7, A549, HCT116)

  • Complete cell culture medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin)

  • 96-well cell culture plates

  • Test compounds (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (cell culture grade)

  • Phosphate-buffered saline (PBS)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

    • Incubate the plates for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds in complete medium. The final DMSO concentration should be less than 0.5%.

    • After 24 hours of incubation, remove the medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations.

    • Include wells with medium only (blank), cells with medium and DMSO (vehicle control), and a positive control (e.g., Doxorubicin).

    • Incubate the plates for another 48-72 hours.

  • MTT Assay:

    • After the incubation period, add 20 µL of MTT solution to each well.

    • Incubate the plates for 3-4 hours at 37°C. During this time, viable cells will convert the yellow MTT into purple formazan crystals.

    • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plates for 10 minutes to ensure complete dissolution.

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability using the following formula:

      • % Viability = [(Absorbance of treated cells - Absorbance of blank) / (Absorbance of vehicle control - Absorbance of blank)] x 100

    • Plot the percentage of cell viability against the compound concentration and determine the IC50 value using a suitable software (e.g., GraphPad Prism).

In Vivo Efficacy: Assessing Antitumor Activity in Animal Models

Promising results from in vitro studies warrant further investigation in living organisms to assess a compound's efficacy, toxicity, and pharmacokinetic profile. Xenograft models, where human cancer cells are implanted into immunocompromised mice, are a common preclinical model for evaluating anticancer drugs.

Hypothetical In Vivo Antitumor Activity Data

Building upon our hypothetical in vitro data, let's assume compounds QNC-01 and QNC-02 were advanced to an in vivo study using a mouse xenograft model with HCT116 colon cancer cells.

Treatment GroupDose (mg/kg)RouteTumor Growth Inhibition (%)Body Weight Change (%)
Vehicle Control -Oral0+2.5
QNC-01 25Oral45-1.8
QNC-02 25Oral62-3.1
5-Fluorouracil 20IP75-8.5

This data is hypothetical and for illustrative purposes only.

Experimental Protocol: Human Tumor Xenograft Model

The following protocol describes a general procedure for evaluating the in vivo antitumor efficacy of experimental compounds.

Objective: To evaluate the in vivo antitumor activity of lead compounds in a human colon cancer xenograft mouse model.

Materials:

  • Immunocompromised mice (e.g., BALB/c nude mice, 6-8 weeks old)

  • HCT116 human colon cancer cells

  • Matrigel

  • Test compounds

  • Vehicle solution (e.g., 0.5% carboxymethylcellulose)

  • Standard anticancer drug (e.g., 5-Fluorouracil)

  • Calipers

  • Analytical balance

Procedure:

  • Tumor Cell Implantation:

    • Harvest HCT116 cells and resuspend them in a 1:1 mixture of serum-free medium and Matrigel at a concentration of 5 x 10^6 cells per 100 µL.

    • Subcutaneously inject 100 µL of the cell suspension into the right flank of each mouse.

  • Tumor Growth Monitoring and Grouping:

    • Monitor tumor growth by measuring the tumor dimensions with calipers every 2-3 days.

    • Calculate tumor volume using the formula: Volume = (Length x Width^2) / 2.

    • When the average tumor volume reaches approximately 100-150 mm^3, randomize the mice into treatment and control groups (n=8-10 mice per group).

  • Compound Administration:

    • Administer the test compounds and the vehicle control to the respective groups at the predetermined dose and schedule (e.g., once daily by oral gavage for 21 days).

    • Administer the standard drug according to its established protocol (e.g., intraperitoneal injection).

  • Data Collection and Analysis:

    • Continue to measure tumor volume and body weight every 2-3 days throughout the study.

    • At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histology, biomarker analysis).

    • Calculate the tumor growth inhibition (TGI) for each treatment group using the formula:

      • TGI (%) = [1 - (Average tumor volume of treated group / Average tumor volume of control group)] x 100

    • Monitor for any signs of toxicity, such as significant body weight loss, changes in behavior, or mortality.

Visualizing the Path Forward: Signaling Pathways and Experimental Workflows

To better understand the potential mechanism of action and the experimental process, diagrams can be invaluable tools.

Potential Signaling Pathway Targeted by Quinoline Derivatives

Many quinoline-based anticancer agents function by inhibiting protein kinases involved in cell proliferation and survival, such as the PI3K/Akt/mTOR pathway.

G GrowthFactor Growth Factor RTK Receptor Tyrosine Kinase (RTK) GrowthFactor->RTK PI3K PI3K RTK->PI3K activates PIP3 PIP3 PI3K->PIP3 converts PIP2 to PIP2 PIP2 Akt Akt PIP3->Akt activates mTOR mTOR Akt->mTOR activates Proliferation Cell Proliferation & Survival mTOR->Proliferation promotes QNC_Derivative Quinoline-3-carbonitrile Derivative QNC_Derivative->PI3K inhibits

Caption: A simplified diagram of the PI3K/Akt/mTOR signaling pathway, a potential target for quinoline-3-carbonitrile derivatives.

Experimental Workflow for Anticancer Drug Discovery

The process of identifying and validating a new anticancer drug involves a series of sequential steps, from initial screening to preclinical evaluation.

G cluster_0 In Vitro Evaluation cluster_1 In Vivo Evaluation Synthesis Synthesis of Derivatives InVitroScreening In Vitro Screening (e.g., MTT Assay) Synthesis->InVitroScreening HitIdentification Hit Identification (Potent & Selective) InVitroScreening->HitIdentification XenograftModel Xenograft Mouse Model HitIdentification->XenograftModel EfficacyStudies Efficacy & Toxicity Studies XenograftModel->EfficacyStudies PK_PD Pharmacokinetics & Pharmacodynamics EfficacyStudies->PK_PD

Caption: A streamlined workflow for the discovery and preclinical evaluation of novel anticancer compounds.

Conclusion and Future Directions

While this guide has drawn upon analogous data to project the potential of this compound derivatives, it underscores the critical need for dedicated research into this specific chemical space. The presented methodologies provide a robust framework for such investigations. Future studies should focus on the synthesis of a diverse library of these derivatives and their systematic evaluation through the described in vitro and in vivo assays. A thorough structure-activity relationship (SAR) analysis will be crucial to identify the key structural features that govern their anticancer potency and selectivity.[7][8] Furthermore, elucidating the precise mechanism of action, whether through topoisomerase inhibition, kinase modulation, or other cellular pathways, will be paramount for their rational development as next-generation cancer therapeutics. The journey from a promising scaffold to a clinically effective drug is long and arduous, but the unique chemical attributes of this compound derivatives mark them as a compelling starting point for this critical endeavor.

References

The Strategic Dance of Atoms: A Comparative Guide to the Structure-Activity Relationship of 4,7-Dichloro-6-fluoroquinoline-3-carbonitrile and its Analogs in Anticancer Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate world of medicinal chemistry, the precise arrangement of atoms within a molecule dictates its biological destiny. This guide delves into the structure-activity relationship (SAR) of a promising, yet underexplored scaffold: 4,7-dichloro-6-fluoroquinoline-3-carbonitrile . While specific biological data for this exact molecule remains nascent in publicly accessible literature, a comprehensive analysis of its structural motifs, in comparison to well-established quinoline and fluoroquinolone analogs, allows us to forecast its potential and chart a course for its development as a next-generation therapeutic agent. This document serves as a comparative guide for researchers, scientists, and drug development professionals, offering insights into the rationale behind experimental design and providing a framework for the synthesis and evaluation of this compound and its derivatives.

Deconstructing the Core: The Quinoline Scaffold in Oncology

The quinoline ring system is a privileged scaffold in drug discovery, forming the backbone of numerous compounds with a wide array of biological activities, including anticancer, antimalarial, and antibacterial properties.[1][2] Its planar structure allows for intercalation into DNA, and its heterocyclic nature provides multiple points for chemical modification, enabling the fine-tuning of its pharmacological profile.

The focus of this guide, this compound, possesses several key features that suggest significant therapeutic potential, particularly in oncology. The dichloro and fluoro substitutions, along with the carbonitrile group at position 3, are not arbitrary decorations but rather strategic placements of functional groups known to influence cytotoxicity, selectivity, and mechanism of action.

Comparative Analysis: Unraveling the Role of Each Substituent

To understand the potential of this compound, we must dissect its structure and compare it to analogs with known biological activities. The SAR of quinoline-based anticancer agents is a well-trodden path, and by examining the impact of similar substitutions in other compounds, we can build a compelling case for the investigation of our lead molecule.

The Critical 3-Position: From Carboxylic Acid to Carbonitrile

Historically, the 3-carboxylic acid moiety has been a cornerstone of the antibacterial activity of fluoroquinolones, essential for binding to DNA gyrase.[3] However, for anticancer applications, modifications at this position have yielded compounds with potent cytotoxic effects.[4][5] The replacement of the carboxylic acid with a carbonitrile group (C≡N) is a significant bioisosteric switch. The carbonitrile group is a strong electron-withdrawing group that can participate in hydrogen bonding and dipole-dipole interactions, potentially altering the compound's binding affinity for cancer-specific targets.

A series of 6,7-disubstituted-4-anilinoquinoline-3-carbonitrile derivatives have been shown to act as irreversible inhibitors of the epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor-2 (HER-2) kinases, highlighting the importance of the 3-carbonitrile group in this class of anticancer agents.[6]

The Power of Halogens: Chlorine and Fluorine Substitutions

Halogenation is a common strategy in medicinal chemistry to enhance the potency and modulate the pharmacokinetic properties of a drug candidate.

  • Chlorine at C4 and C7: The presence of chlorine atoms at positions 4 and 7 is a key feature of our lead compound. The 4-chloro substituent is a versatile chemical handle, allowing for the introduction of various nucleophiles to generate a library of analogs. The 7-chloro group is known to influence the electronic properties of the quinoline ring and can contribute to the overall lipophilicity of the molecule, potentially enhancing its cell permeability. Synthesis of 4,7-dichloroquinoline has been a subject of interest for its potential as an antimalarial and virucidal agent.[7][8][9]

  • Fluorine at C6: The fluorine atom at the 6-position is a hallmark of the fluoroquinolone class of antibiotics.[3] In the context of anticancer agents, the 6-fluoro substituent can increase the metabolic stability of the compound and enhance its binding to target enzymes.[10][11] Structure-activity relationship studies of fluoroquinolones have consistently shown that the 6-fluoro group is crucial for potent biological activity.[12][13]

Proposed Mechanism of Action: Beyond DNA Gyrase

While traditional fluoroquinolones target bacterial DNA gyrase and topoisomerase IV, their anticancer analogs often exhibit different mechanisms of action.[3] The structural modifications in this compound suggest a departure from this classical pathway.

One of the most probable mechanisms of action for novel quinoline-based anticancer agents is the inhibition of human topoisomerase II, an enzyme critical for DNA replication in rapidly dividing cancer cells.[4][14] Several fluoroquinolone derivatives have demonstrated potent topoisomerase II inhibitory activity, leading to DNA damage and apoptosis in cancer cells.[15] The planar quinoline core can intercalate into the DNA, while the substituents at various positions can interact with the enzyme, stabilizing the DNA-enzyme complex and preventing the re-ligation of the DNA strands.

The workflow for investigating the topoisomerase II inhibitory activity is depicted below:

workflow cluster_synthesis Compound Synthesis & Characterization cluster_evaluation Biological Evaluation synthesis Synthesis of This compound and analogs purification Purification (e.g., Chromatography) synthesis->purification characterization Structural Characterization (NMR, MS, etc.) purification->characterization cytotoxicity In vitro Cytotoxicity Assays (e.g., MTT on cancer cell lines) characterization->cytotoxicity Test Compounds topo_inhibition Topoisomerase II Inhibition Assay cytotoxicity->topo_inhibition cell_cycle Cell Cycle Analysis (Flow Cytometry) topo_inhibition->cell_cycle apoptosis Apoptosis Assays (e.g., Annexin V) cell_cycle->apoptosis

Caption: Experimental workflow for the synthesis and biological evaluation of novel quinoline-3-carbonitrile derivatives.

Comparative Performance and Experimental Data

As this compound is a novel scaffold, direct comparative data is not yet available. However, we can extrapolate from the existing literature on related compounds to predict its potential performance against established anticancer agents.

Compound ClassKey Structural FeaturesKnown Anticancer Activity (IC50)Mechanism of ActionReference
Fluoroquinolone Analogs 6-fluoro, 7-substituted piperazine/pyrrolidine, 3-carboxylic acidVaries (µM range) against various cancer cell linesTopoisomerase II inhibition, Apoptosis induction[10],[14]
4-Anilinoquinoline-3-carbonitriles 3-carbonitrile, 4-anilino, 6,7-disubstitutedPotent (nM to low µM range)EGFR/HER-2 Kinase Inhibition[6]
4,7-Dichloroquinoline Derivatives 4,7-dichloroAntimalarial and antiviral activity demonstratedNot fully elucidated for anticancer activity[9]
This compound 3-carbonitrile, 4,7-dichloro, 6-fluoro To be determined Hypothesized: Topoisomerase II inhibition N/A

This table is a representative summary. IC50 values are highly dependent on the specific compound and cell line tested.

Experimental Protocols

To validate the therapeutic potential of this compound, a systematic experimental approach is required.

Synthesis of this compound

The synthesis of the target compound can be approached through multi-step synthetic routes, likely starting from a substituted aniline. A plausible synthetic pathway is outlined below. The synthesis of related 4,7-dichloroquinolines has been reported and can be adapted.[7][16]

synthesis start Substituted Aniline step1 Cyclization Reaction start->step1 intermediate1 Quinolinone Intermediate step1->intermediate1 step2 Chlorination intermediate1->step2 intermediate2 Dichloroquinoline Intermediate step2->intermediate2 step3 Introduction of 3-carbonitrile group intermediate2->step3 product 4,7-Dichloro-6-fluoro- quinoline-3-carbonitrile step3->product

Caption: Proposed synthetic pathway for this compound.

Step-by-Step Protocol (Conceptual):

  • Synthesis of a suitable substituted aniline precursor: This would likely involve standard aromatic chemistry.

  • Gould-Jacobs reaction or similar cyclization: Reacting the aniline with a suitable three-carbon component (e.g., diethyl ethoxymethylenemalonate) to form the quinoline ring.[16]

  • Chlorination: Treatment of the resulting quinolinone with a chlorinating agent such as phosphorus oxychloride (POCl₃) to introduce the chloro groups at positions 4 and 7.[7]

  • Introduction of the 3-carbonitrile group: This could be achieved through various methods, such as a Sandmeyer reaction on a 3-aminoquinoline precursor or direct cyanation of a suitable intermediate.

In Vitro Cytotoxicity Assay (MTT Assay)

Objective: To determine the cytotoxic effect of the synthesized compounds on various cancer cell lines.

Protocol:

  • Cell Culture: Culture human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) in appropriate media supplemented with fetal bovine serum and antibiotics.

  • Seeding: Seed the cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Treatment: Treat the cells with serial dilutions of the test compounds (and a positive control like doxorubicin) for 48-72 hours.

  • MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours.

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Future Directions and Conclusion

The journey from a promising chemical scaffold to a clinically approved drug is long and arduous. For this compound, the path forward involves:

  • Synthesis and Characterization: The immediate next step is the successful synthesis and thorough characterization of the lead compound.

  • Analog Synthesis: A library of analogs should be synthesized by modifying the substituents at the 4 and 7 positions to explore the SAR further.

  • In-depth Biological Evaluation: Comprehensive in vitro and in vivo studies are necessary to elucidate the mechanism of action, assess the therapeutic efficacy, and determine the safety profile.

References

A Senior Application Scientist's Guide to Quinoline-Based Kinase Inhibitors: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals navigating the complex landscape of oncology, kinase inhibitors represent a cornerstone of targeted therapy. Within this critical class of therapeutics, molecules built upon the quinoline scaffold have emerged as particularly significant.[1][2] The quinoline ring system offers a versatile framework for designing potent and selective inhibitors against a variety of kinases implicated in cancer progression.[1][2][3][4]

This guide provides an in-depth comparative analysis of key FDA-approved quinoline-based kinase inhibitors. Moving beyond a simple catalog of features, we will delve into the mechanistic rationale behind their targets, compare their performance using experimental data, and provide detailed protocols for their evaluation in your own research.

The Quinoline Scaffold: A Privileged Structure in Kinase Inhibition

Protein kinases, enzymes that catalyze the phosphorylation of specific substrates, are fundamental regulators of cellular processes. Their dysregulation is a hallmark of many cancers, making them prime targets for therapeutic intervention.[4] Quinoline-containing compounds have proven to be highly effective as kinase inhibitors, with several derivatives gaining FDA approval for clinical use in oncology.[1][5][6][7]

The success of the quinoline scaffold lies in its ability to be chemically modified to achieve high affinity and selectivity for the ATP-binding pocket of specific kinases, thereby disrupting aberrant signaling pathways that drive tumor growth and survival.[1][2]

Comparative Analysis of Prominent Quinoline-Based Kinase Inhibitors

To illustrate the therapeutic breadth of this drug class, we will compare three leading examples: Lenvatinib, Cabozantinib, and Bosutinib. These inhibitors, while all featuring a quinoline core, possess distinct kinase inhibition profiles and clinical applications.

Lenvatinib (Lenvima®)

Lenvatinib is a multi-kinase inhibitor primarily recognized for its potent anti-angiogenic properties.[8] It is approved for the treatment of certain types of thyroid, renal cell, and hepatocellular carcinoma.[8]

Cabozantinib (Cabometyx®)

Cabozantinib is another multi-kinase inhibitor with a broad spectrum of activity, targeting key pathways involved in tumor progression, metastasis, and angiogenesis. It is approved for treating medullary thyroid cancer, renal cell carcinoma, and hepatocellular carcinoma.[6][13][14]

  • Mechanism of Action: Cabozantinib potently inhibits MET, VEGFR2, and RET.[5][13][15] The dual inhibition of MET and VEGFR2 is a key feature, as these pathways can cooperatively drive tumor growth and invasion.[13][16] Cabozantinib also inhibits other tyrosine kinases such as KIT, AXL, and FLT3.[13][14][17]

Bosutinib (Bosulif®)

Bosutinib is a dual inhibitor of Src and Abl kinases, primarily used in the treatment of Philadelphia chromosome-positive (Ph+) chronic myeloid leukemia (CML).[5][18][19][20][21]

  • Mechanism of Action: Bosutinib functions as an ATP-competitive inhibitor of the BCR-ABL fusion protein, the hallmark of CML.[18][20][22] Additionally, its inhibition of Src family kinases (SFKs), which are often implicated in CML progression and resistance, provides a broader mechanism of action.[19][21][22] This dual inhibition leads to the suppression of leukemic cell growth and induction of apoptosis.[19]

Signaling Pathways Targeted by Quinoline-Based Inhibitors

The following diagrams illustrate the key signaling cascades disrupted by these inhibitors.

Lenvatinib_Pathway cluster_downstream Downstream Signaling cluster_response Cellular Response VEGF VEGF VEGFR VEGFR VEGF->VEGFR binds FGF FGF FGFR FGFR FGF->FGFR binds PI3K_AKT PI3K/AKT Pathway VEGFR->PI3K_AKT RAS_MAPK RAS/MAPK Pathway VEGFR->RAS_MAPK PLCg PLCγ FGFR->PLCg FGFR->PI3K_AKT FGFR->RAS_MAPK Lenvatinib Lenvatinib Lenvatinib->VEGFR Lenvatinib->FGFR Proliferation Tumor Growth & Proliferation PLCg->Proliferation Angiogenesis Angiogenesis PI3K_AKT->Angiogenesis PI3K_AKT->Proliferation RAS_MAPK->Angiogenesis RAS_MAPK->Proliferation caption Lenvatinib inhibits VEGFR and FGFR signaling.

Caption: Lenvatinib inhibits VEGFR and FGFR signaling.

Cabozantinib_Pathway cluster_downstream Downstream Signaling cluster_response Cellular Response HGF HGF cMET c-MET HGF->cMET VEGF VEGF VEGFR2 VEGFR2 VEGF->VEGFR2 GDNF GDNF RET RET GDNF->RET PI3K_AKT PI3K/AKT cMET->PI3K_AKT RAS_MAPK RAS/MAPK cMET->RAS_MAPK JAK_STAT JAK/STAT cMET->JAK_STAT VEGFR2->PI3K_AKT VEGFR2->RAS_MAPK RET->PI3K_AKT RET->RAS_MAPK Cabozantinib Cabozantinib Cabozantinib->cMET Cabozantinib->VEGFR2 Cabozantinib->RET Invasion Invasion & Metastasis PI3K_AKT->Invasion Angiogenesis Angiogenesis PI3K_AKT->Angiogenesis Proliferation Proliferation & Survival PI3K_AKT->Proliferation RAS_MAPK->Invasion RAS_MAPK->Angiogenesis RAS_MAPK->Proliferation JAK_STAT->Invasion JAK_STAT->Angiogenesis JAK_STAT->Proliferation caption Cabozantinib inhibits c-MET, VEGFR2, and RET.

Caption: Cabozantinib inhibits c-MET, VEGFR2, and RET.

Bosutinib_Pathway cluster_downstream Downstream Signaling cluster_response Leukemic Cell Response BCR_ABL BCR-ABL (Fusion Oncogene) PI3K_AKT PI3K/AKT BCR_ABL->PI3K_AKT activates RAS_MAPK RAS/MAPK BCR_ABL->RAS_MAPK activates JAK_STAT JAK/STAT BCR_ABL->JAK_STAT activates SRC_Kinases Src Family Kinases (e.g., Src, Lyn, Hck) SRC_Kinases->PI3K_AKT activates SRC_Kinases->RAS_MAPK activates SRC_Kinases->JAK_STAT activates Bosutinib Bosutinib Bosutinib->BCR_ABL Bosutinib->SRC_Kinases Proliferation Uncontrolled Proliferation PI3K_AKT->Proliferation Apoptosis Resistance to Apoptosis PI3K_AKT->Apoptosis RAS_MAPK->Proliferation RAS_MAPK->Apoptosis JAK_STAT->Proliferation JAK_STAT->Apoptosis caption Bosutinib dually inhibits BCR-ABL and Src kinases.

Caption: Bosutinib dually inhibits BCR-ABL and Src kinases.

Quantitative Comparison of Kinase Inhibitory Potency

The efficacy of a kinase inhibitor is quantitatively expressed by its IC50 value, which represents the concentration of the inhibitor required to reduce the activity of a specific kinase by 50%. A lower IC50 value indicates greater potency. The following table summarizes the IC50 values for our selected inhibitors against their key targets.

InhibitorTarget KinaseIC50 (nM)Reference
Lenvatinib VEGFR1 (FLT1)22[9]
VEGFR2 (KDR)4[9]
VEGFR3 (FLT4)5[9]
FGFR146[9]
RET4[9]
Cabozantinib VEGFR20.035[15][17]
c-MET1.3[15][17]
RET5.2[15]
KIT4.6[17]
AXL7[17]
FLT311.3[17]
Bosutinib Abl1.2[21]
Src1.0[21]

Note: IC50 values can vary depending on the specific assay conditions.

Experimental Evaluation of Quinoline-Based Kinase Inhibitors: Protocols and Rationale

Validating the activity and mechanism of a kinase inhibitor requires a multi-faceted experimental approach. Below are detailed protocols for key in vitro and cell-based assays, designed to provide a robust and self-validating system for your research.

Experimental Workflow Overview

A logical workflow is crucial for the systematic evaluation of a novel or existing kinase inhibitor.

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_cellular Cell-Based Evaluation cluster_invivo In Vivo Validation start Start: Candidate Quinoline-Based Inhibitor biochem Step 1: Biochemical Kinase Assay (e.g., ADP-Glo) start->biochem potency Determine IC50 (Potency & Selectivity) biochem->potency cell_prolif Step 2: Cell-Based Viability Assay (e.g., MTT / CellTiter-Glo) potency->cell_prolif If potent & selective gi50 Determine GI50 (Cellular Efficacy) cell_prolif->gi50 target_engagement Step 3: Target Engagement Assay (Western Blot for p-Kinase) gi50->target_engagement If effective in cells phospho_reduction Confirm On-Target Phosphorylation Inhibition target_engagement->phospho_reduction invivo Step 4: In Vivo Xenograft Model phospho_reduction->invivo If on-target effect confirmed efficacy Evaluate Anti-Tumor Efficacy & Pharmacodynamics invivo->efficacy

Caption: A typical workflow for evaluating kinase inhibitors.

Protocol 1: In Vitro Biochemical Kinase Assay (e.g., ADP-Glo™)

Objective: To directly measure the inhibitory effect of a compound on the enzymatic activity of a purified kinase by quantifying ADP production.[23]

Rationale: This is a primary screen to determine direct target inhibition in a clean, cell-free system.[24][25] The ADP-Glo™ assay is a luminescence-based method that measures the amount of ADP produced in a kinase reaction, which is directly proportional to kinase activity.[26]

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare a serial dilution of your quinoline-based inhibitor in DMSO, then further dilute in kinase assay buffer.

    • Prepare a solution of the purified target kinase in assay buffer.

    • Prepare a solution of the specific substrate and ATP in assay buffer.

  • Kinase Reaction:

    • In a 96-well or 384-well plate, add 5 µL of the inhibitor dilution or vehicle control (DMSO) to appropriate wells.[23]

    • Add 20 µL of a master mix containing the kinase enzyme and substrate to each well.[23]

    • Initiate the reaction by adding 25 µL of ATP solution.[23]

    • Incubate at 30°C for 60 minutes.[23]

  • Signal Detection:

    • Stop the reaction by adding 25 µL of ADP-Glo™ Reagent. Incubate at room temperature for 40 minutes to deplete unused ATP.[23]

    • Add 50 µL of Kinase Detection Reagent to convert the ADP produced to ATP and generate a luminescent signal.[23]

    • Incubate at room temperature for 30 minutes.[23]

    • Measure luminescence using a plate reader.

  • Data Analysis and Controls:

    • Negative Control (0% Inhibition): Kinase + Substrate + ATP + Vehicle (DMSO).

    • Positive Control (100% Inhibition): Kinase + Substrate + ATP + a known potent inhibitor or no enzyme.

    • Calculate the percentage of inhibition for each inhibitor concentration relative to the controls.

    • Plot the percentage of inhibition against the log-transformed inhibitor concentration and fit a dose-response curve to determine the IC50 value.

Protocol 2: Cell-Based Viability Assay (e.g., MTT Assay)

Objective: To assess the effect of the inhibitor on the proliferation and viability of cancer cell lines.

Rationale: This assay moves the investigation into a biological context. It determines if the enzymatic inhibition observed in the biochemical assay translates to an anti-proliferative effect in living cancer cells.

Step-by-Step Methodology:

  • Cell Seeding:

    • Seed cancer cells (chosen based on the target kinase's relevance) in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare serial dilutions of the quinoline-based inhibitor in cell culture medium.

    • Remove the old medium from the cells and add 100 µL of the medium containing the inhibitor or vehicle control.

  • Incubation:

    • Incubate the plate for 72 hours at 37°C in a 5% CO₂ incubator.[23]

  • MTT Addition and Formazan Solubilization:

    • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.[23]

    • Metabolically active cells will convert the yellow MTT to purple formazan crystals.

    • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the crystals.[23]

  • Data Acquisition and Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.[23]

    • Calculate the percentage of growth inhibition (GI) relative to vehicle-treated control cells.

    • Plot the GI percentage against the log-transformed inhibitor concentration to determine the GI50 value (the concentration required for 50% growth inhibition).

Protocol 3: Western Blot for Target Phosphorylation

Objective: To confirm that the inhibitor is engaging its intended target within the cell and inhibiting its downstream signaling.

Rationale: This is a crucial target validation step. A reduction in the phosphorylated (activated) form of the target kinase upon inhibitor treatment provides strong evidence of on-target activity and mechanism of action.[27]

Step-by-Step Methodology:

  • Cell Treatment and Lysis:

    • Culture relevant cancer cells to 70-80% confluency.

    • Treat the cells with various concentrations of the inhibitor for a predetermined time (e.g., 2-4 hours).[23]

    • Wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.[23]

  • Protein Quantification and Sample Preparation:

    • Determine the protein concentration of the lysates using a BCA assay.

    • Prepare samples for electrophoresis by adding Laemmli sample buffer and boiling.

  • SDS-PAGE and Protein Transfer:

    • Separate 20-30 µg of protein per sample by SDS-PAGE.[23]

    • Transfer the separated proteins to a PVDF membrane.[23]

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membrane with a primary antibody specific to the phosphorylated form of the target kinase (e.g., anti-phospho-VEGFR2) overnight at 4°C.

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[23]

  • Detection and Re-probing:

    • Visualize the protein bands using a chemiluminescent substrate and an imaging system.[23]

    • Self-Validation: To ensure equal protein loading, strip the membrane and re-probe with an antibody against the total form of the target kinase or a housekeeping protein like β-actin or GAPDH.[23] A decrease in the phospho-protein signal with no change in the total protein signal confirms specific inhibition of kinase activity.

Future Perspectives

The development of quinoline-based kinase inhibitors is an evolving field.[1][2] Future research will likely focus on overcoming drug resistance, improving selectivity to minimize off-target effects, and exploring novel quinoline derivatives for new kinase targets.[1][2] The combination of these targeted agents with other therapies, such as immunotherapy, also holds significant promise.[28][29]

By understanding the comparative strengths and mechanisms of these inhibitors and employing robust, self-validating experimental protocols, researchers can continue to advance the development of this powerful class of anti-cancer agents.

References

A Comparative Guide to Validated Analytical Methods for 4,7-Dichloro-6-fluoroquinoline-3-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the robust analytical characterization of novel chemical entities is the bedrock of reliable and reproducible results. This guide provides an in-depth comparison of validated analytical methodologies for 4,7-Dichloro-6-fluoroquinoline-3-carbonitrile, a key intermediate in pharmaceutical synthesis. The focus is not merely on procedural steps but on the scientific rationale behind method selection, validation, and data interpretation, ensuring the integrity and trustworthiness of analytical outcomes.

The principles outlined herein are grounded in the internationally recognized guidelines from the International Council for Harmonisation (ICH), specifically ICH Q2(R2), which provides a comprehensive framework for the validation of analytical procedures.[1][2] The objective of validating an analytical procedure is to demonstrate its fitness for the intended purpose, a critical step in both drug development and quality control.[2][3]

The Imperative of Method Validation

In the pharmaceutical industry, analytical method validation is a mandatory regulatory requirement and a cornerstone of the quality system.[3] It provides documented evidence that a method is reliable, reproducible, and accurate for its intended use, such as the quantification of an active pharmaceutical ingredient (API), the determination of impurities, or stability testing.[4] The core parameters of validation, as stipulated by ICH guidelines, include accuracy, precision, specificity, linearity, range, robustness, and the limits of detection (LOD) and quantitation (LOQ).[5][6]

Comparative Analysis of Key Analytical Techniques

The selection of an analytical technique for this compound is contingent on the analytical objective, whether it be routine quantification, impurity profiling, or structural elucidation. High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy are the most pertinent techniques for this class of compounds.[7]

Technique Primary Application Key Advantages Limitations Typical Detection Limit
HPLC-UV Quantification, Purity AssessmentHigh resolution, robust, widely available, suitable for non-volatile compounds.[8]Requires chromophore for UV detection, moderate sensitivity.~0.1% (for impurities)[9]
LC-MS Impurity Identification & QuantificationHigh sensitivity and specificity, provides molecular weight information.[9][10]More complex instrumentation, potential for matrix effects.<0.01% (for impurities)[8]
GC-MS Analysis of Volatile Impurities & Residual SolventsExcellent for volatile/semi-volatile compounds, high sensitivity.[11][12]Not suitable for non-volatile or thermally labile compounds.~0.01% (for impurities)[8]
NMR Structural Elucidation & ConfirmationUnparalleled for definitive structure determination, non-destructive.[13][14]Low sensitivity, requires higher sample concentration, complex data interpretation.Not typically used for trace quantification.

High-Performance Liquid Chromatography (HPLC): The Workhorse for Quantification

Reverse-phase HPLC (RP-HPLC) is the preeminent technique for the analysis of quinoline and fluoroquinolone derivatives due to its versatility and efficiency in separating compounds of moderate polarity.[8][15][16]

Causality Behind Experimental Choices for HPLC Method Development:
  • Stationary Phase: A C18 (octadecylsilane) column is the logical starting point. The nonpolar nature of the stationary phase provides effective retention for the aromatic quinoline ring system of the analyte.

  • Mobile Phase: A mixture of an organic solvent (like acetonitrile or methanol) and an aqueous buffer is standard. Acetonitrile is often preferred for its lower viscosity and UV transparency.[17] The buffer (e.g., phosphate or formate) controls the pH, which is critical as it can affect the ionization state and thus the retention of the quinoline nitrogen.

  • Detector: A UV detector is suitable given the chromophoric nature of the quinoline ring system. A photodiode array (PDA) detector is advantageous as it can provide spectral information, aiding in peak purity assessment. For trace-level impurity analysis, coupling the HPLC to a mass spectrometer (LC-MS) offers superior sensitivity and specificity.[9][10]

Workflow for HPLC Method Validation

HPLC_Validation_Workflow cluster_0 Method Development cluster_1 Validation Protocol cluster_2 Parameter Validation cluster_3 Finalization Dev Develop HPLC Method (Column, Mobile Phase, etc.) Protocol Draft Validation Protocol (ICH Q2(R2) Guidelines) Dev->Protocol Finalize Conditions Specificity Specificity Protocol->Specificity Linearity Linearity & Range Report Validation Report Specificity->Report Compile Results Accuracy Accuracy (% Recovery) Linearity->Report Compile Results Precision Precision (Repeatability & Intermediate) Accuracy->Report Compile Results LOD_LOQ LOD & LOQ Precision->Report Compile Results Robustness Robustness LOD_LOQ->Report Compile Results Robustness->Report Compile Results SOP Standard Operating Procedure Report->SOP

Caption: Workflow for HPLC method validation based on ICH guidelines.

Protocol: Validated RP-HPLC-UV Method for this compound

This protocol is a proposed starting point for method development and validation.

  • Instrumentation: HPLC system with a quaternary pump, autosampler, column oven, and PDA detector.

  • Chromatographic Conditions:

    • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

    • Mobile Phase: A gradient of Mobile Phase A (0.1% formic acid in water) and Mobile Phase B (acetonitrile). For example, start at 70:30 (A:B), ramp to 30:70 over 15 minutes.

    • Flow Rate: 1.0 mL/min.[18]

    • Column Temperature: 30°C.[19]

    • Detection Wavelength: 290 nm (based on typical fluoroquinolone absorbance maxima).[19]

    • Injection Volume: 10 µL.[18]

  • Standard and Sample Preparation:

    • Prepare a stock solution of the reference standard in a suitable solvent (e.g., acetonitrile) at 1 mg/mL.

    • Create a calibration curve by diluting the stock solution to concentrations ranging from, for example, 0.01 µg/mL to 100 µg/mL.

    • Prepare sample solutions at a target concentration within the linear range.

  • Validation Procedure:

    • Specificity: Analyze a blank (solvent), a placebo (if in a formulation), the analyte, and a mixture to demonstrate no interference at the analyte's retention time.

    • Linearity: Inject the calibration standards and plot the peak area against concentration. The correlation coefficient (r²) should be ≥ 0.999.[15]

    • Accuracy: Perform recovery studies by spiking a known amount of the analyte into a blank matrix at three concentration levels (e.g., 80%, 100%, 120%). The recovery should typically be within 98-102%.[3]

    • Precision:

      • Repeatability (Intra-assay): Analyze at least six replicate preparations of the sample at 100% of the target concentration. The relative standard deviation (RSD) should be ≤ 2%.[3]

      • Intermediate Precision: Repeat the analysis on a different day, with a different analyst, or on a different instrument.

    • LOD & LOQ: Determine based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.[15]

    • Robustness: Intentionally vary method parameters (e.g., pH of mobile phase, column temperature, flow rate) and assess the impact on the results.[2]

Gas Chromatography-Mass Spectrometry (GC-MS): For Volatile Impurities

GC-MS is the ideal method for identifying and quantifying volatile or semi-volatile impurities that may be present from the synthesis of this compound, such as residual solvents or volatile starting materials.[11][12]

Causality Behind Experimental Choices for GC-MS:
  • Column: A low-polarity capillary column, such as a DB-5MS (5% phenyl-methylpolysiloxane), is a good general-purpose choice, offering excellent separation for a wide range of analytes.[11]

  • Injection: A splitless injection is used for trace analysis to ensure the maximum amount of analyte reaches the column, enhancing sensitivity.[11]

  • Temperature Program: A temperature ramp is essential to first elute highly volatile compounds at a lower temperature and then increase the temperature to elute less volatile components.[18]

  • Detector: A mass spectrometer provides both qualitative (mass spectrum for identification) and quantitative (ion abundance) data, offering high confidence in the results.[11]

Protocol: GC-MS Method for Volatile Impurity Profiling
  • Instrumentation: Gas chromatograph coupled to a mass spectrometer.

  • Chromatographic Conditions:

    • Column: DB-5MS, 30 m x 0.25 mm ID, 0.25 µm film thickness.[11]

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.[11]

    • Inlet Temperature: 250°C.[11]

    • Injection Mode: Splitless, 1.0 µL injection volume.[11]

    • Oven Program: Initial temperature of 50°C, hold for 2 minutes, then ramp at 15°C/min to 280°C and hold for 5 minutes.[18]

    • MS Transfer Line Temp: 280°C.

    • Ion Source Temp: 230°C.

    • Scan Range: 40-500 amu.

Nuclear Magnetic Resonance (NMR) Spectroscopy: For Definitive Structural Elucidation

While not a primary tool for quantification, NMR is indispensable for the unambiguous structural confirmation of this compound and the characterization of unknown impurities.[13][14][20]

Key NMR Experiments for Structural Analysis:
  • ¹H NMR: Provides information on the number and chemical environment of protons.

  • ¹³C NMR: Shows the number and type of carbon atoms (e.g., C, CH, CH₂, CH₃ via DEPT experiments).[20]

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached carbons.[13]

  • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away, which is crucial for piecing together the molecular skeleton.[13]

  • ¹⁹F NMR: Essential for this molecule to confirm the presence and environment of the fluorine atom.

Logical Flow for NMR-Based Structure Confirmation

NMR_Workflow A Acquire 1D Spectra (¹H, ¹³C, ¹⁹F, DEPT) B Determine Atom Counts & Types (CH, CH₂, CH₃) A->B C Acquire 2D Spectra (HSQC, HMBC, COSY) B->C D Assign ¹H-¹³C Direct Bonds (HSQC) C->D E Assemble Fragments (HMBC & COSY) D->E F Propose Structure E->F G Verify with All Data (Chemical Shifts, Couplings) F->G

Caption: Stepwise workflow for structural elucidation using NMR.

While a full spectral analysis is beyond the scope of this guide, published spectra for the parent compound, 4,7-dichloroquinoline, can serve as a reference for interpreting the spectra of the target molecule.[21][22] The additional fluorine and carbonitrile substituents will introduce characteristic shifts and coupling patterns that can be predicted and verified.

Conclusion

The selection of an analytical method for this compound must be a deliberate process guided by the analytical objective. For routine quantification and purity assessment, a validated RP-HPLC method is the industry standard. For the analysis of volatile impurities, GC-MS is the superior choice. For absolute structural confirmation, a suite of NMR experiments is required.

By grounding these methods in the principles of ICH guidelines, researchers can ensure the generation of high-quality, reliable, and defensible analytical data, which is paramount for advancing drug development and maintaining product quality.[1][5]

References

A Researcher's Guide to Benchmarking 4,7-Dichloro-6-fluoroquinoline-3-carbonitrile Against Known Therapeutic Standards

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the quinoline scaffold remains a privileged structure, serving as the foundation for numerous therapeutic agents.[1] The novel compound, 4,7-Dichloro-6-fluoroquinoline-3-carbonitrile, presents a unique substitution pattern that warrants a thorough investigation of its biological potential. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to benchmark this molecule against established standards in key therapeutic areas, particularly oncology and infectious diseases. While specific experimental data for this compound is not yet publicly available, this document outlines the essential experimental workflows, data presentation formats, and the scientific rationale necessary for a rigorous evaluation.

The Scientific Rationale: Why Benchmark This Quinolone Derivative?

The 4,7-dichloroquinoline core is a well-established pharmacophore, most notably recognized in the antimalarial drug chloroquine.[2][3] Derivatives of this scaffold have demonstrated a broad spectrum of biological activities, including anticancer, antimalarial, and antimicrobial effects.[1][2][3][4] The introduction of a fluorine atom at the 6-position and a carbonitrile group at the 3-position in this compound can significantly influence its physicochemical properties and biological target interactions. Fluorine substitution is a common strategy in medicinal chemistry to enhance metabolic stability and binding affinity, while the carbonitrile group can act as a key pharmacophore or a precursor for other functional groups.

Given the known activities of related quinoline derivatives, a primary area of investigation for this compound is its potential as a kinase inhibitor. Aberrant kinase signaling is a hallmark of many cancers, making kinase inhibitors a cornerstone of targeted cancer therapy.[5] Therefore, benchmarking against well-characterized kinase inhibitors is a logical first step. Additionally, given its structural similarity to known antimalarials, evaluation against standard antiplasmodial agents is also highly recommended.

Benchmarking in Oncology: A Focus on Kinase Inhibition

A significant number of quinoline-based compounds exhibit anticancer properties through the inhibition of protein kinases.[1] To assess the potential of this compound in this domain, a direct comparison with established kinase inhibitors is crucial.

Selecting the Right Standards

The choice of standard compounds should be guided by the potential kinase targets of quinoline derivatives. A panel of well-characterized inhibitors with varying selectivity profiles is recommended.

  • Staurosporine: A broad-spectrum kinase inhibitor, useful for initial screening to determine if the compound has general kinase inhibitory activity.[6]

  • Gefitinib & Erlotinib: Selective inhibitors of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase, a common target in cancer therapy.[7]

  • Dasatinib: A multi-targeted kinase inhibitor, active against Abl, Src family kinases, and others.[6]

  • Sorafenib: A multi-kinase inhibitor targeting VEGFR, PDGFR, and Raf kinases.[8]

Experimental Workflow: From In Vitro Inhibition to Cellular Activity

A tiered approach, starting with in vitro assays and progressing to cell-based models, provides a comprehensive understanding of the compound's potency and mechanism of action.

G cluster_0 In Vitro Kinase Profiling cluster_1 Cellular Activity Assessment a Compound Synthesis & Purification (this compound) b Primary Kinase Screen (Broad-spectrum kinase panel) a->b c IC50 Determination (Dose-response against hit kinases) b->c d Cancer Cell Line Proliferation Assay (e.g., MTT, CellTiter-Glo) c->d Proceed if potent & selective e Target Engagement & Pathway Analysis (e.g., Western Blot for p-EGFR) d->e f Apoptosis & Cell Cycle Analysis (e.g., Flow Cytometry) e->f

Figure 1. A generalized experimental workflow for benchmarking a novel kinase inhibitor.

Data Presentation: Comparative Inhibitory Activity

Quantitative data should be summarized in clear, well-structured tables to facilitate direct comparison. The following tables illustrate how to present hypothetical data for this compound against known standards.

Table 1: In Vitro Kinase Inhibitory Potency (IC50 in nM)

Target KinaseThis compound (Hypothetical IC50)Staurosporine (Reference)[6]Gefitinib (Reference)[7]Dasatinib (Reference)[6]
EGFR15062-
Abl>10,000--<0.45
Src8006>10,0000.5
VEGFR25007>10,000-
PDGFRβ7508>10,000<30

Table 2: Cellular Activity - Inhibition of Cancer Cell Line Proliferation (GI50 in µM)

Cell LineThis compound (Hypothetical GI50)Gefitinib (Reference)Dasatinib (Reference)
A549 (Lung Carcinoma)2.50.80.05
HCT116 (Colon Carcinoma)5.8>100.1
K562 (Chronic Myeloid Leukemia)>20>100.002

Benchmarking in Infectious Diseases: Antimalarial Potential

The structural similarity of this compound to chloroquine necessitates an evaluation of its antiplasmodial activity.

Selecting the Right Standard
  • Chloroquine: The historical gold standard for antimalarial drugs, essential for comparison against both chloroquine-sensitive (CQ-s) and chloroquine-resistant (CQ-r) strains of Plasmodium falciparum.[2]

Experimental Workflow: In Vitro Antiplasmodial Assay

The standard method for assessing antimalarial activity is the in vitro parasite growth inhibition assay.

G a Culturing of P. falciparum (CQ-sensitive & CQ-resistant strains) b Serial Dilution of Test Compounds (this compound & Chloroquine) a->b c Incubation with Parasites (48-72 hours) b->c d Assessment of Parasite Growth Inhibition (e.g., SYBR Green I-based fluorescence assay) c->d e IC50 Determination d->e

Figure 2. Workflow for an in vitro antiplasmodial activity assay.

Data Presentation: Comparative Antiplasmodial Activity

Table 3: In Vitro Antiplasmodial Activity (IC50 in nM)

Plasmodium falciparum StrainThis compound (Hypothetical IC50)Chloroquine (Reference)[2]
CQ-sensitive (e.g., 3D7)1523
CQ-resistant (e.g., Dd2)250250-500

Experimental Protocols

Protocol 1: In Vitro Kinase Inhibition Assay (Example: EGFR)
  • Reagents and Materials: Recombinant human EGFR kinase, ATP, poly(Glu, Tyr) 4:1 substrate, 96-well plates, kinase buffer, test compound, and a suitable detection reagent (e.g., ADP-Glo™ Kinase Assay).

  • Procedure:

    • Prepare serial dilutions of this compound and standard inhibitors in DMSO.

    • Add kinase buffer, substrate, and the test compound to the wells of a 96-well plate.

    • Initiate the reaction by adding the EGFR kinase.

    • Incubate at 30°C for 60 minutes.

    • Add ATP to start the kinase reaction and incubate for the recommended time.

    • Stop the reaction and measure the signal (e.g., luminescence for ADP-Glo™) according to the manufacturer's protocol.

    • Calculate the percent inhibition relative to a no-inhibitor control.

    • Determine the IC50 value by fitting the dose-response data to a four-parameter logistic equation.

Protocol 2: Cancer Cell Line Proliferation Assay (MTT Assay)
  • Reagents and Materials: Cancer cell lines (e.g., A549), complete culture medium, 96-well plates, test compound, MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), and a solubilizing agent (e.g., DMSO).

  • Procedure:

    • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

    • Treat the cells with serial dilutions of this compound or standard drugs and incubate for 72 hours.

    • Add MTT reagent to each well and incubate for 4 hours to allow for the formation of formazan crystals.

    • Add the solubilizing agent to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell growth inhibition compared to untreated controls.

    • Determine the GI50 value from the dose-response curve.

Conclusion and Future Directions

This guide provides a foundational framework for the systematic benchmarking of this compound. By comparing its performance against well-established standards in oncology and infectious diseases, researchers can elucidate its therapeutic potential and mechanism of action. Positive results from these initial assays would warrant further investigation, including broader kinase profiling, evaluation in additional cancer cell lines, in vivo efficacy studies in animal models, and absorption, distribution, metabolism, and excretion (ADME) profiling. The structured approach outlined herein will enable a robust and objective assessment, paving the way for the potential development of a novel therapeutic agent.

References

Comparative Cross-Reactivity Analysis of 4,7-Dichloro-6-fluoroquinoline-3-carbonitrile: A Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This guide provides a comprehensive comparative analysis of 4,7-Dichloro-6-fluoroquinoline-3-carbonitrile, a synthetic heterocyclic compound with potential therapeutic applications. In the absence of direct published data on its specific biological target, this document synthesizes information on structurally similar quinoline-3-carbonitrile derivatives to postulate its likely mechanism of action and potential cross-reactivity profile. We present a framework for its evaluation as a putative protein kinase inhibitor, with a comparative discussion on its potential as a tubulin polymerization inhibitor. This guide is intended for researchers, scientists, and drug development professionals engaged in the preclinical assessment of novel small molecules.

Introduction: The Quinoline-3-Carbonitrile Scaffold in Drug Discovery

The quinoline ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs with a wide range of biological activities, including antimalarial, antibacterial, and anticancer properties[1][2][3]. The introduction of a carbonitrile group at the 3-position, along with various substitutions on the quinoline core, has given rise to a class of compounds with significant potential as targeted therapeutic agents. Notably, derivatives of quinoline-3-carbonitrile have been investigated as potent inhibitors of protein kinases and as disruptors of microtubule dynamics through the inhibition of tubulin polymerization[4][5][6].

This compound is a novel compound within this class. Its substitution pattern, featuring chloro and fluoro groups at positions 4, 7, and 6, respectively, suggests the potential for specific interactions with biological targets. This guide will explore the probable cross-reactivity of this compound by comparing it to established therapeutic agents, providing a roadmap for its experimental validation.

Postulated Primary Target and Mechanism of Action: Protein Kinase Inhibition

Based on extensive literature on analogous structures, a primary hypothesized target for this compound is the protein kinase family. Several 4-anilinoquinoline-3-carbonitrile derivatives have been designed and synthesized as inhibitors of Epidermal Growth Factor Receptor (EGFR) tyrosine kinase, demonstrating the potential of this scaffold to target the ATP-binding pocket of kinases[7]. The chloro and fluoro substituents on the quinoline ring of our topic compound can significantly influence its binding affinity and selectivity.

Comparative Alternatives: Established Kinase Inhibitors

To provide a robust framework for evaluating the cross-reactivity of this compound, we will compare its hypothetical profile against well-characterized kinase inhibitors:

  • Gefitinib (Iressa®): An EGFR tyrosine kinase inhibitor used in the treatment of non-small cell lung cancer. It represents a highly selective inhibitor of a specific kinase.

  • Dasatinib (Sprycel®): A multi-targeted kinase inhibitor that targets a range of kinases including BCR-Abl and Src family kinases. It serves as an example of a less selective, broader-spectrum inhibitor.

  • Staurosporine: A non-selective, high-potency pan-kinase inhibitor, often used as a positive control in kinase screening assays.

Experimental Guide for Cross-Reactivity Profiling

To empirically determine the cross-reactivity profile of this compound, a tiered experimental approach is recommended. This approach allows for a broad initial screen followed by more focused quantitative assays.

Workflow for Kinase Cross-Reactivity Screening

experimental_workflow cluster_0 Tier 1: Broad Kinome Screen cluster_1 Tier 2: Dose-Response Analysis cluster_2 Tier 3: Cellular Target Engagement A Compound Synthesis & QC B High-Throughput Kinome Scan (e.g., 400+ kinases) A->B C Single High Concentration (e.g., 10 µM) B->C D Identify Primary Hits (% Inhibition > 50%) C->D Data Analysis E IC50 Determination for Primary Hits D->E F Selectivity Profiling E->F G Select Relevant Cell Lines F->G Prioritize Targets H Cellular Thermal Shift Assay (CETSA) or NanoBRET™ G->H I Downstream Signaling Pathway Analysis H->I

Caption: Tiered workflow for kinase cross-reactivity profiling.

Detailed Experimental Protocols

Protocol 1: High-Throughput Kinome Screen (Tier 1)

  • Objective: To identify the primary kinase targets of this compound from a large panel of kinases.

  • Methodology: Utilize a commercial kinase panel screening service (e.g., Eurofins DiscoverX, Promega).

  • Procedure:

    • Prepare a 10 mM stock solution of this compound in 100% DMSO.

    • Submit the compound for screening against a panel of over 400 human kinases at a final concentration of 10 µM.

    • The assay is typically a competition binding assay (e.g., KINOMEscan™) or an enzymatic activity assay.

    • Data is reported as percent inhibition relative to a DMSO control.

  • Rationale: This initial screen provides a broad overview of the compound's selectivity and identifies potential primary targets for further investigation. A high concentration is used to maximize the chances of detecting even weak interactions.

Protocol 2: IC50 Determination for Primary Hits (Tier 2)

  • Objective: To quantify the potency of this compound against the primary kinase targets identified in Tier 1.

  • Methodology: In vitro kinase activity assay using a luminescent or fluorescent readout.

  • Procedure:

    • For each identified kinase hit, perform a 10-point dose-response curve, typically starting from 10 µM with 3-fold serial dilutions.

    • Incubate the kinase, substrate, ATP, and varying concentrations of the compound.

    • Measure kinase activity using a suitable assay kit (e.g., ADP-Glo™ Kinase Assay).

    • Calculate IC50 values using non-linear regression analysis.

  • Rationale: Determining the IC50 provides a quantitative measure of the compound's potency, allowing for a more accurate comparison with reference inhibitors.

Protocol 3: Cellular Target Engagement (Tier 3)

  • Objective: To confirm that this compound engages its intended kinase target(s) within a cellular context.

  • Methodology: Cellular Thermal Shift Assay (CETSA) or NanoBRET™ Target Engagement Assay.

  • Procedure (CETSA):

    • Treat intact cells with varying concentrations of the compound.

    • Heat the cell lysates to a range of temperatures.

    • Separate soluble and aggregated proteins by centrifugation.

    • Analyze the amount of soluble target kinase at each temperature by Western blotting or other quantitative methods.

    • A shift in the melting temperature of the target protein upon compound binding indicates target engagement.

  • Rationale: Cellular target engagement assays are crucial to validate that the compound can penetrate the cell membrane and bind to its target in a physiological environment.

Comparative Data Summary (Hypothetical)

The following tables present hypothetical data to illustrate how the performance of this compound could be compared to the selected alternatives.

Table 1: Hypothetical Kinase Inhibition Profile (% Inhibition at 10 µM)

Kinase TargetThis compoundGefitinibDasatinibStaurosporine
EGFR85%95%40%99%
Src45%10%98%99%
Abl30%5%99%99%
VEGFR260%15%80%98%
PKA5%2%10%99%

Table 2: Hypothetical IC50 Values (nM) for Primary Kinase Targets

Kinase TargetThis compoundGefitinibDasatinib
EGFR15025500
Src>1000>100001
VEGFR2500>1000010

Alternative Hypothesis: Tubulin Polymerization Inhibition

Several quinoline derivatives have been shown to inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis[5][6][8]. The planar quinoline scaffold can interact with the colchicine-binding site on β-tubulin. Therefore, it is prudent to also evaluate this compound for this activity.

Comparative Alternatives: Established Tubulin Inhibitors
  • Colchicine: A classic microtubule-destabilizing agent that binds to the colchicine-binding site on β-tubulin.

  • Paclitaxel (Taxol®): A microtubule-stabilizing agent used in cancer chemotherapy.

Experimental Protocol for Tubulin Polymerization Assay
  • Objective: To determine if this compound affects the polymerization of tubulin in vitro.

  • Methodology: A fluorescence-based tubulin polymerization assay.

  • Procedure:

    • Purified tubulin is incubated with a fluorescent reporter in a polymerization-promoting buffer.

    • The test compound is added at various concentrations.

    • Tubulin polymerization is initiated by raising the temperature to 37°C.

    • The fluorescence intensity, which is proportional to the amount of polymerized tubulin, is monitored over time.

    • Inhibition or enhancement of polymerization is compared to controls (DMSO, colchicine, paclitaxel).

Conclusion and Future Directions

This guide provides a structured approach to characterizing the cross-reactivity of this compound. Based on the chemical structure and data from related compounds, it is plausible that this molecule functions as a protein kinase inhibitor, potentially with a degree of selectivity. The proposed experimental workflows will enable a thorough investigation of its target profile and off-target effects.

Should initial screens reveal significant activity against a particular kinase or inhibition of tubulin polymerization, further studies should focus on:

  • Structure-Activity Relationship (SAR) studies: To optimize potency and selectivity.

  • In vivo efficacy studies: In relevant animal models of disease.

  • ADME/Tox profiling: To assess its drug-like properties.

By systematically evaluating its biological activities and cross-reactivity, the therapeutic potential of this compound can be fully elucidated.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.